Product packaging for Indican(Cat. No.:CAS No. 487-60-5)

Indican

Cat. No.: B1671873
CAS No.: 487-60-5
M. Wt: 295.29 g/mol
InChI Key: XVARCVCWNFACQC-RKQHYHRCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Indican (1H-Indol-3-yl β-D-glucopyranoside) is a colorless, water-soluble glucoside that serves as the primary natural precursor to the renowned blue indigo dye . In industrial and biotechnology research, this compound is a cornerstone for developing sustainable dyeing processes. Its value lies in its role as a biochemical protecting group; the stable glucose moiety can be enzymatically cleaved by β-glucosidase to release indoxyl, which spontaneously oxidizes to form indigo directly on substrates like cotton, eliminating the need for harsh chemical reducing agents used in conventional synthetic indigo dyeing . Recent metabolic engineering efforts in Escherichia coli have optimized heterologous this compound biosynthesis from tryptophan, achieving yields up to 1043 mg/L, highlighting its potential for scalable and eco-friendly industrial production . In biomedical research, this compound holds significant interest as a metabolic intermediate. It is produced in the liver following the bacterial cleavage of dietary tryptophan to indole in the gut . Absorbed this compound is subsequently excreted in urine, and elevated urinary this compound levels are a clinical indicator of altered gut flora, such as in small intestine bacterial overgrowth (SIBO) and conditions involving impaired protein digestion like Hartnup disease . Furthermore, this compound is a metabolic precursor to indoxyl sulfate, a well-characterized uremic toxin that accumulates in chronic kidney disease and contributes to cardiovascular and renal toxicity . This makes the study of this compound's metabolism crucial for understanding gut-kidney axis pathophysiology and for developing novel therapeutic strategies, such as mechanism-based inhibitors of gut microbial tryptophanases, to lower systemic levels of this toxic metabolite . This compound is also a component of the traditional medicine Indigo Naturalis, which has demonstrated efficacy in treating psoriasis, with its active components like indirubin shown to modulate inflammatory pathways such as JAK/STAT . This product, this compound, is provided for research purposes to explore these diverse applications and is strictly For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17NO6 B1671873 Indican CAS No. 487-60-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(1H-indol-3-yloxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6/c16-6-10-11(17)12(18)13(19)14(21-10)20-9-5-15-8-4-2-1-3-7(8)9/h1-5,10-19H,6H2/t10-,11-,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVARCVCWNFACQC-RKQHYHRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10903997
Record name Indoxyl beta-D-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10903997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

487-60-5
Record name Indoxyl-β-D-glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=487-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indican (plant indican)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indoxyl beta-D-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10903997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-D-Glucopyranoside, 1H-indol-3-yl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.244
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INDICAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N187WK1Y1J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Indican
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061755
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Indican Biosynthesis in Indigofera tinctoria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indican (indoxyl-β-D-glucoside) is the soluble, colorless precursor to the eponymous blue dye, indigo, biosynthesized in the leaves of Indigofera tinctoria. Understanding the intricate biochemical pathway leading to this compound accumulation is paramount for metabolic engineering efforts aimed at enhancing dye yield and for exploring the pharmacological potential of pathway intermediates. This document provides an in-depth technical overview of the this compound biosynthesis pathway, presenting a synthesis of current knowledge on the enzymatic steps, relevant quantitative data, and detailed experimental protocols for pathway analysis. The pathway originates from the shikimate pathway, proceeding from tryptophan through key intermediates indole and indoxyl, culminating in the glucosylation to form this compound, which is sequestered in the plant cell vacuole.

The this compound Biosynthesis Pathway

The biosynthesis of this compound in Indigofera tinctoria is a multi-step enzymatic process that converts the aromatic amino acid tryptophan into indoxyl-β-D-glucoside. The pathway involves several key enzymatic reactions and is localized across different subcellular compartments, including the cytoplasm and potentially the endoplasmic reticulum, with the final product being stored in the vacuole.

Pathway Overview

The consensus pathway begins with the shikimate pathway, which produces chorismate, the precursor for all aromatic amino acids, including tryptophan.[1] The core of the this compound-specific pathway can be summarized in three main stages:

  • Formation of Indole: Tryptophan is converted to indole. While several pathways for tryptophan-dependent metabolism exist in plants, the direct conversion to indole for secondary metabolite synthesis is a critical branch point.[2][3]

  • Hydroxylation of Indole to Indoxyl: Indole undergoes hydroxylation at the C-3 position to form the reactive intermediate, indoxyl (3-hydroxyindole). This step is catalyzed by a cytochrome P450 monooxygenase.[4][5]

  • Glucosylation of Indoxyl to this compound: To detoxify and stabilize the reactive indoxyl molecule, it is rapidly glycosylated using UDP-glucose as the sugar donor. This final step, catalyzed by a UDP-glucosyltransferase (UGT), yields the stable, soluble precursor, this compound.

Subcellular Localization

The biosynthesis and storage of this compound are spatially separated within the leaf cells of Indigofera tinctoria:

  • Synthesis: The initial steps involving tryptophan and indole are likely cytosolic. The final glucosylation step to form this compound is catalyzed by an this compound synthase (a UGT), which has been suggested to be associated with the endoplasmic reticulum (ER) membrane in the related plant Polygonum tinctorium. The enzyme exhibits an optimal pH of around 10.0, suggesting its localization is separate from the acidic environment of the vacuole where this compound is stored.

  • Storage: this compound is transported into and accumulates almost exclusively in the cell vacuole. This sequestration prevents premature contact with β-glucosidases, which are localized in other compartments like the chloroplasts and would otherwise hydrolyze this compound back to indoxyl.

Pathway Diagram

Indican_Biosynthesis cluster_cytosol Cytosol / ER Shikimate Shikimate Pathway Chorismate Chorismate Shikimate->Chorismate Tryptophan Tryptophan Chorismate->Tryptophan Indole Indole Tryptophan->Indole Tryptophan Synthase (β-subunit) Indoxyl Indoxyl (3-Hydroxyindole) Indole->Indoxyl Cytochrome P450 Monooxygenase This compound This compound (Indoxyl-β-D-glucoside) Indoxyl->this compound UDP-Glucosyltransferase (this compound Synthase) UDP UDP This compound->UDP Vacuole Vacuole (Storage) This compound->Vacuole Transport UDP_Glucose UDP-Glucose UDP_Glucose->this compound UDP_Glucose->this compound

Caption: The core this compound biosynthesis pathway in I. tinctoria.

Quantitative Data Summary

Quantitative analysis of this compound and its precursors is crucial for optimizing cultivation and extraction processes. The concentration of this compound in Indigofera tinctoria leaves is highly variable, influenced by genetic factors, developmental stage, and environmental conditions.

Table 1: this compound Content in Indigofera tinctoria Leaves
ParameterValue/RangeConditions / NotesReference(s)
This compound Content (% dry weight)0.2% - 0.76%General range reported for leaves.
This compound Content (ppm)414 ppmAs measured by Muzzazinah et al. (2016).
This compound Content (ppm)up to 843.33 ppmHighest production observed under 10% light intensity during the mid-growth phase.
Developmental StageHigher in younger leavesThis compound content is generally higher in young, developing leaves compared to older ones.
Light IntensityNegative correlationIncreasing light intensity can lead to a decrease in this compound content.
Table 2: Kinetic Properties of Enzymes in the this compound Pathway
EnzymeSubstrateKmVmax / ActivityOrganism / SourceReference(s)
This compound Synthase (UGT)UDP-glucose0.13 mM-Polygonaceae (Indigo Plant)
Cytochrome P450 (CYP2E1)Indole0.85 mM1152 pmol min-1 mg-1Rat Liver Microsomes
UDP-Glucosyltransferase (itUGT1/itUGT2)Indoxyl, UDP-glucose-High this compound synthesis activityIndigofera tinctoria (recombinant)

Experimental Protocols

Reliable and reproducible methods are essential for studying the this compound biosynthesis pathway. This section details protocols for the extraction and quantification of this compound, as well as a general workflow for identifying pathway-related genes.

Protocol for this compound Extraction and Quantification by HPLC

This protocol is adapted from methodologies used for quantifying this compound in plant tissues.

Objective: To extract and quantify the concentration of this compound from fresh Indigofera tinctoria leaf tissue.

Materials:

  • Fresh young leaves of I. tinctoria

  • Solvent: 75% Acetonitrile (CH3CN) in deionized water (H2O)

  • Glass tubes with caps

  • Water bath or heating block (90°C)

  • Centrifuge and microcentrifuge

  • Microtubes (e.g., 1.5 mL)

  • HPLC system with a Diode Array Detector (DAD) or Evaporative Light Scattering Detector (ELSD)

  • C18 reverse-phase column (e.g., 5 µm, 150 x 4.6 mm)

  • This compound standard (Indoxyl-β-D-glucoside)

  • HPLC-grade solvents for mobile phase (e.g., acetonitrile, water with 0.1% formic acid)

Procedure:

  • Sample Preparation: Weigh accurately 0.5 g of fresh leaf material.

  • Extraction: Place the leaves into a glass tube and add 2.0 mL of the H2O/CH3CN (75%/25%) extraction solvent.

  • Heating: Immediately cap the tube and heat at 90°C for 2 minutes to inactivate endogenous β-glucosidase enzymes, which would otherwise degrade the this compound.

  • Cooling & Centrifugation: Remove the leaf material. Cool the remaining extract to room temperature (~25°C). Centrifuge the tube for 10 minutes at 6,000 rpm to pellet solid debris.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microtube.

  • Microcentrifugation: Centrifuge the microtube for 10 minutes at 13,000 rpm to remove any remaining fine particulates.

  • HPLC Analysis:

    • Transfer ~200 µL of the final supernatant to an HPLC vial.

    • Inject 10 µL of the sample onto the HPLC system.

    • Run a gradient elution program suitable for separating indole compounds.

    • Detect this compound by monitoring absorbance (e.g., 290 nm) or using an ELSD.

  • Quantification: Prepare a standard curve using a serial dilution of the this compound standard. Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

HPLC_Workflow start Start: 0.5g Fresh Leaves extraction Add 2mL H2O/CH3CN (75/25) start->extraction heating Heat at 90°C for 2 min extraction->heating cool_centrifuge Cool to 25°C Centrifuge at 6,000 rpm (10 min) heating->cool_centrifuge supernatant1 Collect Supernatant cool_centrifuge->supernatant1 microcentrifuge Microcentrifuge at 13,000 rpm (10 min) supernatant1->microcentrifuge supernatant2 Transfer Supernatant to HPLC Vial microcentrifuge->supernatant2 hplc Inject 10µL into HPLC-DAD/ELSD supernatant2->hplc quantify Quantify using Standard Curve hplc->quantify end End: this compound Concentration (ppm) quantify->end

Caption: Workflow for this compound quantification by HPLC.
Protocol for this compound Synthase (UGT) Enzyme Assay

This protocol provides a general method for assaying the activity of UDP-glucosyltransferase, the enzyme responsible for the final step of this compound synthesis.

Objective: To measure the in vitro activity of this compound synthase by detecting the formation of this compound.

Materials:

  • Enzyme source (e.g., partially purified protein extract from I. tinctoria leaves or recombinant itUGT protein)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH adjusted to the enzyme's optimum, which may be alkaline ~10.0)

  • Substrate 1: Indoxyl (handle with care, as it is unstable and auto-oxidizes)

  • Substrate 2: Uridine diphosphate glucose (UDP-glucose)

  • Reaction stop solution (e.g., 2M HCl or an organic solvent like ethyl acetate)

  • Microplate reader or HPLC system for product quantification

Procedure:

  • Reaction Setup: In a microtube or microplate well, prepare the reaction mixture. A typical 100 µL reaction might contain:

    • 50 µL of Assay Buffer (2x concentration)

    • 10 µL of Indoxyl solution (at desired concentration, e.g., 10 mM stock in DMSO)

    • 10 µL of UDP-glucose solution (at desired concentration, e.g., 10 mM stock in water)

    • 20 µL of enzyme solution

    • 10 µL of deionized water

  • Control Reactions: Prepare negative controls, such as a reaction with no enzyme (to measure non-enzymatic product formation) and a reaction with no indoxyl or no UDP-glucose (to ensure both substrates are required).

  • Initiation and Incubation: Start the reaction by adding the enzyme solution. Incubate at the optimal temperature (e.g., 30-37°C) for a set period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding the stop solution.

  • Product Detection: Quantify the amount of this compound produced using an appropriate method:

    • HPLC: The most direct method. Separate the reaction mixture using the HPLC protocol described in 4.1 and quantify the this compound peak.

    • Spectrophotometry (Indirect): If a chromogenic analog of indoxyl is used, the product can be measured colorimetrically.

Workflow for Transcriptomic Analysis to Identify Biosynthesis Genes

RNA-Seq is a powerful tool for discovering the genes encoding the enzymes of a biosynthetic pathway.

RNASeq_Workflow tissue_sampling Tissue Sampling (e.g., young vs. old leaves) rna_extraction Total RNA Extraction & QC tissue_sampling->rna_extraction library_prep cDNA Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing (e.g., Illumina) library_prep->sequencing data_qc Raw Read Quality Control sequencing->data_qc assembly De novo Transcriptome Assembly data_qc->assembly annotation Functional Annotation (vs. Plant databases) assembly->annotation diff_expression Differential Expression Analysis assembly->diff_expression gene_identification Identify Candidate Genes (UGTs, P450s, etc.) annotation->gene_identification diff_expression->gene_identification validation Functional Validation (e.g., recombinant expression) gene_identification->validation

Caption: Workflow for identifying this compound biosynthesis genes via RNA-Seq.

References

The Role of Indican as a Secondary Metabolite in Plants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indican (indoxyl-β-D-glucoside) is a colorless, water-soluble secondary metabolite predominantly found in various plant species, most notably in the genus Indigofera and Polygonum.[1][2] For centuries, these plants have been cultivated as the primary source of the vibrant blue dye, indigo.[3] this compound itself is not blue; it is a stable precursor that, upon enzymatic hydrolysis and subsequent oxidation, yields the indigo pigment.[2][4] Beyond its role in dye production, recent research has begun to shed light on the ecological significance of this compound as a component of plant defense mechanisms against herbivores and pathogens. This technical guide provides a comprehensive overview of the biosynthesis, physiological roles, and experimental analysis of this compound in plants.

Biosynthesis of this compound

The biosynthesis of this compound originates from the shikimic acid pathway, diverging from the tryptophan biosynthesis pathway at the intermediate indole. The key steps are as follows:

  • Tryptophan Synthesis: The pathway begins with the synthesis of the amino acid tryptophan from chorismate, involving a series of enzymatic reactions catalyzed by enzymes such as anthranilate synthase and tryptophan synthase.

  • Indole Formation: The α-subunit of tryptophan synthase can catalyze the formation of indole from indole-3-glycerol phosphate.

  • Hydroxylation of Indole: Indole is then hydroxylated to form indoxyl. This step is thought to be carried out by dioxygenase enzyme systems.

  • Glycosylation of Indoxyl: Finally, indoxyl is glycosylated by a glucosyltransferase, which attaches a glucose molecule to form the stable this compound molecule. This process is catalyzed by this compound synthase.

Diagram: this compound Biosynthesis Pathway

Indican_Biosynthesis Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate synthase Indole_3_glycerol_phosphate Indole-3-glycerol phosphate Anthranilate->Indole_3_glycerol_phosphate Tryptophan Tryptophan Indole_3_glycerol_phosphate->Tryptophan Tryptophan synthase Indole Indole Indole_3_glycerol_phosphate->Indole Tryptophan synthase (α-subunit) Indoxyl Indoxyl Indole->Indoxyl Dioxygenase This compound This compound Indoxyl->this compound This compound synthase (Glucosyltransferase)

Caption: Biosynthesis pathway of this compound from chorismate.

Quantitative Data on this compound Content

The concentration of this compound in plants varies significantly depending on the species, tissue type, developmental stage, and environmental conditions. The highest concentrations are typically found in the leaves.

Plant SpeciesTissueThis compound ContentReference
Indigofera tinctoriaLeaves0.2% - 0.76% of fresh weight
Polygonum tinctoriumLeaves12 - 25 g/kg of fresh weight
Isatis tinctoriaLeavesLower than P. tinctorium
Isatis indigoticaLeavesLower than P. tinctorium
Indigofera arrectaLeaves55% indigotin content in extracted indigo
Strobilanthes cusiaLeaves56% indigotin content in extracted indigo

Note: Indigotin content in the extracted indigo provides an indirect measure of the precursor this compound content in the plant material.

Environmental factors such as light intensity have a significant impact on this compound production. Studies on Indigofera tinctoria have shown that lower light intensities can lead to higher this compound content. For example, shading at 10% light intensity during the mid-growth phase resulted in the highest this compound production.

Role of this compound in Plant Defense

This compound is considered a secondary metabolite, a class of compounds not directly involved in growth and development but crucial for environmental interactions. The primary role of this compound in plants is believed to be in defense against herbivores and pathogens.

Defense Mechanism

The defense mechanism is based on a "toxic bomb" model. This compound itself is a non-toxic, stable compound stored in the plant cell's vacuole. However, when plant tissues are damaged by herbivores or pathogens, the cellular compartmentalization is disrupted. This brings this compound into contact with β-glucosidases, enzymes that are localized in other cellular compartments. The β-glucosidase hydrolyzes this compound into glucose and indoxyl. Indoxyl is a reactive and toxic compound that can deter feeding by herbivores and inhibit the growth of pathogens.

Diagram: this compound-based Plant Defense Activation

Indican_Defense cluster_plant_cell Plant Cell Vacuole Vacuole (this compound) Mixing Cellular Decompartmentalization (this compound and β-glucosidase mix) Vacuole->Mixing Cytoplasm Cytoplasm (β-glucosidase) Cytoplasm->Mixing Tissue_Damage Tissue Damage (Herbivory/Pathogen Attack) Tissue_Damage->Mixing Hydrolysis Enzymatic Hydrolysis Mixing->Hydrolysis Indoxyl Indoxyl (Toxic) Hydrolysis->Indoxyl Defense Plant Defense (Deterrence/Inhibition) Indoxyl->Defense

Caption: Activation of this compound-based plant defense upon tissue damage.

Signaling Pathways

While the direct signaling pathways initiated by this compound are still under investigation, the closely related compound indole has been shown to act as a potent signaling molecule in plant defense. Herbivore attack triggers the release of volatile indole, which can prime both systemic tissues within the same plant and neighboring plants for an enhanced defense response. This priming involves the increased production of stress hormones like jasmonate-isoleucine and abscisic acid. It is plausible that the production of indoxyl from this compound hydrolysis could also trigger similar defense signaling cascades.

Plant defense signaling is a complex network involving various signaling molecules such as calcium ions (Ca²⁺), reactive oxygen species (ROS), and phytohormones like salicylic acid (SA), jasmonic acid (JA), and ethylene (ET). These pathways often involve mitogen-activated protein kinase (MAPK) cascades that lead to the activation of defense-related genes.

Diagram: Hypothetical this compound-Mediated Defense Signaling

Defense_Signaling Indoxyl Indoxyl (from this compound hydrolysis) ROS_Burst ROS Burst Indoxyl->ROS_Burst Ca_Influx Ca²⁺ Influx Indoxyl->Ca_Influx MAPK_Cascade MAPK Cascade ROS_Burst->MAPK_Cascade Ca_Influx->MAPK_Cascade Phytohormone_Signaling Phytohormone Signaling (JA, SA, ET) MAPK_Cascade->Phytohormone_Signaling Transcription_Factors Activation of Transcription Factors MAPK_Cascade->Transcription_Factors Phytohormone_Signaling->Transcription_Factors Defense_Gene_Expression Defense Gene Expression (e.g., PR proteins, phytoalexins) Transcription_Factors->Defense_Gene_Expression

Caption: Hypothetical signaling cascade initiated by indoxyl.

Experimental Protocols

Extraction and Quantification of this compound using HPLC

This protocol is adapted from methods described for Indigofera tinctoria and Polygonum tinctorium.

Materials:

  • Fresh or freeze-dried plant leaf tissue

  • Deionized water

  • Acetonitrile (CH₃CN)

  • Glass tubes

  • Water bath or heating block

  • Centrifuge and microtubes

  • HPLC system with a C18 column and a photodiode array (PDA) or evaporative light scattering detector (ELSD)

  • This compound standard

Procedure:

  • Weigh approximately 0.5 g of fresh leaf material and place it in a glass tube.

  • Add 2 ml of a water/acetonitrile mixture (75%/25% v/v).

  • Seal the tube and heat at 90°C for 2 minutes to inactivate endogenous enzymes.

  • Separate the leaf material from the liquid extract.

  • Cool the extract to room temperature (approximately 25°C).

  • Centrifuge the extract at 6,000 rpm for 10 minutes.

  • Transfer the supernatant to a microtube and centrifuge at 13,000 rpm for 10 minutes.

  • Transfer 200 µL of the final supernatant to an HPLC vial.

  • Inject 10 µL of the sample into the HPLC system.

  • Separation is typically achieved on a C18 column with a gradient elution.

  • Detect this compound using a PDA detector at an appropriate wavelength or an ELSD.

  • Quantify the this compound content by comparing the peak area with a calibration curve generated from an this compound standard.

Enzymatic Hydrolysis of this compound

This protocol describes the general procedure for the enzymatic hydrolysis of this compound to produce indoxyl.

Materials:

  • This compound extract or purified this compound solution

  • β-glucosidase (e.g., from almonds or Aspergillus niger)

  • Buffer solution (e.g., acetate buffer, pH 5.0)

  • Reaction vessel

  • Stirrer

  • HPLC system for monitoring the reaction

Procedure:

  • Prepare a solution of this compound in the appropriate buffer.

  • Add a known amount of β-glucosidase to the this compound solution. For example, 50 units of enzyme per 50 mL of solution.

  • Maintain the reaction at a constant temperature (e.g., 25°C) with continuous stirring.

  • Take aliquots of the reaction mixture at different time points.

  • Stop the enzymatic reaction in the aliquots (e.g., by heating or adding a quenching agent).

  • Analyze the aliquots by HPLC to monitor the decrease in the this compound peak and the appearance of the indoxyl or subsequent indigo peak.

Diagram: Experimental Workflow for this compound Analysis

Experimental_Workflow Plant_Material Plant Leaf Material Extraction Extraction (H₂O/CH₃CN, 90°C) Plant_Material->Extraction Centrifugation1 Centrifugation (6,000 rpm) Extraction->Centrifugation1 Centrifugation2 Centrifugation (13,000 rpm) Centrifugation1->Centrifugation2 HPLC_Analysis HPLC Analysis (Quantification) Centrifugation2->HPLC_Analysis Indican_Extract This compound Extract Centrifugation2->Indican_Extract Enzymatic_Hydrolysis Enzymatic Hydrolysis (β-glucosidase) Indican_Extract->Enzymatic_Hydrolysis Reaction_Monitoring Reaction Monitoring (HPLC) Enzymatic_Hydrolysis->Reaction_Monitoring

References

The Function of Indican in Plant Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Plants have evolved sophisticated chemical defense strategies to deter herbivores and pathogens. A key strategy involves the storage of non-toxic secondary metabolites, which are rapidly converted into toxic compounds upon tissue damage. Indican (indoxyl-β-D-glucoside), a colorless and water-soluble compound, represents a classic example of such a "two-component" defense system. Stored in the vacuoles of leaf cells, this compound serves as a stable precursor to the reactive and toxic molecule indoxyl. This guide provides an in-depth examination of the biosynthesis of this compound, its activation mechanism upon herbivory, and the subsequent signaling roles of related indole derivatives in priming plant-wide defense responses. We present quantitative data on this compound concentrations, detailed experimental protocols for its analysis, and visual pathways to elucidate the core mechanisms for researchers in plant science and drug development.

The this compound Biosynthesis and Storage Pathway

The synthesis of this compound is a diversion from the tryptophan biosynthetic pathway, starting with the compound indole. This process ensures that the reactive indoxyl molecule is immediately stabilized through glycosylation, preventing autotoxicity, and is then safely sequestered.

The biosynthesis proceeds in two main steps:

  • Oxidation of Indole: Indole is first oxidized to form the unstable intermediate, indoxyl. This reaction is catalyzed by dioxygenase systems or cytochrome P450 monooxygenases.[1] While the specific enzymes in this compound-producing plants are not fully characterized, bacterial dioxygenases have been successfully used to produce this compound in engineered E. coli[2].

  • Glucosylation of Indoxyl: The highly reactive indoxyl is then stabilized by the addition of a glucose molecule from UDP-glucose. This glucosylation is catalyzed by the enzyme this compound synthase (indoxyl-UDPG-glucosyltransferase), resulting in the formation of the stable, non-toxic this compound molecule.[3][4][5]

Once synthesized in the cytosol, this compound is transported and stored at high concentrations within the cell vacuole. This spatial separation from the activating enzymes in other cellular compartments is the cornerstone of this defense strategy. Younger leaves in mature plants typically contain higher concentrations of this compound than older ones, suggesting a role in protecting new, vulnerable growth.

G Indole Indole Indoxyl Indoxyl (Unstable) Indole->Indoxyl Oxidation This compound This compound (Stable Precursor) Indoxyl->this compound Glucosylation Vacuole Vacuole (Storage) This compound->Vacuole Dioxygenase Dioxygenase or Cytochrome P450 Dioxygenase->Indole IndicanSynthase This compound Synthase (I-UDPG-glucosyltransferase) IndicanSynthase->Indoxyl UDP UDP IndicanSynthase->UDP UDPG UDP-Glucose UDPG->IndicanSynthase Cytosol Cytosol (Synthesis)

This compound Biosynthesis and Cellular Storage.

The "this compound Bomb": Activation of the Defense System

The efficacy of the this compound-based defense lies in its rapid activation upon physical damage, such as that caused by a chewing insect. This mechanism is analogous to the "cyanide bomb" found in cyanogenic plants, where a stable glycoside and its hydrolyzing enzyme are kept in separate cellular compartments.

  • Tissue Disruption: When a herbivore bites into a leaf, the cellular structure is compromised. The vacuoles rupture, releasing their stored this compound.

  • Enzymatic Hydrolysis: The released this compound comes into contact with β-glucosidase enzymes, which are localized in the chloroplasts and cytosol. These enzymes rapidly hydrolyze the glycosidic bond of this compound, releasing glucose and the unstable aglycone, indoxyl.

  • Formation of Toxic Compounds: Indoxyl is highly reactive and, in the presence of oxygen, spontaneously undergoes oxidative dimerization. This process forms a mixture of compounds, most notably the blue pigment indigo and its red isomer, indirubin. While indigo itself is insoluble and relatively inert, the reactive intermediates in this process and other potential indoxyl derivatives are believed to be toxic or antifeedant to herbivores and pathogens. The accumulation of these indigestible pigments can further diminish the nutritional value of the plant tissue.

G Start Herbivore Attack / Tissue Damage Compartment Cellular Compartments Breached Start->Compartment Mix Mixing of Contents Compartment->Mix Hydrolysis Enzymatic Hydrolysis Mix->Hydrolysis This compound This compound (from Vacuole) This compound->Mix Glucosidase β-Glucosidase (from Cytosol/Chloroplast) Glucosidase->Mix Indoxyl Indoxyl Released (Reactive Aglycone) Hydrolysis->Indoxyl Oxidation Spontaneous Oxidative Dimerization Indoxyl->Oxidation EndProducts Indigo, Indirubin & Other Toxic Derivatives Oxidation->EndProducts Defense Anti-feedant / Toxic Effect Reduced Nutritional Value EndProducts->Defense

Workflow of this compound Defense Activation.

Indole Signaling in Priming Systemic Defense

Beyond the direct defense mechanism, the this compound pathway is linked to a more subtle, systemic defense strategy through the volatile compound indole. Upon herbivore damage, plants can release a blend of herbivore-induced plant volatiles (HIPVs), which act as signals to other parts of the same plant or to neighboring plants. Indole is a key component of this volatile blend.

Exposure to indole can "prime" the plant's defenses. A primed plant does not mount a full defense response immediately but is prepared to respond more quickly and strongly to a subsequent attack. Studies on tea plants have shown that indole exposure triggers a specific signaling cascade:

  • Perception: Volatile indole is perceived by the plant tissue.

  • Early Signaling: This perception rapidly activates early defense signaling components, including an influx of calcium ions (Ca²⁺) and the activation of Mitogen-Activated Protein Kinase (MPK) signaling pathways.

  • Hormone Biosynthesis: The Ca²⁺ and MPK signals lead to the increased biosynthesis of the key defense hormone, jasmonic acid (JA).

  • Defense Activation: The elevated JA levels lead to the expression of JA-responsive defense genes and the production of protective secondary metabolites, resulting in enhanced resistance to herbivores.

This indole-mediated priming allows the plant to anticipate further attacks and allocate defensive resources more efficiently.

G Herbivory Herbivore Damage IndoleRelease Release of Volatile Indole (HIPV) Herbivory->IndoleRelease Perception Indole Perception by Undamaged Tissue IndoleRelease->Perception Diffusion CaSignal Ca²⁺ Influx Perception->CaSignal MPKSignal MPK Signaling Cascade Perception->MPKSignal JABiosynthesis Jasmonic Acid (JA) Biosynthesis CaSignal->JABiosynthesis MPKSignal->JABiosynthesis DefenseGenes Expression of Defense Genes JABiosynthesis->DefenseGenes Metabolites Production of Secondary Metabolites JABiosynthesis->Metabolites Resistance Enhanced Herbivore Resistance (Priming) DefenseGenes->Resistance Metabolites->Resistance

Indole Signaling Pathway for Priming Defense.

Quantitative Data

The concentration of this compound can vary significantly between species, within the plant itself, and in response to environmental factors like light intensity.

ParameterPlant SpeciesValue/RangeReference
This compound Concentration Indigofera tinctoria (leaves)0.2% - 0.76%
Isatis accessions (leaves)0.6 - 2.11 g/kg
Indigofera suffruticosa (leaves)~0.01 g⁻¹
Enzyme Kinetics This compound Synthase (Km for UDP-glucose)Polygonum tinctorium0.13 mM
Induced Volatile Release Indole emission rate (post-herbivory)Camellia sinensis (Tea Plant)>450 ng·hr⁻¹
Analytical Detection LOD for this compound (LC/ESI-MS/MS)Isatis indigotica0.004 ng
LOQ for this compound (LC/ESI-MS/MS)Isatis indigotica0.015 ng

Experimental Protocols

Protocol for Quantification of this compound in Plant Leaves via HPLC

This protocol is adapted from methods described for Polygonum tinctorium and Indigofera tinctoria.

1. Sample Preparation and Extraction: a. Harvest fresh young leaves from the plant. b. Weigh 0.5 g of leaf material and place it into a glass tube. c. Add 2.0 mL of an extraction solvent mixture of Water/Acetonitrile (75%/25% v/v). d. Seal the tube and heat at 90°C for 2 minutes to denature native β-glucosidases and prevent this compound hydrolysis. e. Cool the mixture to room temperature (~25°C). f. Separate the leaf material from the liquid extract. g. Centrifuge the extract for 10 minutes at 6,000 rpm to pellet coarse debris.

2. Sample Clarification: a. Transfer the supernatant to a new microcentrifuge tube. b. Centrifuge for 10 minutes at 13,000 rpm to pellet fine particulates. c. Transfer 200 µL of the final clear supernatant to an HPLC vial for analysis.

3. HPLC Analysis: a. Instrument: Alliance HPLC 2695 (Waters) or equivalent. b. Detector: Photodiode Array (PDA) Detector (e.g., Waters 2996) or Evaporative Light Scattering Detector (ELSD). c. Column: C18 reverse-phase column (e.g., 5 µm, 150 x 4.6 mm Symmetry C18). d. Injection Volume: 10 µL. e. Mobile Phase & Gradient: A suitable gradient of water and acetonitrile is typically used. (Note: Specific gradient conditions must be optimized based on the exact column and system). f. Quantification: Create a standard curve using purified this compound. Identify and quantify the this compound peak in the sample chromatogram based on retention time and spectral data compared to the standard.

Protocol for β-Glucosidase Activity Assay

This protocol evaluates the ability of an enzyme preparation to hydrolyze this compound, leading to the formation of indigo.

1. Reaction Mixture Preparation: a. Prepare a buffered solution of this compound substrate at a known concentration. The optimal pH will depend on the enzyme source but is often slightly acidic to neutral. b. Prepare the enzyme extract from plant tissue or use a purified enzyme solution.

2. Enzymatic Reaction: a. In a reaction vessel, combine the this compound substrate solution with the enzyme extract. b. Incubate the mixture at a controlled temperature (e.g., 30-40°C) for a defined period (e.g., 30-60 minutes). The reaction should be carried out under aerobic conditions to allow for indigo formation. c. To stop the reaction, add a strong base (e.g., NaOH) or a denaturing agent.

3. Indigo Quantification: a. The indigo formed is insoluble and will precipitate. Centrifuge the reaction mixture to pellet the indigo. b. Discard the supernatant and wash the pellet. c. Solubilize the indigo pellet in a suitable organic solvent (e.g., dimethyl sulfoxide - DMSO). d. Measure the absorbance of the solubilized indigo solution using a spectrophotometer at its maximum absorbance wavelength (~610 nm). e. Calculate the amount of indigo produced using a standard curve prepared with pure indigo.

4. Activity Calculation: a. One unit (U) of β-glucosidase activity can be defined as the amount of enzyme that produces 1 µmol of indigo per minute under the specified assay conditions. b. Calculate the specific activity by dividing the units by the amount of protein in the enzyme extract (U/mg protein).

References

Tryptophan Metabolism to Indican by Gut Microbiota: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Tryptophan, an essential amino acid, is a critical substrate for both host and microbial metabolic pathways, yielding a range of bioactive molecules that influence physiological homeostasis. While host cells primarily metabolize tryptophan through the kynurenine and serotonin pathways, the gut microbiota utilizes a distinct route to produce indole and its derivatives. This guide provides an in-depth examination of the microbial conversion of tryptophan to indole, its subsequent host-mediated transformation into indoxyl sulfate (indican), and the systemic impact of this uremic toxin. We detail the key bacterial players, the biochemical cascade, the associated cellular signaling pathways, and comprehensive experimental protocols for researchers, scientists, and drug development professionals.

The Biochemical Pathway: From Tryptophan to this compound

The transformation of dietary tryptophan into this compound is a multi-step process involving both microbial and host enzymatic activities. This pathway is a prime example of host-microbiota co-metabolism.

Microbial Conversion of Tryptophan to Indole

The initial and rate-limiting step occurs within the gut lumen. Certain commensal bacteria possess the enzyme tryptophanase (TnaA), which catalyzes the conversion of L-tryptophan into indole, pyruvic acid, and ammonia.[1][2] This reaction is central to the production of nearly all gut-derived indole.[3] A wide array of both Gram-positive and Gram-negative bacteria can express tryptophanase.[1][3]

Host Absorption and Hepatic Metabolism

Indole produced in the gut is readily absorbed through the colonic epithelium into the portal circulation. Upon reaching the liver, it undergoes phase I and phase II detoxification reactions.

  • Phase I (Hydroxylation): Indole is first oxidized to indoxyl by cytochrome P450 enzymes, primarily CYP2A6, CYP2C19, and CYP2E1.

  • Phase II (Sulfonation): The resulting indoxyl is then rapidly sulfonated by sulfotransferases (SULTs) to form indoxyl sulfate, commonly known as this compound.

Renal Excretion

This compound is a protein-bound uremic toxin that is transported in the blood and subsequently excreted by the kidneys into the urine. In cases of renal dysfunction, this compound accumulates in the bloodstream, contributing to the pathophysiology of chronic kidney disease (CKD).

Tryptophan_to_Indican_Pathway cluster_gut Gut Lumen cluster_host Host System cluster_liver Liver cluster_transport Transport & Excretion Trp Dietary Tryptophan TnaA Tryptophanase (TnaA) from Gut Microbiota Trp->TnaA Metabolism Indole Indole PortalVein Portal Circulation Indole->PortalVein Absorption via Colon Wall TnaA->Indole Indoxyl Indoxyl SULT Sulfotransferases Indoxyl->SULT Sulfonation This compound Indoxyl Sulfate (this compound) Kidney Kidney This compound->Kidney Systemic Circulation CYP450 CYP450 Enzymes CYP450->Indoxyl Hydroxylation SULT->this compound PortalVein->CYP450 Transport to Liver Urine Urine (Excretion) Kidney->Urine

Caption: Tryptophan to this compound metabolic pathway.

Cellular and Systemic Impact of this compound

This compound is not a benign metabolite; it is recognized as a significant protein-bound uremic toxin that exerts pleiotropic pathogenic effects, particularly in the context of chronic kidney disease.

Activation of the Aryl Hydrocarbon Receptor (AHR)

A primary mechanism of this compound's toxicity is through the activation of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor. Upon binding this compound in the cytoplasm, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Xenobiotic Responsive Elements (XREs) on DNA. This binding initiates the transcription of target genes, including those involved in inflammation and oxidative stress.

Downstream Pro-inflammatory and Pro-oxidant Signaling

AHR activation by this compound triggers several downstream signaling cascades:

  • Inflammation: It promotes a pro-inflammatory phenotype in vascular cells by activating pathways such as p38 MAPK, ERK1/2, and NF-κB.

  • Oxidative Stress: this compound has been shown to increase the production of reactive oxygen species (ROS) in endothelial cells, partly by increasing NADPH oxidase activity.

  • Renal and Vascular Damage: Chronic AHR activation by this compound contributes to renal tubulointerstitial fibrosis, cellular senescence, and vascular dysfunction. It also impairs the production of erythropoietin (EPO) by inhibiting the hypoxia-inducible factor (HIF) pathway, contributing to anemia in CKD.

Indican_AHR_Signaling cluster_extra Extracellular cluster_intra Intracellular cluster_cyto Cytoplasm cluster_nuc Nucleus cluster_effects Cellular Effects This compound Indoxyl Sulfate (this compound) AHR_complex AHR-Hsp90 Complex This compound->AHR_complex Binding AHR_ARNT AHR-ARNT Dimer AHR_complex->AHR_ARNT Dimerization & Translocation AHR_ARNT_nuc AHR-ARNT Dimer AHR_ARNT->AHR_ARNT_nuc XRE XRE on DNA TargetGenes Target Gene Transcription (e.g., CYP1A1, COX-2) XRE->TargetGenes Inflammation Inflammation (NF-κB, MAPK activation) TargetGenes->Inflammation OxidativeStress Oxidative Stress (ROS Production) TargetGenes->OxidativeStress AHR_ARNT_nuc->XRE Binding TissueDamage Tissue Damage Inflammation->TissueDamage OxidativeStress->TissueDamage

Caption: this compound-induced AHR signaling pathway.

Quantitative Data and Key Microbial Players

The production of indole is dependent on the composition and metabolic activity of the gut microbiota.

Table 1: Key Bacterial Genera and Enzymes in Indole Production

Bacterial GenusKey Enzyme(s)Role in Tryptophan MetabolismReferences
EscherichiaTryptophanase (TnaA)Converts Tryptophan to Indole
BacteroidesTryptophanase (TnaA)Converts Tryptophan to Indole
ClostridiumTryptophanase (TnaA), Tryptophan decarboxylaseConverts Tryptophan to Indole and Tryptamine
ProteusTryptophanase (TnaA)Converts Tryptophan to Indole
ProvidenciaTryptophanase (TnaA)Converts Tryptophan to Indole
LactobacillusAromatic amino acid aminotransferase (AroAT)Converts Tryptophan to Indole-3-pyruvic acid, leading to other indole derivatives
BifidobacteriumTryptophan monooxygenaseCan form Indole-3-acetic acid (IAA) from Tryptophan

Table 2: Representative Concentrations of Tryptophan and Indoxyl Sulfate (this compound)

AnalyteMatrixConditionConcentration RangeReferences
TryptophanSerumHealthy Controls~45-65 µM
TryptophanSerumCancer Patients52.7 µM (Median)
Indoxyl SulfateSerumHealthy Controls< 1 µM
Indoxyl SulfateSerumHemodialysis Patients0.1 to 500 µM (Linear Range of Assay)
TryptophanUrineHealthy Human32.6 µM (Example)

Note: Concentrations can vary significantly based on diet, age, health status, and analytical methodology.

Key Experimental Protocols

Investigating the tryptophan-indican pathway requires a multi-omics approach, combining metabolomics to quantify the molecules and metagenomics to profile the responsible microbiota.

Protocol: Quantification of Tryptophan and this compound by LC-MS/MS

This protocol outlines a robust method for the simultaneous quantification of tryptophan and indoxyl sulfate in serum samples, adapted from published methodologies.

  • Sample Preparation (Serum):

    • Thaw serum samples on ice.

    • To 100 µL of serum, add 300 µL of ice-cold methanol containing a mixture of deuterated internal standards (e.g., Tryptophan-d5, Indoxyl sulfate-d4).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 150 µL of the initial mobile phase (e.g., 95% Water with 0.1% formic acid).

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., Atlantis T3 C18, 100 x 2.1 mm, 3 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Flow Rate: 0.3 mL/min.

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: Linear gradient to 95% B

      • 8-10 min: Hold at 95% B

      • 10.1-12 min: Return to 5% B for re-equilibration.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI), operated in both positive (for Tryptophan) and negative (for Indoxyl Sulfate) modes.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Parent ion -> Fragment ion):

      • Tryptophan (Positive): m/z 205 -> 188

      • Tryptophan-d5 (Positive): m/z 210 -> 192

      • Indoxyl Sulfate (Negative): m/z 212 -> 132

      • Indoxyl Sulfate-d4 (Negative): m/z 216 -> 80

    • Data Analysis: Quantify analytes by creating a calibration curve using standards and normalizing to the corresponding internal standard peak areas.

Protocol: Gut Microbiota Profiling using 16S rRNA Sequencing

This protocol provides a standard workflow for analyzing the bacterial composition of fecal samples.

  • Sample Collection and DNA Extraction:

    • Collect fecal samples and immediately store them at -80°C.

    • Extract total microbial DNA using a commercially available kit optimized for stool samples (e.g., QIAamp PowerFecal Pro DNA Kit).

    • Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).

  • 16S rRNA Gene Amplification and Library Preparation:

    • Amplify a specific hypervariable region (e.g., V3-V4) of the 16S rRNA gene using universal primers with attached Illumina adapters.

    • Perform PCR in triplicate for each sample to minimize amplification bias.

    • Verify the size of the PCR product via gel electrophoresis.

    • Pool triplicate PCR products and purify them (e.g., using AMPure XP beads).

    • Perform a second PCR step to attach unique dual indices for sample multiplexing.

    • Purify the final library and quantify it.

  • Sequencing and Bioinformatic Analysis:

    • Pool indexed libraries in equimolar concentrations.

    • Sequence the pooled library on an Illumina MiSeq or NovaSeq platform using a 2x250 or 2x300 bp paired-end kit.

    • Perform quality control on raw sequencing reads (e.g., using QIIME 2 or DADA2) to filter low-quality reads, trim primers, and merge paired-end reads.

    • Cluster sequences into Amplicon Sequence Variants (ASVs).

    • Assign taxonomy to each ASV by aligning against a reference database (e.g., SILVA, Greengenes).

    • Perform downstream analyses, including alpha diversity (within-sample richness/evenness), beta diversity (between-sample community differences), and differential abundance testing.

Experimental_Workflow cluster_collection 1. Sample Collection cluster_processing 2. Sample Processing & Analysis cluster_data 3. Data Integration & Interpretation Subjects Subject Cohort Samples Collect Feces & Serum Subjects->Samples Feces Fecal Sample Samples->Feces Serum Serum Sample Samples->Serum DNA_Ext Microbial DNA Extraction Feces->DNA_Ext Prot_Precip Protein Precipitation & Metabolite Extraction Serum->Prot_Precip Seq 16S rRNA Sequencing DNA_Ext->Seq Bioinfo Bioinformatic Analysis (Taxonomic Profiles) Seq->Bioinfo LCMS LC-MS/MS Analysis Prot_Precip->LCMS Metabolo Metabolomic Analysis (Analyte Concentrations) LCMS->Metabolo Integration Integrative Analysis (Correlation, Modeling) Bioinfo->Integration Metabolo->Integration Conclusion Biological Interpretation Integration->Conclusion

Caption: Integrated workflow for studying tryptophan metabolism.

Conclusion and Future Directions

The metabolism of tryptophan to this compound by the gut microbiota is a critical pathway at the intersection of microbial ecology, host physiology, and disease. The accumulation of this compound, a potent uremic toxin, is strongly associated with the progression of CKD and cardiovascular complications, primarily through the activation of the AHR signaling pathway. Understanding the specific bacterial species and the host factors that govern this metabolic route is paramount. Future research should focus on therapeutic strategies to modulate this pathway, such as targeted inhibition of microbial tryptophanase, development of novel adsorbents to sequester indole in the gut, or probiotic/prebiotic interventions designed to shift the microbiota towards a less indole-producing state. Such approaches hold significant promise for mitigating uremic toxicity and improving clinical outcomes in high-risk patient populations.

References

Indican as a Biomarker for Intestinal Dysbiosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indican, a metabolite derived from the bacterial breakdown of dietary tryptophan, has long been recognized as a valuable biomarker for intestinal dysbiosis. Elevated urinary this compound levels are indicative of protein maldigestion and an overgrowth of proteolytic bacteria in the gut. This technical guide provides a comprehensive overview of this compound's biochemical origins, its clinical significance in various gastrointestinal and systemic conditions, and detailed methodologies for its quantification. Furthermore, it delves into the molecular signaling pathways influenced by this compound's precursor, indole, and presents structured quantitative data to aid in the interpretation of this compound levels in research and clinical settings.

Introduction

The human gut harbors a complex and dynamic ecosystem of microorganisms that play a pivotal role in host physiology, including nutrient metabolism, immune system development, and protection against pathogens. A state of equilibrium within this microbial community is termed "eubiosis," while an imbalance, known as "dysbiosis," is associated with a growing number of diseases.[1] Intestinal dysbiosis, characterized by an overgrowth of potentially pathogenic bacteria and a reduction in beneficial microbes, can lead to a range of health issues, including inflammatory bowel disease (IBD), irritable bowel syndrome (IBS), small intestinal bacterial overgrowth (SIBO), and even systemic conditions.[2][3][4]

This compound (indoxyl sulfate) is a byproduct of protein putrefaction in the intestine and serves as a sensitive indicator of such dysbiosis.[5] When dietary proteins are inadequately digested and absorbed, they become a substrate for proteolytic bacteria in the distal small intestine and colon. These bacteria metabolize the amino acid tryptophan into indole, which is then absorbed into the bloodstream, conjugated in the liver to form this compound, and subsequently excreted in the urine. Consequently, elevated urinary this compound levels can signify issues with protein digestion, an overgrowth of indole-producing bacteria, or both. This guide will explore the multifaceted role of this compound as a biomarker and provide the necessary technical details for its application in research and drug development.

Biochemical Pathway of this compound Formation

The formation of this compound is a multi-step process involving both the gut microbiota and host metabolism. The pathway begins with the dietary intake of tryptophan, an essential amino acid found in protein-rich foods.

  • Tryptophan to Indole Conversion: In the presence of undigested protein in the intestine, anaerobic bacteria, particularly species from the genera Clostridium, Escherichia, Bacteroides, and Proteus, utilize the enzyme tryptophanase to convert tryptophan into indole and other metabolites.

  • Indole Absorption and Hepatic Metabolism: A portion of the indole produced in the gut is absorbed across the intestinal epithelium into the portal circulation and transported to the liver.

  • This compound Formation and Renal Excretion: In the liver, indole is hydroxylated to form indoxyl. Indoxyl is then conjugated with sulfate to form indoxyl sulfate, commonly known as this compound. This water-soluble compound is released into the systemic circulation and efficiently cleared by the kidneys for excretion in the urine.

Indican_Biochemical_Pathway cluster_gut Intestinal Lumen cluster_circulation Portal Circulation cluster_liver Liver cluster_kidney Kidney Dietary Tryptophan Dietary Tryptophan Gut Microbiota (Tryptophanase) Gut Microbiota (Tryptophanase) Dietary Tryptophan->Gut Microbiota (Tryptophanase) Putrefaction Indole Indole Absorbed Indole Absorbed Indole Indole->Absorbed Indole Absorption Gut Microbiota (Tryptophanase)->Indole Indoxyl Indoxyl Absorbed Indole->Indoxyl Hydroxylation Sulfation Sulfation Indoxyl->Sulfation This compound (Indoxyl Sulfate) This compound (Indoxyl Sulfate) Urinary Excretion Urinary Excretion This compound (Indoxyl Sulfate)->Urinary Excretion Sulfation->this compound (Indoxyl Sulfate)

Biochemical pathway of this compound formation.

Clinical Significance of Elevated this compound

Elevated urinary this compound is associated with a variety of clinical conditions, primarily those involving intestinal dysbiosis and impaired protein digestion.

  • Small Intestinal Bacterial Overgrowth (SIBO): SIBO is a condition characterized by an excessive number of bacteria in the small intestine. This leads to premature putrefaction of proteins and subsequent increased production of indole, resulting in elevated urinary this compound.

  • Inflammatory Bowel Disease (IBD): Patients with Crohn's disease and ulcerative colitis often exhibit intestinal dysbiosis and malabsorption, which can contribute to increased this compound levels.

  • Celiac Disease: The mucosal damage in celiac disease can lead to malabsorption of nutrients, including proteins, providing a substrate for bacterial putrefaction and elevated this compound.

  • Hypochlorhydria: Insufficient stomach acid production impairs the initial stages of protein digestion, leading to an increased load of undigested protein reaching the intestines and subsequent bacterial fermentation.

  • Pancreatic Insufficiency: A deficiency in pancreatic digestive enzymes results in maldigestion of proteins and other macronutrients, contributing to intestinal putrefaction and elevated this compound.

  • Leaky Gut Syndrome (Increased Intestinal Permeability): While this compound is a marker of dysbiosis that can lead to increased intestinal permeability, some sources also suggest a direct link where the "leaky gut" itself might contribute to the clinical picture associated with high this compound.

Quantitative Data on Urinary this compound Levels

The interpretation of urinary this compound levels requires a comparison to established reference ranges in healthy individuals and data from populations with specific conditions. The following tables summarize available quantitative data. It is important to note that values can vary based on the analytical method used, diet, and individual metabolic differences.

Table 1: Urinary this compound Reference Ranges in Healthy Adults

PopulationMethodReference RangeSource
Healthy AdultsNot Specified0 - 90 mcg/mg creatinine
Adult ControlsColorimetricMean: 49 mg/24 hours (± 24 mg)
Control ChildrenColorimetricMean: 13 mg/24 hours (± 7 mg)

Table 2: Urinary this compound Levels in Pathological Conditions

ConditionMethodReported LevelsSource
Small Bowel DiseaseColorimetric>100 mg/24 hours
Small Bowel Bacterial OvergrowthColorimetric>200 mg/24 hours (virtually synonymous with overgrowth)
Calcific PancreatitisColorimetricMean: 48 mg/24 hours (± 32 mg)
Kwashiorkor (pre-treatment)ColorimetricMean: ~5 mg/24 hours

Experimental Protocols for this compound Measurement

Several methods are available for the determination of urinary this compound, ranging from qualitative screening tests to quantitative analytical techniques.

Obermeyer Test (Qualitative)

The Obermeyer test is a classic qualitative method for detecting the presence of this compound in urine.

Principle: this compound is hydrolyzed in the presence of a strong acid to indoxyl. An oxidizing agent then converts indoxyl to indigo blue and indirubin red, which are extracted into an organic solvent, resulting in a colored layer.

Reagents:

  • Obermeyer's Reagent: 0.2 g ferric chloride in 100 mL concentrated hydrochloric acid.

  • Chloroform

Procedure:

  • To 5 mL of urine in a test tube, add 5 mL of Obermeyer's reagent.

  • Mix the contents thoroughly by inversion.

  • Add 2 mL of chloroform and mix gently by inverting the tube several times.

  • Allow the layers to separate.

Interpretation:

  • Negative: The chloroform layer remains colorless.

  • Positive: The chloroform layer develops a blue or violet color, indicating the presence of this compound. The intensity of the color provides a rough estimate of the this compound concentration.

Colorimetric Method using p-Dimethylaminobenzaldehyde (Quantitative)

This method provides a quantitative measure of this compound based on the reaction of this compound with p-dimethylaminobenzaldehyde (DMAB).

Principle: this compound reacts with DMAB in an acidic medium to form a colored complex that can be measured spectrophotometrically.

Reagents:

  • Trichloroacetic acid (TCA), 10% (w/v)

  • p-Dimethylaminobenzaldehyde (DMAB) reagent: Dissolve 1 g of DMAB in 100 mL of 95% ethanol.

  • Concentrated Hydrochloric Acid

  • This compound standard solution

Procedure:

  • Sample Preparation: Mix equal volumes of urine and 10% TCA. Centrifuge to remove precipitated proteins.

  • Reaction: To 1 mL of the supernatant, add 1 mL of DMAB reagent and 1 mL of concentrated hydrochloric acid.

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at the appropriate wavelength (typically around 480 nm) using a spectrophotometer.

  • Quantification: Determine the this compound concentration by comparing the absorbance of the sample to a standard curve prepared with known concentrations of this compound.

High-Performance Liquid Chromatography (HPLC) (Quantitative)

HPLC offers a highly sensitive and specific method for the quantification of this compound.

Principle: Urine samples are separated by reverse-phase HPLC, and this compound is detected by its ultraviolet (UV) absorbance or by fluorescence detection.

Instrumentation and Conditions:

  • HPLC System: With a UV or fluorescence detector.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at approximately 280 nm or fluorescence detection (excitation ~280 nm, emission ~340 nm).

Procedure:

  • Sample Preparation: Urine samples are typically diluted and filtered before injection. Solid-phase extraction may be used for sample cleanup and concentration.

  • Injection: Inject a defined volume of the prepared sample into the HPLC system.

  • Chromatography: Elute the column with the mobile phase gradient to separate this compound from other urinary components.

  • Detection and Quantification: Identify the this compound peak based on its retention time compared to a standard. Quantify the concentration based on the peak area relative to a standard curve.

Indican_Analysis_Workflow Urine Sample Collection Urine Sample Collection Sample Preparation Sample Preparation Urine Sample Collection->Sample Preparation Qualitative Analysis (Obermeyer Test) Qualitative Analysis (Obermeyer Test) Sample Preparation->Qualitative Analysis (Obermeyer Test) Quantitative Analysis Quantitative Analysis Sample Preparation->Quantitative Analysis Data Interpretation Data Interpretation Qualitative Analysis (Obermeyer Test)->Data Interpretation Colorimetric (DMAB) Colorimetric (DMAB) Quantitative Analysis->Colorimetric (DMAB) HPLC HPLC Quantitative Analysis->HPLC Colorimetric (DMAB)->Data Interpretation HPLC->Data Interpretation

Experimental workflow for urinary this compound analysis.

Signaling Pathways Influenced by Indole

Indole, the precursor to this compound, is not merely a waste product but also a signaling molecule that interacts with host receptors to modulate intestinal homeostasis and immune responses.

Aryl Hydrocarbon Receptor (AhR) Pathway

Indole and its derivatives are ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.

  • Activation: Upon binding of indole or other ligands, the AhR translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT).

  • Gene Transcription: This complex binds to xenobiotic response elements (XREs) in the DNA, promoting the transcription of target genes.

  • Intestinal Effects: In the gut, AhR activation by indole derivatives enhances the production of interleukin-22 (IL-22) by innate lymphoid cells. IL-22 plays a crucial role in promoting the production of antimicrobial peptides and strengthening the intestinal barrier function.

AhR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indole Indole AhR-Indole Complex AhR-Indole Complex Indole->AhR-Indole Complex AhR AhR AhR-Hsp90 Complex AhR-Hsp90 Complex AhR->AhR-Hsp90 Complex Hsp90 Hsp90 Hsp90->AhR-Hsp90 Complex AhR-Hsp90 Complex->AhR-Indole Complex Ligand Binding AhR-ARNT-Indole Complex AhR-ARNT-Indole Complex AhR-Indole Complex->AhR-ARNT-Indole Complex Nuclear Translocation ARNT ARNT ARNT->AhR-ARNT-Indole Complex XRE XRE AhR-ARNT-Indole Complex->XRE Binding Target Gene Transcription Target Gene Transcription XRE->Target Gene Transcription IL-22 Production IL-22 Production Target Gene Transcription->IL-22 Production Intestinal Barrier Fortification Intestinal Barrier Fortification IL-22 Production->Intestinal Barrier Fortification

Indole-mediated AhR signaling pathway.
Pregnane X Receptor (PXR) Pathway

Indole-3-propionic acid (IPA), another microbial metabolite of tryptophan, is a ligand for the Pregnane X Receptor (PXR).

  • Activation: IPA activates PXR, a nuclear receptor that regulates the expression of genes involved in xenobiotic metabolism and inflammation.

  • Intestinal Effects: PXR activation by IPA has been shown to downregulate the expression of pro-inflammatory cytokines such as TNF-α and upregulate the expression of tight junction proteins, thereby enhancing intestinal barrier integrity.

PXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indole-3-propionic acid (IPA) Indole-3-propionic acid (IPA) PXR-IPA Complex PXR-IPA Complex Indole-3-propionic acid (IPA)->PXR-IPA Complex PXR PXR PXR->PXR-IPA Complex Ligand Binding PXR-RXR-IPA Complex PXR-RXR-IPA Complex PXR-IPA Complex->PXR-RXR-IPA Complex Nuclear Translocation RXR RXR RXR->PXR-RXR-IPA Complex PXR Response Element PXR Response Element PXR-RXR-IPA Complex->PXR Response Element Binding Target Gene Transcription Target Gene Transcription PXR Response Element->Target Gene Transcription Increased Tight Junction Proteins Increased Tight Junction Proteins Target Gene Transcription->Increased Tight Junction Proteins Decreased Pro-inflammatory Cytokines Decreased Pro-inflammatory Cytokines Target Gene Transcription->Decreased Pro-inflammatory Cytokines

IPA-mediated PXR signaling pathway.

Conclusion

This compound serves as a clinically relevant and easily accessible biomarker for intestinal dysbiosis and protein malabsorption. Its measurement can provide valuable insights into the health of the gastrointestinal tract and guide therapeutic interventions aimed at restoring gut eubiosis. The understanding of the signaling pathways modulated by indole and its derivatives further highlights the intricate communication between the gut microbiota and the host, opening new avenues for research and the development of novel therapeutic strategies targeting the gut microbiome. This technical guide provides a foundational resource for researchers and clinicians interested in utilizing this compound as a biomarker in their work.

References

The Historical Alchemy of Blue: A Technical Guide to Indican's Role in Indigo Dye Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical and chemical processes underlying the production of indigo dye from its natural precursor, indican. For millennia, the vibrant blue of indigo was coaxed from plants through a remarkable feat of early biotechnology. This document provides an in-depth exploration of this process, summarizing quantitative data, detailing experimental protocols from historical accounts and modern analyses, and visualizing the intricate chemical and procedural pathways.

Introduction: The Chemistry of a Prized Color

Indigo dye itself, indigotin, is not present in plants. Instead, various plant species, most notably those of the Indigofera genus (e.g., Indigofera tinctoria) and Isatis tinctoria (woad), store the precursor molecule, this compound.[1] this compound is a colorless, water-soluble glycoside.[2] The historical process of indigo production is, in essence, a controlled enzymatic and chemical conversion of this precursor into the desired insoluble blue pigment.

The fundamental chemical transformation involves two key steps:

  • Hydrolysis: The process begins with the enzymatic cleavage of the glycosidic bond in this compound. This reaction, facilitated by the enzyme β-glucosidase which is naturally present in the plant leaves, breaks down this compound into indoxyl and a glucose molecule.[1]

  • Oxidative Dimerization: The resulting indoxyl is a highly reactive intermediate. In an alkaline and oxygen-rich environment, two molecules of indoxyl undergo oxidative dimerization to form the stable, intensely blue, and water-insoluble pigment, indigotin.[3] A common byproduct of this reaction is indirubin, an isomer of indigotin, which imparts a reddish hue to the final dye.

Quantitative Analysis of this compound Content and Indigo Yield

The efficiency of historical indigo production was intrinsically linked to the this compound concentration in the harvested plants and the success of the extraction and conversion process. The following tables summarize quantitative data from various studies on different indigo-producing plant species.

Table 1: this compound and Indigo Precursor Content in Various Plant Species

Plant SpeciesPrecursor(s)Precursor Content (per kg of fresh/dry weight)Source(s)
Indigofera tinctoriaThis compound0.2% - 0.76% of fresh leaves[2]
Polygonum tinctoriumThis compound12 - 25 g/kg (seasonally dependent)
Isatis tinctoria (Woad)Isatan B, this compoundIsatan B: 1 - 2 g/kg, this compound: 0.3 - 0.7 g/kg
Isatis indigoticaIsatan B, this compoundIsatan B: 1.5 - 4.9 g/kg, this compound: 0.3 - 0.7 g/kg
Indigofera suffruticosaThis compound~10 g/kg (accumulated indigo in leaves)

Table 2: Indigo and Indigotin Yield from Various Plant Species and Processes

Plant SpeciesExtraction MethodIndigo Yield (per kg of plant material)Indigotin Content in Final ProductSource(s)
Indigofera tinctoriaTraditional1.6 g/kg23%
Indigofera arrectaModern Standardized-55%
Indigofera suffruticosaTraditional1.3 g/kg10%
Persicaria tinctoriaTraditional-44%
Strobilanthes cusiaTraditional-56%
Indigofera tinctoriaTraditional (Bangladesh)4.85 g/kgNot specified
Indigofera plant biomassOptimized Fermentation2.84 mg/g (pure indigo)High Purity

Experimental Protocols

The following protocols are based on historical accounts and modern reconstructions of the traditional water-extraction method for indigo production.

Historical Water-Extraction and Fermentation Protocol

This method was the cornerstone of indigo production for centuries.

Materials:

  • Freshly harvested indigo-bearing plants (Indigofera spp. or other)

  • Large vats (steeping vat and beating vat), historically made of wood or stone, sometimes waterproofed with gypsum and lime mortars.

  • Water

  • Lime (calcium hydroxide) or ash water (alkali source)

  • Paddles or other aeration tools

  • Fine cloth for filtration

Methodology:

  • Harvesting: Harvest the indigo plants, typically the leaves and upper stems where this compound concentration is highest.

  • Steeping and Fermentation:

    • Tightly pack the harvested plant material into the steeping vat.

    • Submerge the plants completely in water, using weights to keep them submerged. The typical water-to-biomass ratio is approximately 10:1.

    • Allow the mixture to ferment. This process can take from 12 to 24 hours, depending on the ambient temperature. Higher temperatures (around 40°C) can optimize the yield, with a 12-hour fermentation period being effective. During fermentation, the plant's enzymes (β-glucosidase) hydrolyze this compound into indoxyl and glucose. The liquid will change color, often to a greenish-yellow or turquoise hue.

  • Removal of Plant Material:

    • Once fermentation is complete, drain the liquid (the "indigo liquor") from the steeping vat into the beating vat.

    • Remove and discard the spent plant material, which can be used as fertilizer.

  • Alkalization and Oxidation (Beating):

    • Add an alkali, such as lime (calcium hydroxide) or ash water, to the indigo liquor in the beating vat. This raises the pH, which is crucial for the subsequent oxidation step.

    • Vigorously agitate the alkaline liquor to introduce air (oxygen). This was historically done by beating the surface with paddles or by pouring the liquid between vessels. This "beating" process can take around 20 minutes.

    • During aeration, the colorless indoxyl in the solution oxidizes and dimerizes to form the insoluble blue indigo pigment (indigotin). The liquid will change color from greenish-yellow to a deep blue.

  • Precipitation and Settling:

    • Cease agitation and allow the insoluble indigo particles to precipitate and settle at the bottom of the vat. This process can take several hours to overnight.

  • Collection and Drying:

    • Carefully drain the clear supernatant water from the settled indigo paste.

    • Collect the blue sludge and filter it through a fine cloth to remove excess water.

    • The resulting paste can be used directly or dried into cakes for storage and trade.

Modern Analytical Protocol for this compound Quantification (HPLC)

For research purposes, the this compound content in plant material can be accurately quantified using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Fresh or dried leaf sample

  • Deionized water and acetonitrile (HPLC grade)

  • Centrifuge

  • HPLC system with an Evaporative Light Scattering Detector (ELSD) or UV detector.

Methodology:

  • Extraction:

    • Weigh a precise amount of leaf material (e.g., 0.5 g).

    • Place the sample in a tube with a solvent mixture, such as 2 ml of 75:25 water/acetonitrile.

    • Heat the mixture (e.g., at 90°C for 2 minutes) to facilitate extraction and inactivate enzymes.

  • Sample Preparation:

    • Separate the plant material from the liquid extract.

    • Centrifuge the extract at high speed (e.g., 6,000 rpm for 10 minutes, followed by 13,000 rpm for the supernatant) to remove any particulate matter.

  • HPLC Analysis:

    • Inject the prepared supernatant into the HPLC system.

    • Use a suitable column (e.g., C18) and a mobile phase gradient to separate the components of the extract.

    • Detect and quantify the this compound peak using an ELSD or a UV detector at an appropriate wavelength.

    • Compare the peak area to a standard curve prepared with pure this compound to determine its concentration in the original sample.

Visualizing the Process

The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways in historical indigo production.

Chemical Signaling Pathway: From this compound to Indigo

Indican_to_Indigo This compound This compound (in plant vacuole) Hydrolysis Hydrolysis (Enzymatic) This compound->Hydrolysis β-glucosidase Indoxyl Indoxyl (Reactive Intermediate) Hydrolysis->Indoxyl Glucose Glucose Hydrolysis->Glucose Oxidation Oxidation & Dimerization (Alkaline, O2) Indoxyl->Oxidation Indigo Indigotin (Blue Pigment) Oxidation->Indigo

Caption: Chemical conversion of this compound to indigotin.

Experimental Workflow: Historical Water-Extraction Method

Indigo_Workflow cluster_extraction Extraction Phase cluster_conversion Conversion & Precipitation Phase cluster_final Final Product Harvest 1. Harvest Plants Steep 2. Steeping in Water (Vat 1) Harvest->Steep Ferment 3. Fermentation (12-24 hours) Steep->Ferment Drain 4. Drain Liquor to Vat 2 Ferment->Drain Alkalize 5. Add Lime/Ash Drain->Alkalize Beat 6. Aeration (Beating) Alkalize->Beat Settle 7. Settle Precipitate Beat->Settle Collect 8. Collect Paste Settle->Collect Dry 9. Dry into Cakes Collect->Dry

Caption: Workflow of traditional indigo dye production.

Conclusion

The historical production of indigo from this compound-containing plants represents a sophisticated understanding of natural chemical processes. By manipulating conditions of fermentation, pH, and aeration, early artisans and chemists were able to consistently produce one of the world's most enduring and valuable dyes. This technical guide provides a framework for understanding these historical methods through a modern scientific lens, offering valuable insights for researchers in fields ranging from ethnobotany and historical chemistry to biotechnology and sustainable chemical production. The principles of enzymatic conversion and controlled oxidation, mastered centuries ago, continue to be relevant in the development of novel biocatalytic and green chemistry pathways today.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Indican

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indican, a colorless and water-soluble organic compound, is a significant glycoside naturally occurring in plants of the Indigofera genus.[1][2][3] It serves as a crucial precursor to the historic and industrially important indigo dye.[2][4] Chemically, this compound is composed of a β-D-glucose moiety linked to an indoxyl aglycone. Beyond its role in dye production, this compound has garnered considerable attention in the medical field as a biomarker for intestinal dysbiosis and protein malabsorption. This guide provides a comprehensive overview of the chemical structure, properties, and biological significance of this compound, along with detailed experimental protocols for its analysis.

Chemical Structure

This compound, systematically named (2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-[(1H-indol-3-yl)oxy]oxane-3,4,5-triol, is an O-glycoside. The structure consists of an indoxyl molecule attached to a glucose molecule via a β-glycosidic bond.

IdentifierValue
IUPAC Name (2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(1H-indol-3-yloxy)oxane-3,4,5-triol
CAS Number 487-60-5
Chemical Formula C₁₄H₁₇NO₆
SMILES Code O[C@@H]1--INVALID-LINK--O--INVALID-LINK----INVALID-LINK--[C@H]1O
InChI Key XVARCVCWNFACQC-RKQHYHRCSA-N

Physicochemical Properties

This compound is a colorless solid that is soluble in water. Its properties can vary depending on its hydration state.

PropertyValue
Molar Mass 295.291 g·mol⁻¹
Exact Mass 295.1056 u
Appearance Colorless solid
Melting Point 178 to 180 °C (decomposes) (anhydrous)
57-58 °C (trihydrate)
101 °C (hemihydrate)
Solubility Soluble in water, methanol, alcohol, acetone. Slightly soluble in ether, benzene, chloroform, ethyl acetate, carbon disulfide.
Optical Rotation [α]D¹⁵ -66° (c = 2)

Biological Significance and Metabolism

Biosynthesis in Plants

In plants, this compound is a secondary metabolite derived from the shikimate pathway. The biosynthesis begins with indole-3-glycerol-phosphate, which is converted to indole. Dioxygenase enzymes then convert indole to indoxyl, which subsequently undergoes glycosylation by this compound synthase to form this compound.

G Plant Biosynthesis of this compound IGP Indole-3-glycerol-phosphate Indole Indole IGP->Indole Tryptophan synthase α subunit Indoxyl Indoxyl Indole->Indoxyl Dioxygenase This compound This compound Indoxyl->this compound This compound synthase (UDP-glucose) G Human Metabolism of Tryptophan to this compound cluster_gut Intestine cluster_liver Liver Tryptophan Dietary Tryptophan Indole_gut Indole Tryptophan->Indole_gut Bacterial Tryptophanase Indole_liver Indole (from blood) Indole_gut->Indole_liver Absorption Indoxyl Indoxyl Indole_liver->Indoxyl Hydroxylation Indican_sulfate Indoxyl Sulfate (this compound) Indoxyl->Indican_sulfate Sulfation Urine Excreted in Urine Indican_sulfate->Urine Transport to Kidneys G Hydrolysis of this compound to Indigo Dye This compound This compound Intermediates Indoxyl + β-D-Glucose This compound->Intermediates Hydrolysis (β-glucosidase) Indigo Indigo Dye Intermediates->Indigo Oxidation (Atmospheric Oxygen) G Workflow for Colorimetric this compound Assay start Start prep Prepare Reagents and Samples start->prep add_urine Add 50 µL Urine to Well prep->add_urine add_reagent_a Add 140 µL Reagent A Mix add_urine->add_reagent_a read_od0 Read OD at 480 nm (OD₀) add_reagent_a->read_od0 add_reagent_b Add 10 µL Reagent B Mix read_od0->add_reagent_b incubate1 Incubate 5 min add_reagent_b->incubate1 read_ods Read OD at 480 nm (ODs) incubate1->read_ods add_standard Add 10 µL Standard Mix read_ods->add_standard incubate2 Incubate 5 min add_standard->incubate2 read_odstd Read OD at 480 nm (ODstd) incubate2->read_odstd calculate Calculate this compound Concentration read_odstd->calculate end_node End calculate->end_node

References

The Nexus of Tryptophan Metabolism and Gut Dysbiosis: A Technical Guide to Indican's Role in Small Intestinal Bacterial Overgrowth (SIBO)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the relationship between urinary indican and Small Intestinal Bacterial Overgrowth (SIBO). This compound, a product of bacterial metabolism of tryptophan, has long been considered a potential biomarker for gut dysbiosis. This document synthesizes the current understanding of the underlying biochemical pathways, explores the quantitative data correlating this compound levels with SIBO, details the experimental protocols for its measurement, and discusses the clinical implications and limitations of its use. Through a comprehensive review of available literature, this guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's utility and constraints as a marker for SIBO.

Introduction

Small Intestinal Bacterial Overgrowth (SIBO) is a clinical condition characterized by an excessive number of bacteria in the small intestine, leading to a variety of gastrointestinal symptoms such as bloating, gas, abdominal pain, and diarrhea.[1][2][3] The diagnosis of SIBO can be challenging, with the gold standard being jejunal aspirate culture, a procedure that is invasive and not widely available.[1][4] Consequently, non-invasive methods like breath tests and urinary biomarkers are of significant interest.

Urinary this compound, also known as indoxyl sulfate, is a metabolite derived from the bacterial breakdown of the essential amino acid tryptophan. Elevated levels of urinary this compound have been historically associated with protein putrefaction in the gut and are often cited as an indicator of intestinal dysbiosis, including SIBO. This guide delves into the scientific basis for this association, presenting the available evidence and methodologies for its assessment.

Biochemical Pathway of this compound Formation

The formation of urinary this compound is a multi-step process involving both the gut microbiota and host metabolism. The pathway begins with the dietary intake of tryptophan-containing proteins.

Bacterial Metabolism of Tryptophan to Indole

In the gastrointestinal tract, unabsorbed tryptophan becomes a substrate for certain gut bacteria that possess the enzyme tryptophanase. This enzyme catalyzes the conversion of tryptophan to indole, pyruvate, and ammonia. Bacterial species known to exhibit tryptophanase activity include Escherichia coli, Clostridium species, and Bacteroides species. In the context of SIBO, an increased bacterial population in the small intestine can lead to greater conversion of tryptophan to indole.

Absorption and Hepatic Metabolism of Indole

Indole produced in the gut is absorbed into the bloodstream and transported to the liver via the portal vein. In the liver, indole undergoes phase I and phase II detoxification. The primary phase I reaction is the hydroxylation of indole to indoxyl (3-hydroxyindole), a reaction catalyzed by cytochrome P450 enzymes, particularly CYP2E1.

Subsequently, indoxyl undergoes phase II conjugation, primarily through sulfation by sulfotransferases (SULTs) to form indoxyl sulfate (this compound). A smaller fraction may be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs). These conjugation reactions increase the water solubility of the molecule, facilitating its excretion.

Renal Excretion of this compound

The water-soluble this compound is released from the liver into the systemic circulation and is then filtered by the kidneys to be excreted in the urine. Thus, the concentration of this compound in the urine is considered a reflection of the amount of indole produced by the gut microbiota.

Signaling Pathway: From Dietary Tryptophan to Urinary this compound

Indican_Pathway cluster_gut Gastrointestinal Tract cluster_host Host Metabolism & Excretion Tryptophan Dietary Tryptophan Small_Intestine Small Intestine Tryptophan->Small_Intestine Ingestion Gut_Bacteria Gut Bacteria (e.g., E. coli, Clostridium, Bacteroides) Tryptophanase Tryptophanase Small_Intestine->Tryptophanase Unabsorbed Tryptophan Gut_Bacteria->Tryptophanase expresses Indole Indole Tryptophanase->Indole catalyzes conversion to Portal_Vein Portal Vein (Absorption) Indole->Portal_Vein CYP2E1 CYP2E1 (Hydroxylation) Indole->CYP2E1 substrate Liver Liver Portal_Vein->Liver Liver->CYP2E1 contains SULT SULT (Sulfation) Liver->SULT contains Indoxyl Indoxyl CYP2E1->Indoxyl produces Indoxyl->SULT substrate This compound This compound (Indoxyl Sulfate) SULT->this compound produces Bloodstream Systemic Circulation This compound->Bloodstream Kidneys Kidneys Bloodstream->Kidneys Urine Urinary Excretion Kidneys->Urine

Figure 1: Biochemical pathway of this compound formation.

Quantitative Data on Urinary this compound in SIBO

The utility of a biomarker is critically dependent on its ability to differentiate between healthy and diseased states. While elevated this compound is conceptually linked to SIBO, quantitative data from well-controlled studies are sparse and sometimes contradictory.

A key challenge in interpreting the existing literature is the variability in diagnostic criteria for SIBO and the methods used for this compound measurement. The "gold standard" for SIBO diagnosis is a jejunal aspirate culture with a bacterial count of >10^5 colony-forming units (CFU)/mL, although some consider >10^3 CFU/mL as positive. However, due to its invasive nature, breath tests measuring hydrogen and methane gas production after a carbohydrate challenge (lactulose or glucose) are more commonly used, despite having lower sensitivity and specificity.

One of the few studies that directly compared urinary this compound excretion with quantitative jejunal cultures found a poor correlation (r = 0.22). This study, however, is dated, and modern analytical techniques may provide more precise measurements.

More recent studies have focused on broader tryptophan metabolism in SIBO, often measuring metabolites other than this compound. For instance, a study on SIBO patients diagnosed by lactulose hydrogen breath test found increased urinary levels of 5-hydroxyindoleacetic acid (5-HIAA), another tryptophan metabolite, particularly in the diarrhea-predominant subtype. Another study observed alterations in the kynurenine pathway of tryptophan metabolism in SIBO patients. While these studies highlight the disruption of tryptophan metabolism in SIBO, they do not provide specific quantitative data on this compound levels that can be used to establish diagnostic thresholds.

The table below summarizes the available, albeit limited, quantitative data on urinary this compound levels. It is important to note the lack of recent, large-scale studies directly correlating this compound with a definitive SIBO diagnosis.

Study PopulationDiagnostic Method for SIBOUrinary this compound Levels in SIBO-Positive PatientsUrinary this compound Levels in Healthy Controls/SIBO-Negative PatientsReference
40 subjects with various GI symptomsJejunal Aspirate CulturePoor correlation (r = 0.22) with jejunal colony countsNot explicitly separated
50 normal controlsNot applicableNot applicableMean: < 59 mg/24 hours (2SD above mean)
18 patients with small bowel diseaseClinical diagnosisElevated in a variety of small bowel conditions (>59 mg/24 hours)Mean: < 59 mg/24 hours

Note: The lack of recent, robust quantitative data directly linking specific urinary this compound concentrations to a confirmed SIBO diagnosis is a significant limitation in the field. The values presented are from older studies and may not be representative of the broader SIBO population or reflective of results obtained with modern analytical methods.

Experimental Protocols for Urinary this compound Measurement

Several methods are available for the determination of urinary this compound, ranging from qualitative colorimetric tests to more quantitative spectrophotometric and chromatographic techniques.

Obermeyer Test (Qualitative)

The Obermeyer test is a classic qualitative colorimetric method for detecting the presence of this compound in urine.

Principle: The test is based on the oxidation of indoxyl (derived from the acid hydrolysis of this compound) to indigo blue by an oxidizing agent in an acidic medium. The resulting indigo blue is then extracted into an organic solvent, typically chloroform, imparting a blue color to the solvent layer.

Reagents:

  • Obermeyer's Reagent: Ferric chloride (FeCl₃) dissolved in concentrated hydrochloric acid (HCl).

  • Chloroform (CHCl₃).

Procedure:

  • To a few milliliters of urine in a test tube, add an equal volume of Obermeyer's reagent.

  • Mix the contents thoroughly.

  • Add a few milliliters of chloroform.

  • Invert the tube several times to allow for the extraction of the colored compound into the chloroform layer.

  • Allow the layers to separate.

Interpretation: The development of a blue or violet color in the chloroform layer indicates the presence of this compound. The intensity of the color provides a rough estimation of the this compound concentration.

Experimental Workflow: Obermeyer Test

Obermeyer_Test_Workflow start Start urine_sample Urine Sample (e.g., 5 mL) start->urine_sample add_reagent Add equal volume of Obermeyer's Reagent (FeCl₃ in HCl) urine_sample->add_reagent mix1 Mix thoroughly add_reagent->mix1 add_chloroform Add Chloroform (e.g., 2 mL) mix1->add_chloroform extract Invert to extract add_chloroform->extract separate Allow layers to separate extract->separate observe Observe chloroform layer separate->observe positive Blue/Violet Color (Positive for this compound) observe->positive Color development negative Colorless (Negative for this compound) observe->negative No color change end End positive->end negative->end

Figure 2: Workflow for the Obermeyer test.
Spectrophotometric Quantification

Quantitative analysis of urinary this compound can be performed using spectrophotometry, which measures the absorbance of the colored product formed in the reaction. Several commercial kits are available for this purpose.

Principle: These assays are typically based on the reaction of this compound with a chromogen in an acidic environment to produce a colored compound. The intensity of the color, which is directly proportional to the this compound concentration, is measured at a specific wavelength (commonly 480 nm).

General Procedure (based on commercial kits):

  • Sample Preparation: Urine samples may require centrifugation to remove particulate matter.

  • Reaction Setup:

    • Pipette a specific volume of urine into a microplate well or cuvette.

    • Add a reagent containing an acidic solution.

    • Take an initial absorbance reading (blank).

    • Add a second reagent containing the chromogen (e.g., p-dimethylaminobenzaldehyde).

  • Incubation: Incubate the reaction mixture for a specified time at a controlled temperature.

  • Measurement: Measure the absorbance of the colored product at the specified wavelength (e.g., 480 nm) using a spectrophotometer or microplate reader.

  • Calculation: The concentration of this compound in the sample is determined by comparing its absorbance to a standard curve generated with known concentrations of this compound.

Note: Specific volumes, incubation times, and reagents will vary depending on the commercial kit used. It is essential to follow the manufacturer's protocol precisely.

Gas Chromatography-Mass Spectrometry (GC-MS)

For a more sensitive and specific quantification of this compound and other metabolites, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

Principle: GC-MS separates volatile compounds in a sample based on their physicochemical properties as they pass through a capillary column. The separated compounds are then ionized and fragmented, and the resulting mass-to-charge ratio of the fragments is used to identify and quantify the original compounds.

General Procedure:

  • Sample Preparation: Urine samples undergo a multi-step preparation process, which may include:

    • Depletion of urea.

    • Protein precipitation.

    • Derivatization to make the analytes volatile (e.g., trimethylsilyl derivatization).

  • GC Separation: The prepared sample is injected into the GC, where the compounds are separated based on their boiling points and interaction with the stationary phase of the column.

  • MS Detection and Analysis: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a "fingerprint" for each compound, allowing for its identification and quantification.

Advantages: High sensitivity and specificity, allowing for the simultaneous measurement of multiple metabolites.

Disadvantages: Requires specialized equipment and expertise, and the sample preparation is more complex and time-consuming compared to spectrophotometric methods.

Clinical Implications and Limitations

The use of urinary this compound as a biomarker for SIBO has both potential applications and significant limitations.

Potential Applications:

  • Screening Tool: A simple, non-invasive urine test for this compound could serve as an initial screening tool for patients with symptoms suggestive of SIBO, helping to identify individuals who may require further, more definitive testing.

  • Monitoring Treatment Response: Serial measurements of urinary this compound could potentially be used to monitor the effectiveness of treatments for SIBO, such as antibiotics or dietary interventions. A decrease in this compound levels may indicate a reduction in the bacterial load in the small intestine.

Limitations:

  • Lack of Specificity: Elevated urinary this compound is not specific to SIBO. Other conditions associated with increased intestinal putrefaction, such as malabsorption, hypochlorhydria (low stomach acid), and certain dietary patterns (high protein intake), can also lead to increased this compound levels.

  • Poor Correlation with Gold Standard: As previously mentioned, a study has shown a poor correlation between urinary this compound levels and the gold standard for SIBO diagnosis, jejunal aspirate culture.

  • Influence of Diet and Other Factors: The production of this compound is highly dependent on the dietary intake of tryptophan and the composition and metabolic activity of the gut microbiota, which can be influenced by numerous factors other than SIBO.

  • Lack of Standardized Reference Ranges: There is a lack of universally accepted reference ranges for urinary this compound that have been validated against a definitive diagnosis of SIBO.

Logical Relationship: this compound as a Biomarker for SIBO

Indican_Biomarker_Logic sibo Small Intestinal Bacterial Overgrowth (SIBO) bacterial_overgrowth Increased Bacterial Population in Small Intestine sibo->bacterial_overgrowth leads to tryptophan_metabolism Increased Bacterial Metabolism of Tryptophan bacterial_overgrowth->tryptophan_metabolism indole_production Increased Indole Production tryptophan_metabolism->indole_production indole_absorption Increased Indole Absorption indole_production->indole_absorption indican_production Increased Hepatic This compound Production indole_absorption->indican_production urinary_this compound Elevated Urinary this compound indican_production->urinary_this compound other_factors Other Factors: - High Protein Diet - Malabsorption - Hypochlorhydria other_factors->urinary_this compound can also lead to

Figure 3: Factors influencing urinary this compound levels.

Future Directions and Conclusion

The concept of using urinary this compound as a non-invasive biomarker for SIBO is appealing due to the simplicity and accessibility of urine sample collection. However, the current body of evidence is insufficient to support its routine use as a standalone diagnostic tool. The lack of specificity and the poor correlation with the gold standard for SIBO diagnosis are significant hurdles.

Future research in this area should focus on:

  • Large-scale validation studies: Well-designed clinical trials are needed to compare urinary this compound levels in a large cohort of SIBO patients (diagnosed by jejunal aspirate culture and/or standardized breath tests) with a healthy control group.

  • Establishment of standardized reference ranges: These studies should aim to establish clear and validated reference ranges and diagnostic cut-off values for urinary this compound.

  • Multi-marker approaches: Investigating this compound in conjunction with other biomarkers of gut dysbiosis and tryptophan metabolism may provide a more accurate and comprehensive picture of the gut environment in SIBO.

  • Advanced analytical techniques: The use of highly sensitive and specific methods like LC-MS/MS for the quantification of this compound and other related metabolites may improve the diagnostic accuracy.

References

The Role of Indican in Host-Microbiome Interaction Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indican, a derivative of the essential amino acid tryptophan, has emerged as a significant biomarker in the study of host-microbiome interactions. Its presence and concentration in biological fluids, particularly urine, offer a window into the complex metabolic activities occurring within the gut. This guide provides a comprehensive overview of this compound's role as an indicator of gut dysbiosis, its biochemical pathways, and its implications in various pathological conditions. Furthermore, it details the experimental protocols for this compound measurement and visualizes key processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Biochemical Pathway of this compound Formation

This compound, chemically known as indoxyl sulfate, is the end product of the metabolic breakdown of tryptophan by intestinal bacteria.[1][2] The pathway begins with dietary tryptophan that is not absorbed in the small intestine and subsequently travels to the colon. Here, a subset of the gut microbiota, including species like Escherichia coli, Clostridium sp., and Bacteroides sp., possess the enzyme tryptophanase, which metabolizes tryptophan into indole.[3]

A portion of this indole is absorbed into the bloodstream and transported to the liver.[4][5] In the liver, indole undergoes hydroxylation to form indoxyl, which is then conjugated with sulfate to produce the water-soluble compound this compound. Finally, this compound is transported to the kidneys and excreted in the urine. Elevated urinary this compound levels are therefore indicative of increased intestinal putrefaction of tryptophan, often associated with an overgrowth of anaerobic bacteria and gut dysbiosis.

Indican_Pathway cluster_gut Intestinal Lumen cluster_liver Liver Tryptophan Dietary Tryptophan Indole Indole Tryptophan->Indole Bacterial Tryptophanase Bloodstream Bloodstream Indole->Bloodstream Indoxyl Indoxyl This compound This compound (Indoxyl Sulfate) Indoxyl->this compound Sulfation This compound->Bloodstream Bloodstream->Indoxyl Portal Vein Urine Urine Excretion Bloodstream->Urine Kidney Filtration Obermeyer_Test_Workflow start Start urine_sample Urine Sample Collection start->urine_sample add_reagent Add Obermeyer's Reagent urine_sample->add_reagent add_chloroform Add Chloroform & Mix add_reagent->add_chloroform observe_color Observe Chloroform Layer add_chloroform->observe_color compare_chart Compare with Color Chart observe_color->compare_chart end End compare_chart->end Indican_Interpretation cluster_input Influencing Factors cluster_process Biological Processes cluster_output Outcome Diet High Protein Diet Putrefaction Increased Intestinal Putrefaction Diet->Putrefaction Malabsorption Protein Malabsorption Malabsorption->Putrefaction Dysbiosis Gut Dysbiosis (e.g., SIBO) Dysbiosis->Putrefaction Indole_Prod Increased Indole Production Putrefaction->Indole_Prod Indole_Absorp Increased Indole Absorption Indole_Prod->Indole_Absorp Indican_Levels Elevated Urinary This compound Levels Indole_Absorp->Indican_Levels

References

An In-depth Technical Guide to the Intracellular Localization of Indican in Plant Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intracellular localization of indican, the precursor to the natural dye indigo, within plant cells. It details the precise compartmentalization of its biosynthesis, storage, and degradation, supported by quantitative data and detailed experimental protocols. This information is critical for understanding the metabolic regulation of this important secondary metabolite and for potential applications in synthetic biology and drug development.

Tissue-Specific and Subcellular Distribution of this compound

This compound accumulation is highly specific, both at the tissue and subcellular levels. Research on indigo-producing plants, such as Polygonum tinctorium, has demonstrated that this compound is found almost exclusively in the green leaves.[1][2][3] The concentration of this compound is notably higher in younger, developing leaves compared to older ones.[1][2] Within the leaf cells, this compound is sequestered and stored exclusively in the vacuole. This spatial separation is a key feature of its metabolic regulation.

Table 1: Quantitative Distribution of this compound in Polygonum tinctorium

Tissue/Organelle This compound Content Reference
Green Leaves 32.3 pmol / mg tissue
Other Tissues (Stem, Root, etc.) < 0.1 pmol / mg tissue
Etiolated Tissues & Callus Not detected
Isolated Protoplast (average) 1.1 pmol / protoplast

| Isolated Vacuole (average) | 1.4 pmol / vacuole | |

The Compartmentalization of this compound Metabolism

The biosynthesis, storage, and degradation of this compound are spatially segregated into three distinct subcellular compartments. This prevents premature degradation of the stored glucoside, which only occurs upon cellular damage, suggesting a role in plant defense.

  • Biosynthesis (Cytosol & Endoplasmic Reticulum): this compound is synthesized from indoxyl and UDP-glucose. This reaction is catalyzed by the enzyme this compound synthase (an indoxyl-β-D-glucoside synthase, PtIGS), which is a type of UDP-glucosyltransferase. Studies have localized this compound synthase to the cytosol and associated with the microsomal fraction, with further evidence pointing to a strong association with the endoplasmic reticulum (ER) membrane. The enzyme's optimal pH of approximately 10.0 is consistent with a cytosolic or ER localization, rather than the acidic environment of the vacuole.

  • Storage (Vacuole): Following its synthesis in the cytosol, this compound is transported into the vacuole for storage. The vacuole serves as the primary reservoir for this compound, accumulating high concentrations within the leaf cells. While the specific transporters responsible for moving this compound across the tonoplast (vacuolar membrane) have not been definitively identified, this process is likely mediated by active transport mechanisms, similar to the vacuolar sequestration of other secondary metabolites.

  • Degradation (Chloroplast): The enzyme responsible for this compound hydrolysis is a specific β-glucosidase. This enzyme breaks this compound down into indoxyl and glucose. Immunocytochemical studies have unequivocally localized this β-glucosidase to the stroma of chloroplasts in mesophyll cells. This localization ensures that this compound is protected from degradation under normal physiological conditions. When the plant tissue is damaged, the cellular compartments are disrupted, allowing the vacuolar this compound to come into contact with the chloroplast-localized β-glucosidase, initiating the process that leads to the formation of indigo dye.

Table 2: Properties of Key Enzymes in this compound Metabolism

Enzyme Location Substrates Optimal pH Molecular Weight (SDS-PAGE) Reference
This compound Synthase Cytosol / ER Membrane Indoxyl, UDP-glucose ~10.0 53,000 Da

| β-Glucosidase | Chloroplast Stroma | this compound | ~6.5 | N/A | |

Diagram 1: Intracellular Compartmentation of this compound Metabolism

Indican_Metabolism cluster_cell Plant Mesophyll Cell cluster_cytosol Cytosol / ER cluster_vacuole Vacuole cluster_chloro Chloroplast Indican_Synthase This compound Synthase (PtIGS) Indican_cyto This compound Indican_Synthase->Indican_cyto Indoxyl Indoxyl + UDP-Glucose Indoxyl->Indican_cyto Synthesis Transporter Tonoplast Transporter Indican_cyto->Transporter Transport Indican_vac This compound (Stored) b_Glucosidase β-Glucosidase Indican_vac->b_Glucosidase Contact Transporter->Indican_vac Indoxyl_degraded Indoxyl + Glucose b_Glucosidase->Indoxyl_degraded Hydrolysis Damage Cellular Damage (e.g., Herbivory) Damage->Indican_vac Release

Caption: Spatial separation of this compound synthesis, storage, and degradation.

Experimental Protocols

The elucidation of this compound's subcellular localization relies on a combination of biochemical fractionation and microscopy techniques.

This method, adapted from Minami et al. (2000), is used to separate vacuoles from protoplasts to determine the specific localization of stored this compound.

  • Plant Material: Use fresh, young leaves from Polygonum tinctorium.

  • Enzymatic Digestion: Mince the leaves and incubate them in an enzyme solution (e.g., 1% Cellulase, 0.5% Macerozyme) in a mannitol buffer for 2-4 hours to digest the cell walls and release protoplasts.

  • Protoplast Purification: Filter the digest through a nylon mesh to remove undigested tissue. Centrifuge the filtrate at low speed (e.g., 100 x g) to pellet the protoplasts. Wash the protoplasts with fresh mannitol buffer.

  • Vacuole Isolation: Resuspend the purified protoplasts in a lysis buffer and gently shear them to release vacuoles.

  • Density Gradient Centrifugation: Layer the lysate onto a Percoll density gradient (e.g., with 15% and 30% layers). Centrifuge at a force sufficient to separate the organelles. Intact vacuoles are typically recovered from the 15% Percoll fraction, while protoplasts are found in the 30% fraction.

  • Quantification:

    • Verify the purity of the fractions using light microscopy.

    • Extract this compound from a known number of protoplasts or vacuoles using a methanol-chloroform solution.

    • Analyze the this compound content in the aqueous layer via High-Performance Liquid Chromatography (HPLC) with a fluorescence detector.

Workflow_Vacuole A 1. Mince Fresh Leaves B 2. Enzymatic Digestion (Cellulase, Macerozyme) A->B C 3. Filter & Purify Protoplasts B->C D 4. Gentle Lysis of Protoplasts C->D E 5. Percoll Density Gradient Centrifugation D->E F 6. Isolate Vacuole & Protoplast Fractions E->F G 7. Extract this compound F->G H 8. HPLC Quantification G->H

Caption: Experimental workflow for localizing this compound synthase.

Conclusion and Implications

The intracellular localization of this compound metabolism in plant cells is a highly organized system. The synthesis of this compound occurs in the cytosol and/or on the ER membrane, followed by its transport and sequestration within the vacuole. The degradative enzyme, β-glucosidase, is kept separate in the chloroplasts. This compartmentalization prevents unwanted metabolic activity, preserving the stable precursor until tissue damage triggers its rapid conversion to indoxyl, the first step in forming the defensive compound indigo.

For researchers and drug development professionals, this understanding is paramount. It provides a blueprint for metabolic engineering in microbial or plant systems for the enhanced production of this compound or related glucosides. Furthermore, the reliance on specific transport mechanisms for vacuolar sequestration highlights potential targets for modulating the accumulation of valuable secondary metabolites within plant cells.

References

The Periphery of Central Metabolism: A Technical Guide to Indican's Link with the Shikimate Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The shikimate pathway, a conserved metabolic route in microorganisms and plants, is the primary source of aromatic amino acids, including tryptophan. While not a direct intermediate, the secondary metabolite Indican emerges from a metabolic offshoot of tryptophan biosynthesis. This technical guide provides an in-depth exploration of this compound's biochemical connection to the shikimate pathway, its enzymatic synthesis, and relevant quantitative data. Detailed experimental protocols for the quantification and enzymatic synthesis of this compound are provided, alongside visual representations of the key metabolic and experimental workflows. This document serves as a comprehensive resource for researchers in metabolic engineering, natural product synthesis, and drug development who are interested in the biosynthesis and potential applications of this compound and related indole derivatives.

Introduction: Situating this compound in Aromatic Amino Acid Metabolism

The shikimate pathway is a seven-step metabolic process that converts phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into chorismate, the last common precursor for the synthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan[1][2][3]. This pathway is essential in plants, bacteria, fungi, and algae, but absent in animals, making its enzymes attractive targets for herbicides and antimicrobial agents[1][3].

This compound (indoxyl-β-D-glucoside) is a colorless, water-soluble glycoside found in various plant species, notably those of the Indigofera genus. It is renowned as the stable precursor to the blue dye indigo. The biosynthesis of this compound is not an integral part of the core shikimate pathway. Instead, it represents a downstream diversification of one of the pathway's primary products, L-tryptophan. Understanding the synthesis of this compound, therefore, requires a thorough understanding of the terminal steps of the shikimate pathway and the subsequent enzymatic modifications of its tryptophan product. This guide will elucidate these connections, providing the technical details necessary for further research and application.

The Biosynthetic Pathway: From Shikimate to this compound

The formation of this compound is a multi-step enzymatic cascade that begins with the output of the shikimate pathway. The overall transformation can be conceptually divided into two major stages: the synthesis of the indole core from tryptophan and the subsequent glycosylation to form this compound.

Stage 1: Generation of the Indole Moiety

The journey from the central metabolism to this compound begins with chorismate, which is converted to tryptophan via several enzymatic steps. The key intermediate for this compound biosynthesis is indole. Indole can be generated from tryptophan or its precursors through various enzymatic reactions:

  • Tryptophanase: In many bacteria, the enzyme tryptophanase (TnaA) catalyzes the β-elimination of L-tryptophan to produce indole, pyruvate, and ammonia.

  • Tryptophan Synthase Alpha Subunit (TSA) / Indole-3-glycerol Phosphate Lyase (IGL): In plants and some bacteria, indole is an intermediate in tryptophan synthesis itself. The tryptophan synthase complex catalyzes the final two steps. The alpha subunit (TSA) cleaves indole-3-glycerol phosphate (IGP) to indole and glyceraldehyde-3-phosphate. The indole is then typically channeled through a hydrophobic tunnel to the beta subunit to be condensed with serine, forming tryptophan. However, "free" indole can be released and become a substrate for downstream pathways. Some plants possess standalone indole-3-glycerol phosphate lyases (IGLs) that also perform this conversion.

Stage 2: Hydroxylation and Glycosylation

Once indole is formed, it undergoes a two-step modification to yield this compound:

  • Hydroxylation to Indoxyl: Indole is hydroxylated to form indoxyl (3-hydroxyindole). This oxidation is catalyzed by a variety of monooxygenases and dioxygenases, such as flavin-containing monooxygenases (FMOs), naphthalene dioxygenases, or cytochrome P450 monooxygenases.

  • Glycosylation of Indoxyl: The final step is the glycosylation of indoxyl. The enzyme UDP-glucosyltransferase (UGT), also referred to as this compound synthase, transfers a glucose moiety from UDP-glucose to the hydroxyl group of indoxyl, forming the stable, water-soluble this compound.

The complete pathway, from the shikimate pathway-derived tryptophan to this compound, is illustrated in the diagram below.

Indican_Biosynthesis_from_Shikimate_Pathway cluster_shikimate Shikimate Pathway cluster_tryptophan Tryptophan Metabolism cluster_this compound This compound Synthesis PEP Phosphoenolpyruvate (PEP) Chorismate Chorismate PEP->Chorismate 7 Steps E4P Erythrose-4-Phosphate (E4P) E4P->Chorismate 7 Steps Tryptophan L-Tryptophan Chorismate->Tryptophan Tryptophan Synthase Complex IGP Indole-3-glycerol phosphate (IGP) Chorismate->IGP Multiple Steps Indole Indole Tryptophan->Indole Tryptophanase Indoxyl Indoxyl Indole->Indoxyl Monooxygenase / Dioxygenase IGP->Indole Trp Synthase α / IGL This compound This compound Indoxyl->this compound UDP-Glucosyltransferase (UGT)

Caption: Biosynthetic pathway from the Shikimate pathway to this compound.

Quantitative Data

The efficiency of this compound biosynthesis is dependent on the kinetic parameters of the key enzymes involved and the titers achieved in various production systems. A summary of available quantitative data is presented below.

Enzyme / ProductOrganism / SystemParameterValueReference(s)
This compound Synthase (UGT) Indigofera tinctoriaKm (UDP-glucose)0.13 mM
Tryptophanase Fusobacterium nucleatumKm (L-Tryptophan)0.26 ± 0.03 mM
kcat0.74 ± 0.04 s-1
This compound Production Engineered E. coliTiter (from Tryptophan)5.65 mM
Engineered E. coli (bglA knockout)Titer (from Tryptophan)6.79 mM
Engineered E. coliTiter (from Tryptophan)up to 2.9 g/L
This compound Content Indigofera tinctoria (air-dried leaves)Concentration~3%

Experimental Protocols

This section provides detailed methodologies for the key experiments related to this compound biosynthesis and quantification.

Protocol for Quantification of this compound in Urine (Colorimetric Assay)

This protocol is adapted from methods used in commercially available assay kits, which are based on the reaction of this compound with p-dimethylaminobenzaldehyde.

Principle: this compound (indoxyl sulfate) reacts with p-dimethylaminobenzaldehyde in an acidic environment to produce a colored product that can be quantified spectrophotometrically at 480 nm.

Materials:

  • Urine sample

  • Reagent A (e.g., Trichloroacetic acid solution)

  • Reagent B (e.g., p-dimethylaminobenzaldehyde solution)

  • This compound Standard (e.g., 30 mg/dL)

  • 96-well clear flat-bottom plate

  • Spectrophotometric multiwell plate reader

Procedure:

  • Sample Preparation: Centrifuge urine samples to pellet any precipitate. Use the clear supernatant for the assay. If high concentrations of this compound are expected, dilute the sample with distilled water.

  • Assay Reaction: a. Transfer 50 µL of urine samples and standards into separate wells of the 96-well plate. b. Add 140 µL of Reagent A to each well. Tap the plate gently to mix. c. Measure the absorbance at 480 nm. This reading serves as the blank for each sample ngcontent-ng-c4139270029="" _nghost-ng-c3100543554="" class="inline ng-star-inserted">

    (A480)blank(A{480}){\text{blank}}(A480​)blank​
    . d. Add 10 µL of Reagent B to each well. Tap the plate gently to mix. e. Incubate for 5 minutes at room temperature. f. Measure the absorbance at 480 nm. This is the final sample reading
    (A480)sample(A{480})_{\text{sample}}(A480​)sample​
    .

  • Calculation: a. Calculate the change in absorbance: ΔA480 = (A480)sample - (A480)blank. b. Determine the concentration of this compound in the sample by comparing the ΔA480 to that of the known standard. this compound Concentration (mg/dL) = (ΔA480, sample / ΔA480, standard) * Concentration of Standard. c. If the sample was diluted, multiply the result by the dilution factor.

Protocol for In Vitro this compound Synthesis Assay (UGT Activity)

This protocol is designed to measure the activity of UDP-glucosyltransferase (this compound synthase) by quantifying the amount of this compound produced from indoxyl and UDP-glucose.

Principle: A purified UGT enzyme or cell extract is incubated with the substrates indoxyl and UDP-glucose. The reaction is stopped, and the produced this compound is quantified using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Purified UGT enzyme or cell extract from a relevant source (e.g., Indigofera tinctoria leaves, recombinant E. coli)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Indoxyl solution (in a compatible solvent like DMSO, prepared fresh)

  • UDP-glucose solution

  • Stop Solution (e.g., 2M HCl or Acetonitrile)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Reaction Setup: a. In a microcentrifuge tube, prepare the reaction mixture:

    • Reaction Buffer: to a final volume of 100 µL
    • UDP-glucose: to a final concentration of 1 mM
    • Enzyme solution: appropriate amount (e.g., 10 µg of purified protein) b. Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.

  • Initiate Reaction: a. Start the reaction by adding indoxyl to a final concentration of 0.5 mM. b. Incubate for a defined period (e.g., 30 minutes) at the optimal temperature.

  • Stop Reaction: a. Terminate the reaction by adding an equal volume of Stop Solution. b. Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet precipitated protein.

  • HPLC Analysis: a. Transfer the supernatant to an HPLC vial. b. Inject a suitable volume (e.g., 20 µL) onto the HPLC system. c. Elute with a suitable mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid). d. Monitor the absorbance at a wavelength appropriate for this compound (e.g., 280 nm). e. Quantify the this compound peak by comparing its area to a standard curve generated with pure this compound.

The general workflow for the heterologous production and analysis of this compound in an engineered microbial host is depicted below.

Indican_Production_Workflow Plasmid Construct Expression Plasmid (e.g., with FMO and UGT genes) Transformation Transform E. coli Host Plasmid->Transformation Culture Culture Transformed E. coli in Production Medium Transformation->Culture Induction Induce Gene Expression (e.g., with IPTG) Culture->Induction Feeding Feed Precursor (e.g., Tryptophan or Indole) Induction->Feeding Incubation Incubate for Production (e.g., 24-48 hours) Feeding->Incubation Harvest Harvest Culture Supernatant Incubation->Harvest Analysis Quantify this compound (e.g., by HPLC or LC-MS) Harvest->Analysis Result Determine Titer (g/L or mM) Analysis->Result

Caption: Experimental workflow for microbial production of this compound.

Applications and Future Directions

The study of this compound's biosynthesis is not merely an academic exercise. It has significant implications for several fields:

  • Sustainable Manufacturing: There is a strong industrial drive to develop biotechnological routes for indigo production to replace the current harsh chemical synthesis. Engineered microbes that produce this compound offer a promising solution, as this compound is a stable, soluble precursor that can be easily stored and later converted to indigo at the point of dyeing using a simple enzymatic step.

  • Drug Development: Indole and its derivatives are privileged scaffolds in medicinal chemistry. Understanding the enzymatic machinery that produces these compounds can provide tools for the chemoenzymatic synthesis of novel drug candidates. Furthermore, this compound's major metabolite in humans, indoxyl sulfate, is a uremic toxin, and inhibiting its formation or transport is a therapeutic target in chronic kidney disease.

  • Metabolic Engineering: The production of this compound serves as a model system for diverting flux from primary metabolic pathways (shikimate pathway) into valuable secondary metabolites. The knowledge gained from optimizing this compound titers can be applied to the production of other tryptophan-derived compounds.

Future research will likely focus on discovering and engineering more efficient enzymes for the this compound pathway, optimizing microbial chassis and fermentation conditions for industrial-scale production, and exploring the broader biological roles of this compound in plants.

Conclusion

This compound's involvement with the shikimate pathway is indirect but profound. It represents a valuable natural product derived from the pathway's aromatic amino acid output. By understanding the enzymatic steps that connect tryptophan to this compound, researchers are now poised to harness this metabolic route for applications ranging from sustainable textile dyeing to pharmaceutical synthesis. The data and protocols presented in this guide offer a foundational resource for scientists and engineers to further explore and exploit this fascinating intersection of primary and secondary metabolism.

References

The Discovery and Isolation of Indican from Natural Sources: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indican, a colorless, water-soluble glycoside, is a pivotal precursor to the historic and industrially significant dye, indigo.[1][2][3] Found in a variety of plant species, its isolation and characterization are of significant interest for natural product chemistry, biotechnology, and the development of sustainable dyeing processes. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources, and detailed methodologies for its extraction, purification, and quantification. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and related fields.

Introduction: A Brief History of this compound and Indigo

The story of this compound is intrinsically linked to that of indigo, a dye treasured for millennia for its deep blue hue.[4] Archaeological evidence suggests the use of indigo dye dates back over 6,000 years.[5] The primary commercial source of natural indigo was "true indigo" (Indigofera tinctoria), a plant native to the tropics. The precursor molecule within the plant, however, is not the blue dye itself but the colorless compound, this compound. The historical process of indigo production, which involves fermenting the plant leaves, is, in essence, a method of hydrolyzing this compound to indoxyl, which then oxidizes to form the insoluble indigo pigment. The chemical synthesis of indigo was first achieved by Adolf von Baeyer in 1878, a discovery that revolutionized the dye industry. However, there is a renewed interest in natural indigo and its precursor, this compound, driven by the demand for sustainable and bio-based products.

Natural Sources of this compound

This compound is found in several plant families, with the highest concentrations typically located in the leaves. The most well-known and commercially significant sources include:

  • Indigofera tinctoria (True Indigo): A member of the Fabaceae family, this species is renowned for producing high-quality indigo dye. The this compound content in its leaves typically ranges from 0.2% to 0.76%.

  • Polygonum tinctorium (Japanese Indigo): Belonging to the Polygonaceae family, this plant is another significant source of this compound. Studies have reported this compound content in the range of 12-25 grams per kilogram of fresh leaf weight.

  • Isatis tinctoria (Woad): A member of the Brassicaceae family, woad was the primary source of blue dye in Europe before the establishment of trade routes with India. Besides this compound, it also contains other indigo precursors like isatan B.

  • Strobilanthes cusia : This plant is a traditional source of indigo in parts of Asia and has been shown to have a high indigotin content, suggesting a significant this compound concentration.

Quantitative Data on this compound and Indigotin Content

The concentration of this compound and its resulting indigo (indigotin) can vary significantly depending on the plant species, cultivation conditions, and harvesting time. The following tables summarize quantitative data from various studies.

Table 1: this compound and Indigotin Content in Various Plant Species

Plant SpeciesFamilyCompound MeasuredConcentrationReference
Indigofera tinctoriaFabaceaeThis compound0.2% - 0.76% (of leaf weight)
Indigofera arrectaFabaceaeIndigotin55% (of extracted indigo)
Indigofera suffruticosaFabaceaeIndigotin10% (of extracted indigo)
Polygonum tinctoriumPolygonaceaeThis compound12 - 25 g/kg (fresh leaf weight)
Polygonum tinctoriumPolygonaceaeIndigotin44% (of extracted indigo)
Isatis tinctoriaBrassicaceaeIndigo4.19 mg/g (fresh leaf weight)
Isatis candolleanaBrassicaceaeIndigo2.53 mg/g (fresh leaf weight)
Strobilanthes cusiaAcanthaceaeIndigotin56% (of extracted indigo)

Table 2: Indigo and Indigotin Yield from Different Extraction Methods

Plant SpeciesExtraction MethodIndigo Yield (g/kg fresh weight)Indigotin Yield (g/kg fresh weight)Reference
Indigofera suffruticosaStandardized Hot-Extraction1.30.1
Indigofera tinctoriaStandardized Hot-Extraction1.60.3
Persicaria tinctoriaStandardized Hot-ExtractionNot specified0.6
Indigofera arrectaStandardized Hot-ExtractionNot specified0.8

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and quantification of this compound from plant sources.

Extraction of this compound from Indigofera tinctoria Leaves

This protocol focuses on the extraction of this compound for subsequent purification, minimizing its hydrolysis to indoxyl.

Materials:

  • Fresh or dried leaves of Indigofera tinctoria

  • Deionized water

  • Methanol

  • Liquid nitrogen

  • Waring blender or mortar and pestle

  • Centrifuge and centrifuge tubes

  • Filter paper (Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Harvesting and Preparation: Harvest fresh, young leaves of Indigofera tinctoria. If using dried leaves, ensure they have been rapidly dried in the shade to preserve this compound content.

  • Homogenization: Immediately freeze the fresh leaves in liquid nitrogen and grind them to a fine powder using a pre-chilled mortar and pestle or a blender. For dried leaves, grind them to a fine powder at room temperature.

  • Solvent Extraction: Suspend the powdered leaf material in a 1:10 (w/v) ratio of plant material to a solvent mixture of 80% methanol in deionized water.

  • Incubation: Stir the suspension at room temperature for 4 hours in the dark to prevent photodegradation.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the solid plant debris.

  • Filtration: Carefully decant the supernatant and filter it through Whatman No. 1 filter paper to remove any remaining fine particles.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C to remove the methanol. The resulting aqueous extract contains this compound.

  • Storage: Store the crude this compound extract at -20°C until further purification.

Purification of this compound by Column Chromatography

This protocol describes a general procedure for purifying this compound from the crude extract using silica gel column chromatography.

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Solvent system: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis.

  • Fraction collection tubes

  • TLC plates (silica gel 60 F254)

  • UV lamp for visualization

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane). Pour the slurry into the chromatography column and allow it to pack uniformly, ensuring no air bubbles are trapped.

  • Sample Loading: Concentrate the crude this compound extract to a thick syrup. Adsorb this concentrate onto a small amount of silica gel and allow it to dry completely. Carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.

  • Elution: Begin eluting the column with the initial mobile phase. The polarity of the mobile phase is gradually increased by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect the eluate in small fractions (e.g., 10 mL each).

  • TLC Analysis: Monitor the separation by spotting each fraction onto a TLC plate. Develop the TLC plate in an appropriate solvent system and visualize the spots under a UV lamp. Fractions containing the pure this compound (identified by a single spot with a consistent Rf value) are pooled together.

  • Solvent Removal: Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain purified this compound.

  • Characterization: The purity and identity of the isolated this compound can be confirmed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a method developed for the quantification of this compound in Polygonum tinctorium and can be applied to other plant extracts.

Instrumentation:

  • HPLC system equipped with a pump, autosampler, and an Evaporative Light Scattering Detector (ELSD).

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • This compound standard (if available for calibration)

Procedure:

  • Sample Preparation: Prepare the crude plant extract as described in section 4.1. Filter the extract through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile in water. A typical gradient might start at 5% acetonitrile and increase to 30% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • ELSD Settings: Nebulizer temperature and gas flow should be optimized according to the manufacturer's instructions.

  • Analysis: Inject the prepared sample into the HPLC system. The this compound peak is identified by comparing its retention time with that of a pure standard.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area with a calibration curve generated from known concentrations of the this compound standard.

Signaling Pathways and Logical Relationships

This compound Biosynthesis Pathway

The biosynthesis of this compound in plants begins with the amino acid tryptophan. The pathway involves the conversion of indole to indoxyl, which is then glycosylated to form this compound. This process prevents the spontaneous oxidation of the reactive indoxyl into indigo.

Indican_Biosynthesis Tryptophan Tryptophan Indole_3_glycerol_phosphate Indole-3-glycerol phosphate Tryptophan->Indole_3_glycerol_phosphate Tryptophan Synthase Indole Indole Indole_3_glycerol_phosphate->Indole Tryptophan Synthase α-subunit Indoxyl Indoxyl Indole->Indoxyl Dioxygenase This compound This compound Indoxyl->this compound This compound Synthase (Glucosyltransferase) UDP_Glucose UDP-Glucose UDP_Glucose->this compound

Caption: Simplified biosynthetic pathway of this compound from tryptophan.

Experimental Workflow for this compound Isolation and Analysis

The overall process for isolating and analyzing this compound from a plant source can be summarized in the following workflow.

Experimental_Workflow Plant_Material Plant Material (e.g., Indigofera leaves) Extraction Extraction with Aqueous Methanol Plant_Material->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Purified_this compound Purified this compound Column_Chromatography->Purified_this compound Quantification Quantification (HPLC) Purified_this compound->Quantification Characterization Characterization (NMR, MS) Purified_this compound->Characterization Plant_Defense This compound This compound (Stable Precursor) Enzymatic_Hydrolysis Enzymatic Hydrolysis (β-glucosidase) This compound->Enzymatic_Hydrolysis Tissue_Damage Herbivore Attack/ Pathogen Infection Tissue_Damage->Enzymatic_Hydrolysis Indoxyl Indoxyl (Reactive Intermediate) Enzymatic_Hydrolysis->Indoxyl Oxidation Oxidation (in presence of air) Indoxyl->Oxidation Defensive_Compounds Indigo & other Oxidized Products Oxidation->Defensive_Compounds Deterrence Deterrence/ Inhibition Defensive_Compounds->Deterrence leads to

References

Methodological & Application

Application Note: Quantification of Indican in Human Urine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Indican, chemically known as 3-indoxyl sulfate, is a metabolite derived from the bacterial breakdown of dietary tryptophan in the intestine.[1][2] Tryptophan is converted to indole, absorbed into the bloodstream, and then metabolized in the liver to 3-indoxyl sulfate before being excreted in the urine.[2] Urinary this compound levels are considered a valuable biomarker for intestinal dysbiosis, an imbalance in the gut microbiota, and may be elevated in conditions such as small intestinal bacterial overgrowth (SIBO), malabsorption, and certain genetic disorders like Hartnup disease.[2] This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method with fluorescence detection for the sensitive and accurate quantification of this compound in human urine.

Principle of the Method

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other endogenous components in a urine matrix. The sample preparation is straightforward, involving dilution and centrifugation to remove particulate matter.[3] Chromatographic separation is achieved on a C18 analytical column using an isocratic mobile phase. Quantification is performed using a highly sensitive fluorescence detector, leveraging the native fluorescence of the this compound molecule. The method has been validated for selectivity, linearity, accuracy, and precision.

Experimental Protocols

Reagents and Materials
  • Solvents: Acetonitrile (HPLC Grade), Deionized Water (18.2 MΩ·cm), Acetic Acid (Glacial), Triethylamine.

  • Standards: 3-Indoxyl sulfate potassium salt (this compound standard).

  • Equipment:

    • HPLC system equipped with a fluorescence detector (FLD).

    • C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Analytical balance.

    • Volumetric flasks and pipettes.

    • Microcentrifuge.

    • 0.22 µm syringe filters (optional).

    • HPLC vials.

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of this compound.

ParameterCondition
Column C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Acetic acid-triethylamine buffer (pH 4.0) and Acetonitrile (88:12, v/v)
Flow Rate 1.0 mL/min (Isocratic)
Injection Volume 5-20 µL
Column Temperature Ambient (or 25°C for consistency)
Detector Fluorescence Detector (FLD)
Excitation Wavelength 280 nm
Emission Wavelength 375 nm
Run Time Approximately 10-15 minutes
Preparation of Solutions
  • Mobile Phase Preparation: Prepare the aqueous component by adjusting deionized water to pH 4.0 with acetic acid and triethylamine. Mix this buffer with acetonitrile in an 88:12 (v/v) ratio. Degas the final mobile phase before use.

  • Standard Stock Solution (e.g., 100 mg/L): Accurately weigh and dissolve an appropriate amount of 3-indoxyl sulfate potassium salt in deionized water to prepare a stock solution. Store this solution at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with deionized water to create calibrators covering the desired analytical range (e.g., 0.10 to 10.00 mg/L).

Sample Collection, Handling, and Preparation
  • Collection: Collect first-morning mid-stream urine samples in sterile containers.

  • Storage: For immediate analysis, samples can be stored at 4°C for up to 10 days. For long-term storage, samples should be frozen at -20°C or -80°C, where they are stable for at least 60 days.

  • Preparation Protocol:

    • Thaw frozen urine samples completely at room temperature.

    • Vortex the sample for 30 seconds to ensure homogeneity.

    • Transfer 1 mL of urine into a microcentrifuge tube.

    • Centrifuge at 3000 rpm for 5 minutes to pellet any cellular debris and particulates.

    • Carefully collect the supernatant.

    • Dilute the supernatant with deionized water as required to bring the concentration within the calibration range. A 1:10 dilution is a common starting point.

    • Transfer the final diluted solution into an HPLC vial for injection.

Method Validation and Performance

The analytical method was validated according to established guidelines to ensure its suitability for the intended purpose.

Linearity and Range

The method demonstrates excellent linearity over the concentration range of 0.10 to 10.00 mg/L.

ParameterResult
Linearity Range 0.10 - 10.00 mg/L
Correlation Coefficient (r²) > 0.997
Calibration Model Linear, y = mx + c
Accuracy and Precision

The accuracy and precision of the method were evaluated by analyzing quality control (QC) samples at three different concentration levels. The results meet the acceptance criteria (Accuracy: 85-115%; Precision: <15% RSD).

QC LevelConcentration (mg/L)Intra-day Precision (% RSD)Inter-day Precision (% RSD)Accuracy (%)
Low (L-LOQ) 0.101.5%3.7%112.6%
Medium 1.000.2%1.7%100.1%
High 10.000.8%2.5%100.5%
(Data synthesized from reported validation studies for 3-indoxyl sulfate)
Stability

This compound in urine samples demonstrated adequate stability under typical laboratory conditions.

Stability TestConditionResult
Freeze-Thaw Stability Three cycles (-20°C to RT)Stable
Short-Term Stability 24 hours at 4°C (Autosampler)Stable
Long-Term Stability 60 days at -20°CStable

Visualizations

Metabolic Pathway of this compound Formation

Indican_Pathway cluster_gut Intestinal Lumen Tryptophan Dietary Tryptophan Gut_Bacteria Gut Bacteria (Tryptophanase) Tryptophan->Gut_Bacteria Indole Indole Liver Liver Metabolism (Sulfation) Indole->Liver Absorption into Bloodstream This compound 3-Indoxyl Sulfate (this compound) Liver->this compound Urine Urinary Excretion This compound->Urine Kidney Filtration Gut_Bacteria->Indole

Caption: Metabolic conversion of dietary tryptophan to urinary this compound.

Experimental Workflow for this compound Quantification

HPLC_Workflow Collect 1. Urine Sample Collection (First-morning) Store 2. Sample Storage (-20°C or -80°C) Collect->Store Thaw 3. Thaw and Vortex Store->Thaw Centrifuge 4. Centrifuge (3000 rpm, 5 min) Thaw->Centrifuge Dilute 5. Dilute Supernatant Centrifuge->Dilute Inject 6. HPLC Injection Dilute->Inject Analyze 7. Chromatographic Separation (C18 Column) Inject->Analyze Detect 8. Fluorescence Detection (Ex: 280nm, Em: 375nm) Analyze->Detect Quantify 9. Data Analysis (Quantification vs. Standards) Detect->Quantify

Caption: Step-by-step workflow for HPLC analysis of urinary this compound.

References

Application Note: A High-Throughput Colorimetric Assay for the Quantification of Indican

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Indican, the potassium salt of indoxyl sulfate, is a product of tryptophan metabolism by intestinal bacteria.[1] Elevated levels of this compound in urine can be indicative of dysbiosis, small intestinal bacterial overgrowth (SIBO), and protein malabsorption.[2] Consequently, the quantification of urinary this compound is a valuable tool in clinical diagnostics and gut microbiome research. This application note describes a robust and sensitive colorimetric assay for the high-throughput screening (HTS) of this compound, enabling rapid and efficient analysis of numerous samples for clinical research and drug discovery applications.

The assay is based on the reaction of this compound with p-dimethylaminobenzaldehyde (DMAB) in an acidic environment, which results in the formation of a colored product.[1] The intensity of the color, measured at 480 nm, is directly proportional to the this compound concentration in the sample. This method is a quantitative adaptation of the qualitative Ehrlich test and offers a simple and direct procedure for measuring this compound levels.

Key Features:

  • High-Throughput: The assay is performed in a 96-well microplate format, making it amenable to automation and high-throughput screening.

  • Sensitive: The assay has a wide linear detection range, typically from 0.2 to 20 mg/dL of this compound.

  • Rapid: The "mix-incubate-measure" format allows for a short assay time, often as little as 10 minutes.

  • Quantitative: Provides accurate and reproducible quantitative results, unlike traditional qualitative methods like the Obermayer's test.

Principle of the Assay

The colorimetric assay for this compound is based on the chemical reaction between this compound (indoxyl sulfate) and p-dimethylaminobenzaldehyde (DMAB) under acidic conditions. The acid in the assay buffer first hydrolyzes this compound to indoxyl. The indoxyl then reacts with DMAB to form a colored chromophore, which can be quantified by measuring its absorbance at 480 nm.

This compound This compound (Indoxyl Sulfate) Indoxyl Indoxyl This compound->Indoxyl Acid Hydrolysis Chromophore Colored Chromophore Indoxyl->Chromophore DMAB p-Dimethylaminobenzaldehyde (DMAB) DMAB->Chromophore

Figure 1: Chemical reaction for the colorimetric detection of this compound.

Quantitative Data Summary

The performance of the this compound colorimetric assay is summarized in the table below. The data is compiled from various commercially available assay kits and published literature.

ParameterValueReference
Detection Method Colorimetric
Wavelength 480 nm
Linear Detection Range 0.2 - 20 mg/dL (8 - 800 µmoles/L)
Assay Format 96-well microplate
Sample Type Urine
Assay Time 10 - 60 minutes
Storage Temperature -20°C (for kit components)

Experimental Protocols

Materials and Reagents
  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 480 nm

  • Single and multichannel pipettes

  • This compound Assay Buffer (contains hydrochloric acid)

  • p-Dimethylaminobenzaldehyde (DMAB) reagent

  • This compound Standard (e.g., 30 mg/dL)

  • Deionized water (dH2O)

  • Urine samples

Note: Commercially available kits provide pre-made reagents. If preparing reagents in-house, refer to specific literature for concentrations.

Sample Preparation
  • Collect urine samples in sterile containers.

  • To remove any insoluble particles, centrifuge the urine samples at 1,000 x g for 15 minutes at 4°C.

  • Use the clear supernatant for the assay. If not assayed immediately, samples can be stored frozen.

Assay Protocol for 96-Well Plate

This protocol is a general guideline and may need to be optimized based on the specific assay kit or laboratory conditions.

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis P1 Prepare Reagents A1 Add 50 µL of Sample/ Standard/Blank to wells P1->A1 P2 Prepare Samples P2->A1 P3 Prepare Standards P3->A1 A2 Add 140 µL of This compound Assay Buffer A1->A2 A3 Add 20 µL of DMAB Reagent A2->A3 A4 Incubate at 37°C for 60 min A3->A4 D1 Measure Absorbance at 480 nm A4->D1 D2 Calculate this compound Concentration D1->D2

Figure 2: Experimental workflow for the this compound colorimetric assay.

1. Standard Curve Preparation:

  • Prepare a series of this compound standards by diluting the stock solution (e.g., 30 mg/dL) with dH2O to final concentrations within the linear range of the assay (e.g., 0, 2.5, 5, 10, 15, 20 mg/dL).

2. Assay Procedure:

  • Add Samples and Standards: Pipette 50 µL of each standard and urine sample into separate wells of the 96-well plate. For the blank, add 50 µL of dH2O.

  • Add Assay Buffer: Add 140 µL of this compound Assay Buffer to all wells. Mix gently by tapping the plate.

  • Add DMAB Reagent: Add 20 µL of the DMAB reagent to all wells. Mix well.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light. Some rapid protocols suggest a 5-10 minute incubation at room temperature.

  • Measurement: Measure the absorbance of each well at 480 nm using a microplate reader.

Data Analysis
  • Subtract Blank: Subtract the absorbance value of the blank from the absorbance values of all standards and samples.

  • Standard Curve: Plot the corrected absorbance values for the this compound standards against their known concentrations to generate a standard curve.

  • Calculate this compound Concentration: Determine the this compound concentration in the unknown samples by interpolating their absorbance values from the standard curve.

For High-Throughput Screening (HTS):

  • Automation: The liquid handling steps (sample and reagent addition) can be automated using robotic liquid handlers to increase throughput and reduce variability.

  • Data Analysis: Utilize plate reader software and data analysis packages to automate the calculation of this compound concentrations from the raw absorbance data.

  • Quality Control: For HTS, it is crucial to include positive and negative controls on each plate to monitor assay performance. The Z'-factor can be calculated to assess the quality and robustness of the assay for screening purposes. A Z'-factor > 0.5 is generally considered excellent for an HTS assay.

Troubleshooting

IssuePossible CauseSolution
Low signal or sensitivity - Incorrect wavelength- Ensure the plate reader is set to 480 nm.
- Reagents not at room temperature- Allow all reagents to equilibrate to room temperature before use.
- Inaccurate pipetting- Calibrate pipettes and use proper pipetting technique.
High background - Contaminated reagents or water- Use fresh, high-quality reagents and deionized water.
- Turbid samples- Ensure samples are properly centrifuged to remove particulates.
High well-to-well variability - Incomplete mixing of reagents- Mix the plate thoroughly after each reagent addition.
- Bubbles in wells- Centrifuge the plate briefly to remove bubbles before reading.

Conclusion

The colorimetric assay for this compound provides a simple, rapid, and reliable method for the quantitative determination of this compound in urine samples. Its adaptability to a 96-well plate format makes it an ideal tool for high-throughput screening in clinical research and drug discovery, facilitating the study of gut health and the development of new therapeutics.

References

Application Notes and Protocol for the QuantiChrom™ Indican Assay Kit

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the quantitative determination of indican (indoxyl sulfate) in urine samples using the QuantiChrom™ this compound Assay Kit. This assay is intended for research use only and is suitable for researchers, scientists, and drug development professionals investigating gut dysbiosis, small intestinal bacterial overgrowth (SIBO), and related metabolic conditions.

Principle

The QuantiChrom™ this compound Assay Kit utilizes a colorimetric method for the quantification of this compound. The assay is based on an improved Curzon and Walsh method where this compound reacts with a chromogen to produce a colored product.[1][2] The intensity of the color, measured at an absorbance of 480nm, is directly proportional to the this compound concentration in the sample.[1][3] This allows for rapid and sensitive quantification.

Key Features

  • Fast and Sensitive: The assay can be completed in approximately 10 minutes.[4]

  • High-Throughput: The "mix-incubate-measure" format is amenable to automation for processing a large number of samples.

  • Quantitative Analysis: Provides a linear detection range of 0.2 to 20 mg/dL (8-800 µmoles/L) of this compound.

  • Sample Type: Validated for use with urine samples from all species.

Kit Components and Storage

ComponentQuantityStorage Condition
Reagent A20 mL-20°C
Reagent B1.5 mL-20°C
Standard1.5 mL-20°C
This compound Assay Buffer25 ml4°C
DMAB (in DMSO)5 ml-20°C
This compound Standard (30 mg/ml)100 μl x 2-20°C

Note: Reagent A contains hydrochloric acid and should be handled with appropriate personal protective equipment. All kit components should be stored at -20°C upon receipt and protected from light. Avoid multiple freeze-thaw cycles.

Experimental Protocol

Reagent Preparation
  • Equilibration: Before starting the assay, bring all reagents to room temperature (18-25°C).

  • This compound Standard Preparation: If using a concentrated standard (e.g., 30 mg/mL), prepare a 100-fold dilution to create a 30 mg/dL working standard solution. For example, add 2 µL of the 30 mg/mL this compound Standard stock to 198 µL of dH2O and mix well. This diluted standard should be prepared fresh before each assay.

Sample Preparation
  • Urine Collection: Collect urine samples in a sterile container. The first morning urine is often recommended.

  • Clarification: Centrifuge the urine samples at 1,000 x g for 15 minutes at 4°C to remove any insoluble particles.

  • Supernatant Collection: Carefully collect the supernatant for the assay.

  • Dilution: If the this compound concentration is expected to be higher than 20 mg/dL, dilute the sample with deionized water and repeat the assay. Remember to multiply the final result by the dilution factor.

Assay Procedure (96-well plate format)
  • Sample Addition: Add 50 µL of the prepared urine samples into separate wells of a 96-well clear, flat-bottom plate.

  • Reagent A Addition: Add 140 µL of Reagent A to each well containing the sample. Tap the plate gently to mix.

  • Initial Absorbance Reading (ODO): Measure the absorbance at 480nm using a microplate reader. This reading serves as the initial absorbance (ODO).

  • Reagent B Addition: Add 10 µL of Reagent B to each well. Tap the plate gently to mix.

  • Incubation: Incubate the plate for 5 minutes at room temperature.

  • Second Absorbance Reading (ODS): After incubation, read the absorbance at 480nm (ODS).

  • Standard Addition: Add 10 µL of the provided Standard to each well. Tap the plate gently to mix.

  • Final Incubation: Incubate for an additional 5 minutes at room temperature.

  • Final Absorbance Reading (ODSTD): Read the final absorbance at 480nm (ODSTD).

Data Analysis

The concentration of this compound in the sample is calculated using the following formula:

This compound (mg/dL) = [(ODS - ODO) / (ODSTD - ODS)] x Standard Concentration

Where:

  • ODO is the initial absorbance reading.

  • ODS is the absorbance reading after the addition of Reagent B.

  • ODSTD is the final absorbance reading after the addition of the Standard.

  • Standard Concentration is the concentration of the provided standard.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis reagent_prep Equilibrate Reagents to Room Temperature add_sample Add 50µL Sample to 96-well Plate sample_prep Prepare Urine Samples (Centrifuge & Collect Supernatant) sample_prep->add_sample add_reagent_a Add 140µL Reagent A add_sample->add_reagent_a read_odo Read OD480nm (ODO) add_reagent_a->read_odo add_reagent_b Add 10µL Reagent B read_odo->add_reagent_b incubate1 Incubate 5 min add_reagent_b->incubate1 read_ods Read OD480nm (ODS) incubate1->read_ods add_standard Add 10µL Standard read_ods->add_standard incubate2 Incubate 5 min add_standard->incubate2 read_odstd Read OD480nm (ODSTD) incubate2->read_odstd calculate Calculate this compound Concentration read_odstd->calculate

Caption: Workflow for the QuantiChrom™ this compound Assay Kit.

Quantitative Data Summary

ParameterValue
Linear Detection Range0.2 - 20 mg/dL
(8 - 800 µmoles/L)
Detection Limit0.2 mg/dL
Assay Time~10 minutes
Absorbance Wavelength480nm
Sample Volume50 µL
Incubation Time 15 minutes
Incubation Time 25 minutes

Troubleshooting

IssuePossible CauseSolution
Low Signal - Reagents not at room temperature- Incorrect incubation time- Expired reagents- Ensure all reagents are equilibrated to room temperature before use.- Adhere strictly to the incubation times.- Check the expiration date of the kit.
High Background - Contaminated reagents or samples- Insufficient centrifugation of samples- Use fresh, sterile pipette tips for each reagent and sample.- Ensure urine samples are properly centrifuged to remove particulates.
Inconsistent Results - Pipetting errors- Bubbles in wells- Plate reader not calibrated- Use calibrated pipettes and ensure accurate dispensing.- Avoid introducing bubbles into the wells.- Ensure the plate reader is functioning correctly and calibrated.
Calculated concentration > 20 mg/dL - this compound concentration is above the linear range- Dilute the urine sample in deionized water and repeat the assay. Multiply the result by the dilution factor.

References

Application Notes and Protocols for Indican Analysis in Fecal Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indican, a product of bacterial tryptophan metabolism in the gut, is gaining prominence as a biomarker for dysbiosis and various gastrointestinal and systemic conditions. Accurate and reproducible quantification of this compound in fecal samples is crucial for advancing research and clinical applications. The complex and heterogeneous nature of the fecal matrix, however, presents significant challenges for sample preparation and analysis.

These application notes provide a detailed overview of validated protocols for the preparation of fecal samples for this compound analysis, primarily focusing on methods utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The information presented is intended to guide researchers in establishing robust and reliable workflows for fecal this compound quantification.

Signaling Pathway: Tryptophan Metabolism to this compound

The formation of this compound in the gut is a multi-step process initiated by the bacterial conversion of the essential amino acid tryptophan to indole. This is followed by absorption and subsequent metabolism in the liver.

Tryptophan_to_Indican_Pathway cluster_gut Gut Lumen (Microbiota) cluster_liver Liver Tryptophan Tryptophan Indole Indole Tryptophan->Indole Tryptophanase (e.g., E. coli, Bacteroides spp.) Indoxyl Indoxyl Indole->Indoxyl Cytochrome P450 (CYP2E1) This compound This compound (Indoxyl Sulfate) Indoxyl->this compound Sulfotransferase (SULT1A1)

Figure 1: Tryptophan to this compound Metabolic Pathway.

Experimental Protocols

A validated method for the simultaneous quantification of tryptophan and 20 of its metabolites, including this compound, in stool has been developed and is detailed below.[1] This protocol is based on a single-run LC-MS/MS analysis without the need for derivatization.

Fecal Sample Collection and Storage

Proper sample collection and storage are critical to preserve the integrity of the fecal metabolome.

  • Collection: Collect fresh stool samples in a clean, dry container.

  • Aliquoting and Storage: Immediately after collection, homogenize the stool sample and aliquot into smaller portions in cryovials. Snap-freeze the aliquots in liquid nitrogen and store them at -80°C until analysis. Long-term storage at -80°C has been shown to maintain the stability of the fecal microbiome and its metabolites.

Sample Preparation and Extraction

This protocol outlines the steps for extracting this compound and other tryptophan metabolites from fecal samples.

Materials:

  • Frozen fecal sample

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Ice-cold methanol

  • Internal standards (IS) solution (e.g., isotope-labeled this compound)

  • Bead-beating tubes with ceramic beads

  • Homogenizer (e.g., Precellys)

  • Centrifuge

  • Vortex mixer

  • Pipettes and tips

  • LC-MS vials

Procedure:

  • Sample Weighing: On dry ice, weigh approximately 50 mg of the frozen fecal sample into a pre-chilled bead-beating tube.

  • Addition of Buffer and IS: Add 500 µL of ice-cold PBS and the appropriate volume of the internal standard solution to the tube.

  • Homogenization: Homogenize the sample using a bead-beater (e.g., 3 cycles of 30 seconds at 6500 Hz), ensuring the samples are kept on ice between cycles to prevent degradation.

  • Protein Precipitation and Extraction: Add 1 mL of ice-cold methanol to the homogenate.

  • Vortexing: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C to pellet proteins and solid debris.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new microcentrifuge tube.

  • Second Centrifugation: Centrifuge the supernatant again at 15,000 x g for 5 minutes at 4°C to remove any remaining particulates.

  • Final Sample Preparation: Transfer the clear supernatant to an LC-MS vial for analysis.

LC-MS/MS Analysis

The following are general parameters for the LC-MS/MS analysis of this compound. Specific parameters should be optimized for the instrument being used.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is suitable for separating this compound from other metabolites.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is effective for this compound.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.

    • MRM Transitions: The specific parent and daughter ion transitions for this compound and its internal standard should be determined and optimized.

Quantitative Data and Method Validation

The performance of the analytical method should be thoroughly validated to ensure accurate and precise quantification of this compound. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and intermediate precision).

The following table summarizes the validation data for fecal this compound analysis from a published LC-MS/MS method[1].

ParameterFecal this compound
Linearity (R²) >0.99
LOD 0.5 µM
LOQ 1.5 µM
Recovery (%) 95-105%
Intra-day Precision (%CV) <10%
Inter-day Precision (%CV) <15%

Workflow Diagram

The overall workflow for fecal this compound analysis is depicted in the following diagram.

Fecal_Indican_Analysis_Workflow SampleCollection 1. Fecal Sample Collection Storage 2. Snap-freezing and Storage at -80°C SampleCollection->Storage Homogenization 3. Homogenization (Bead-beating in PBS) Storage->Homogenization Extraction 4. Extraction with Methanol Homogenization->Extraction Centrifugation1 5. Centrifugation Extraction->Centrifugation1 SupernatantTransfer 6. Supernatant Collection Centrifugation1->SupernatantTransfer Centrifugation2 7. Second Centrifugation SupernatantTransfer->Centrifugation2 LCMS_Analysis 8. LC-MS/MS Analysis Centrifugation2->LCMS_Analysis DataProcessing 9. Data Processing and Quantification LCMS_Analysis->DataProcessing

Figure 2: Fecal this compound Analysis Workflow.

Discussion and Considerations

  • Homogenization: Thorough homogenization of the fecal sample is crucial to ensure that the analyzed aliquot is representative of the entire sample. Bead-beating is a highly effective method for achieving this.

  • Extraction Solvent: While methanol is a commonly used and effective solvent for extracting a broad range of metabolites, including this compound, other solvents or solvent mixtures could be explored for optimization. Studies have shown that ethanol and isopropanol can also be effective for fecal metabolomics.

  • Internal Standard: The use of a stable isotope-labeled internal standard for this compound is highly recommended to correct for matrix effects and variations in extraction efficiency and instrument response, thereby improving the accuracy and precision of quantification.

  • Method Validation: It is essential to perform a full method validation for the specific laboratory conditions and instrument used. This ensures the reliability of the generated data.

  • Stability: While long-term storage at -80°C is the gold standard, the stability of this compound in fecal samples under other conditions (e.g., short-term storage at -20°C or 4°C) should be empirically determined if such storage is necessary.

By following these detailed protocols and considering the key aspects of sample handling and analysis, researchers can achieve reliable and reproducible quantification of this compound in fecal samples, paving the way for a better understanding of its role in health and disease.

References

Application of Indican as a Urinary Biomarker in Clinical Trials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indican, a metabolite of the essential amino acid tryptophan, has emerged as a valuable non-invasive urinary biomarker for assessing gut dysbiosis and related gastrointestinal disorders.[1][2] Produced from the bacterial breakdown of tryptophan in the intestine, elevated urinary this compound levels are associated with protein maldigestion, small intestinal bacterial overgrowth (SIBO), and increased intestinal permeability.[3][4][5] This document provides detailed application notes and protocols for the utilization of this compound as a urinary biomarker in clinical trials, offering insights into its clinical significance, methods of analysis, and potential applications in drug development.

Clinical Significance

Elevated urinary this compound is indicative of an imbalance in the gut microbiota and is associated with a variety of clinical conditions, making it a useful biomarker in clinical research for:

  • Gastrointestinal Disorders: Elevated this compound levels are frequently observed in individuals with SIBO, irritable bowel syndrome (IBS), inflammatory bowel disease (IBD), and celiac disease.

  • Malabsorption Syndromes: Inefficient protein digestion and absorption lead to increased tryptophan availability for gut bacteria, resulting in higher this compound production.

  • Hypochlorhydria: Low stomach acid can impair protein digestion, contributing to bacterial overgrowth and elevated this compound.

  • Monitoring Gut Health: Urinary this compound can be used to monitor the efficacy of interventions aimed at improving gut health, such as probiotics, prebiotics, antibiotics, and dietary modifications.

Biochemical Pathway of this compound Formation

The formation of this compound begins with the dietary intake of tryptophan. In a state of gut dysbiosis, there is an overgrowth of proteolytic bacteria that metabolize undigested tryptophan into indole. Indole is then absorbed into the bloodstream, transported to the liver, and metabolized into indoxyl sulfate, commonly known as this compound. Finally, this compound is excreted in the urine.

Dietary Tryptophan Dietary Tryptophan Undigested Tryptophan in Gut Undigested Tryptophan in Gut Dietary Tryptophan->Undigested Tryptophan in Gut Indole Indole Undigested Tryptophan in Gut->Indole Proteolytic Gut Bacteria Proteolytic Gut Bacteria Proteolytic Gut Bacteria Absorption into Bloodstream Absorption into Bloodstream Indole->Absorption into Bloodstream Liver Metabolism Liver Metabolism Absorption into Bloodstream->Liver Metabolism This compound (Indoxyl Sulfate) This compound (Indoxyl Sulfate) Liver Metabolism->this compound (Indoxyl Sulfate) Urinary Excretion Urinary Excretion This compound (Indoxyl Sulfate)->Urinary Excretion

Biochemical pathway of tryptophan to this compound.

Data Presentation: Urinary this compound Levels

The following table summarizes the expected urinary this compound levels in various populations. It is important to note that reference ranges can vary between laboratories and analytical methods.

Population/ConditionTypical Urinary this compound LevelsMethod of AnalysisReference
Healthy Adults (Optimal) 0 - 90 mcg/mg creatinineLC-MS/MS or Colorimetric
General Healthy Range < 20 mg/dLColorimetric
Gut Dysbiosis/SIBO ElevatedQualitative or Quantitative
Malabsorption Syndromes ElevatedQualitative or Quantitative
Parkinson's Disease Significantly higher than controlsQuantitative

Experimental Protocols

Qualitative Urinary this compound Test (Obermeyer Test)

This is a simple, colorimetric screening test for the presence of elevated this compound in urine.

a. Principle: The Obermeyer test relies on the reaction of this compound in urine with a reagent containing ferric chloride in concentrated hydrochloric acid. The this compound is oxidized to indigo blue, which is then extracted into a chloroform layer, resulting in a colored solution. The intensity of the color provides a qualitative assessment of the this compound level.

b. Reagents and Materials:

  • Obermeyer's Reagent: Dissolve 2g of ferric chloride (FeCl₃) in 1000 mL of concentrated hydrochloric acid (HCl).

  • Chloroform

  • Test tubes

  • Pipettes

  • Urine collection cups

c. Patient Preparation:

  • Avoid alcohol for 24 hours prior to the test.

  • Consume a meal containing protein the evening before the test.

  • Discontinue high-dose iodine or bile supplements for 3-4 days prior to testing.

  • Collect the first-morning, mid-stream urine sample.

d. Procedure:

  • Pipette 5 mL of urine into a test tube.

  • Add 5 mL of Obermeyer's reagent to the test tube.

  • Mix the solution thoroughly by inversion.

  • Add 2-3 mL of chloroform to the test tube.

  • Stopper the tube and gently invert several times to extract the indigo blue pigment into the chloroform layer. Do not shake vigorously.

  • Allow the layers to separate.

e. Interpretation of Results: The color of the bottom chloroform layer is observed and compared to a color chart.

ColorInterpretation
Colorless/Slightly YellowNormal
Pale Blue to Medium BluePositive
Dark Blue to PurpleStrongly Positive

A commercial kit from BioAssay Systems provides a color chart for interpretation:

ColorInterpretation
Clear or Light Yellow0: Normal
Greenish Blue1: Low Positive
Light Blue2: Medium Positive
Blue3: High Positive
Dark Blue4: Very High Positive
Quantitative Colorimetric Urinary this compound Assay

Several commercial kits are available for the quantitative determination of urinary this compound. The following is a general protocol based on these kits.

a. Principle: This assay is based on the reaction of this compound with a specific chromogen in an acidic medium. The resulting color intensity is directly proportional to the this compound concentration in the sample and is measured spectrophotometrically at a specific wavelength (e.g., 480 nm).

b. Reagents and Materials (typically provided in a kit):

  • Reagent A (Acidic solution)

  • Reagent B (Chromogen)

  • This compound Standard solution

  • 96-well microplate or cuvettes

  • Microplate reader or spectrophotometer

  • Pipettes

c. Patient Preparation: Follow the same patient preparation guidelines as for the qualitative test.

d. Procedure (96-well plate format):

  • Bring all reagents to room temperature.

  • Add 50 µL of urine sample to each well.

  • Add 140 µL of Reagent A to each well and mix by tapping the plate. Read the absorbance at 480 nm (this is the blank reading, OD₀).

  • Add 10 µL of Reagent B to each well, mix, and incubate for 5 minutes at room temperature. Read the absorbance at 480 nm (ODs).

  • To a separate set of wells containing the sample and Reagent A, add 10 µL of the this compound Standard. Mix and incubate for 5 minutes. Read the absorbance at 480 nm (ODstd).

e. Calculation: The this compound concentration is calculated using the following formula:

This compound (mg/dL) = [(ODs - OD₀) / (ODstd - ODs)] x Standard Concentration

f. Performance Characteristics (Example from a commercial kit):

  • Linear Detection Range: 0.2 – 20 mg/dL

  • Assay Time: Approximately 10 minutes

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

HPLC and LC-MS/MS offer higher sensitivity and specificity for the quantification of urinary this compound. These methods are ideal for clinical trials requiring precise and accurate measurements.

a. Principle: Urine samples are prepared and injected into an HPLC or LC-MS/MS system. The this compound is separated from other urinary components on a chromatographic column and detected by a UV or fluorescence detector (for HPLC) or a mass spectrometer (for LC-MS/MS).

b. General Protocol Outline:

  • Sample Preparation: Urine samples are typically diluted and may undergo a protein precipitation or solid-phase extraction (SPE) step to remove interfering substances.

  • Chromatographic Separation: A C18 reverse-phase column is commonly used with a mobile phase consisting of an acidic buffer and an organic solvent (e.g., acetonitrile).

  • Detection:

    • HPLC-UV/Fluorescence: Detection is typically performed at an excitation wavelength of ~280 nm and an emission wavelength of ~340-400 nm.

    • LC-MS/MS: This method offers the highest specificity by monitoring for the specific mass-to-charge ratio (m/z) of this compound and its fragments.

  • Quantification: A standard curve is generated using known concentrations of this compound to quantify the amount in the urine samples.

Application in Clinical Trials

Urinary this compound can be a valuable biomarker in various phases of clinical drug development.

cluster_0 Clinical Trial Phases cluster_1 This compound Biomarker Applications Phase I/II Phase I/II Pharmacodynamic Biomarker Pharmacodynamic Biomarker Phase I/II->Pharmacodynamic Biomarker  Assess target engagement and dose-response Phase II/III Phase II/III Patient Stratification Patient Stratification Phase II/III->Patient Stratification  Select patients with gut dysbiosis Efficacy Endpoint Efficacy Endpoint Phase II/III->Efficacy Endpoint  Measure improvement in gut health Phase IV Phase IV Safety Monitoring Safety Monitoring Phase IV->Safety Monitoring  Monitor long-term effects on gut microbiota

Application of this compound in clinical trial phases.
  • Patient Stratification: In clinical trials for drugs targeting gastrointestinal disorders, urinary this compound can be used as an inclusion criterion to enroll patients with evidence of gut dysbiosis. This can help in selecting a more homogenous patient population that is more likely to respond to the investigational therapy.

  • Pharmacodynamic Biomarker: this compound levels can be monitored throughout a clinical trial to assess the biological activity of an investigational drug on the gut microbiota. A decrease in urinary this compound could indicate a positive therapeutic effect.

  • Efficacy Endpoint: In studies evaluating treatments for SIBO or other conditions associated with gut dysbiosis, a change in urinary this compound levels from baseline can serve as a secondary efficacy endpoint.

  • Safety Monitoring: Changes in urinary this compound could also be monitored as a safety biomarker to detect any unintended negative effects of a drug on the gut microbiome.

Conclusion

Urinary this compound is a valuable, non-invasive biomarker that provides a window into the health of the gut microbiome. Its association with various gastrointestinal disorders makes it a useful tool for clinical trials in gastroenterology and related fields. The availability of both simple, qualitative tests and highly sensitive, quantitative methods allows for its flexible application, from initial patient screening to precise monitoring of therapeutic response. The integration of urinary this compound testing into clinical trial protocols can aid in patient selection, dose optimization, and the overall assessment of a drug's efficacy and safety profile in relation to gut health.

References

Application Notes and Protocols for Enzymatic Hydrolysis of Indican for Indigo Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indigo, a vibrant blue dye with a long history of use in textiles, is produced from the colorless precursor indican, which is naturally present in various plant species. Traditional methods for indigo production often involve lengthy fermentation processes or harsh chemical treatments. The enzymatic hydrolysis of this compound offers a more controlled, efficient, and environmentally friendly alternative for the production of indigo. This document provides detailed application notes and protocols for the enzymatic conversion of this compound to indigo, intended for use in research and development settings.

The core of this process is the enzymatic cleavage of the glycosidic bond in this compound (indoxyl-β-D-glucoside) by a β-glucosidase. This reaction releases indoxyl, a highly reactive intermediate. Subsequently, in the presence of oxygen, two molecules of indoxyl undergo oxidative dimerization to form the insoluble blue pigment, indigotin, the primary component of indigo dye.

Key Principles

The enzymatic production of indigo from this compound can be summarized in two main stages:

  • Enzymatic Hydrolysis: A β-glucosidase enzyme catalyzes the hydrolysis of this compound into indoxyl and glucose. This step is typically performed under conditions that favor the stability and activity of the enzyme while minimizing the spontaneous oxidation of the indoxyl product. Often, an acidic pH is used to suppress premature indigo formation.[1]

  • Oxidative Dimerization: The resulting indoxyl solution is then subjected to aeration at an alkaline pH. The presence of oxygen and alkaline conditions facilitates the rapid dimerization of indoxyl into the insoluble indigo pigment, which then precipitates from the solution.

This compound Biosynthesis Pathway

This compound is synthesized in plants from the amino acid tryptophan. The pathway involves the conversion of indole-3-glycerol-phosphate to indole, which is then hydroxylated to form indoxyl. Finally, a glucosyltransferase attaches a glucose molecule to indoxyl to form this compound.

Indican_Biosynthesis Indole_3_glycerol_phosphate Indole-3-glycerol- phosphate Indole Indole Indole_3_glycerol_phosphate->Indole Tryptophan synthase (α-subunit) Indoxyl Indoxyl Indole->Indoxyl Dioxygenase This compound This compound Indoxyl->this compound Glucosyltransferase (e.g., PtUGT1)

Caption: Biosynthesis pathway of this compound from indole-3-glycerol-phosphate in plants.

Experimental Workflow for Indigo Production

The overall experimental workflow for the enzymatic production of indigo from plant sources involves several key steps, from the extraction of the this compound precursor to the final purification of the indigo pigment.

Indigo_Production_Workflow cluster_0 Upstream Processing cluster_1 Enzymatic Conversion cluster_2 Downstream Processing Plant_Material Plant Material (e.g., Indigofera tinctoria) Extraction This compound Extraction (Aqueous) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Indican_Solution Crude this compound Solution Filtration->Indican_Solution Enzymatic_Hydrolysis Enzymatic Hydrolysis (β-glucosidase, acidic pH) Indican_Solution->Enzymatic_Hydrolysis Indoxyl_Solution Indoxyl Solution Enzymatic_Hydrolysis->Indoxyl_Solution Oxidation Oxidation & Precipitation (Aeration, alkaline pH) Indoxyl_Solution->Oxidation Collection Pigment Collection (Filtration/Centrifugation) Oxidation->Collection Washing_Drying Washing & Drying Collection->Washing_Drying Indigo Purified Indigo Pigment Washing_Drying->Indigo

References

Application Notes and Protocols: In Vitro Evaluation of Indican's Effects on Gut Epithelial Cells

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the in vitro effects of Indican on gut epithelial cells. The protocols outlined below are based on established methodologies for studying intestinal cell biology and can be adapted to explore the specific impacts of this compound on cellular health, barrier integrity, and signaling pathways.

Introduction

This compound (indoxyl sulfate) is a metabolite of tryptophan that is produced by the gut microbiota. Elevated levels of this compound in circulation have been associated with several pathological conditions, suggesting its potential to influence cellular functions. The intestinal epithelium, as the primary interface between the host and the gut lumen, is a key target for microbial metabolites. Understanding the direct effects of this compound on gut epithelial cells is crucial for elucidating its role in gut health and disease. These protocols provide a framework for investigating the impact of this compound on key cellular processes, including cell viability, apoptosis, oxidative stress, and intestinal barrier function.

Data Presentation

The following tables provide a structured format for presenting quantitative data obtained from the described experiments. These examples are illustrative and should be populated with experimental results.

Table 1: Effect of this compound on Gut Epithelial Cell Viability (MTT Assay)

This compound Concentration (µM)Cell LineTreatment Duration (hours)% Cell Viability (Mean ± SD)
0 (Control)Caco-224100 ± 5.2
10Caco-22498.1 ± 4.8
50Caco-22492.5 ± 6.1
100Caco-22485.3 ± 5.5
250Caco-22470.1 ± 7.3
500Caco-22455.8 ± 6.9
0 (Control)HT-2924100 ± 4.9
10HT-292499.2 ± 5.3
50HT-292495.0 ± 4.7
100HT-292488.7 ± 6.2
250HT-292475.4 ± 5.8
500HT-292460.2 ± 7.1

Table 2: Induction of Apoptosis by this compound (Annexin V/PI Staining)

This compound Concentration (µM)Cell LineTreatment Duration (hours)% Early Apoptotic Cells (Mean ± SD)% Late Apoptotic/Necrotic Cells (Mean ± SD)
0 (Control)Caco-2483.2 ± 1.11.5 ± 0.5
100Caco-2488.5 ± 2.32.1 ± 0.8
250Caco-24815.7 ± 3.54.8 ± 1.2
500Caco-24825.1 ± 4.28.9 ± 2.0

Table 3: Effect of this compound on Intestinal Barrier Function (TEER Measurement)

This compound Concentration (µM)Treatment Duration (hours)Transepithelial Electrical Resistance (TEER) (Ω·cm²) (Mean ± SD)
0 (Control)0550 ± 25
0 (Control)24545 ± 30
10024480 ± 28
25024350 ± 35
50024210 ± 22

Table 4: this compound-Induced Oxidative Stress (ROS Production Assay)

This compound Concentration (µM)Cell LineTreatment Duration (hours)Relative Fluorescence Units (RFU) (Mean ± SD)
0 (Control)Caco-26100 ± 8
100Caco-26180 ± 15
250Caco-26350 ± 25
500Caco-26620 ± 40

Experimental Protocols

Cell Culture

Cell Lines:

  • Caco-2: A human colorectal adenocarcinoma cell line that spontaneously differentiates into a polarized monolayer with enterocyte-like characteristics. This cell line is widely used as a model for the intestinal epithelial barrier.[1]

  • HT-29: A human colorectal adenocarcinoma cell line that can be cultured to be either undifferentiated or differentiated into mucus-secreting or absorptive cells.

Culture Conditions:

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids.

  • Culture Environment: 37°C, 5% CO₂, and 95% humidity.

  • Subculture: Cells should be passaged upon reaching 80-90% confluency.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • This compound stock solution (dissolved in a suitable solvent, e.g., sterile water or DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed gut epithelial cells (e.g., Caco-2) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the solvent used for this compound).

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound for the desired duration.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

Intestinal Barrier Function Assay (Transepithelial Electrical Resistance - TEER)

TEER measurement is a non-invasive method to assess the integrity of the tight junctions in a polarized epithelial monolayer.[2]

Materials:

  • Transwell® inserts (0.4 µm pore size)

  • 24-well plates

  • This compound stock solution

  • Epithelial Volt-Ohm Meter (EVOM) with "chopstick" electrodes

Procedure:

  • Seed Caco-2 cells onto the apical side of the Transwell® inserts and culture for 21 days to allow for differentiation and formation of a polarized monolayer.

  • Monitor the TEER values periodically until a stable, high resistance is achieved (typically >300 Ω·cm²).

  • Once the monolayer is established, treat the cells with different concentrations of this compound added to the apical chamber.

  • Measure the TEER at various time points (e.g., 0, 4, 8, 24, 48 hours) after this compound treatment.

  • Subtract the resistance of a blank insert (without cells) from the measured resistance and multiply by the surface area of the insert to obtain the TEER value in Ω·cm².

Oxidative Stress Assay (Intracellular ROS Measurement)

This assay uses a fluorescent probe (e.g., DCFDA) to quantify the levels of intracellular reactive oxygen species (ROS).

Materials:

  • Black, clear-bottom 96-well plates

  • This compound stock solution

  • 2',7'-Dichlorofluorescin diacetate (DCFDA)

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.

  • Treat the cells with this compound for the desired time.

  • Remove the treatment medium and wash the cells with PBS.

  • Load the cells with DCFDA solution (typically 10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.

Visualization of Cellular Pathways and Workflows

General Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_assays Cellular Assays cluster_analysis Data Analysis & Interpretation cell_culture Gut Epithelial Cell Culture (Caco-2, HT-29) treatment This compound Treatment (Dose- and Time-Dependent) cell_culture->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI Staining) treatment->apoptosis barrier Barrier Function (TEER Measurement) treatment->barrier ros Oxidative Stress (ROS Assay) treatment->ros data_quant Quantitative Data Analysis viability->data_quant apoptosis->data_quant barrier->data_quant ros->data_quant pathway Signaling Pathway Analysis data_quant->pathway conclusion Conclusion pathway->conclusion

Caption: A generalized workflow for in vitro studies of this compound's effects.

Simplified Apoptosis Signaling Pathway

apoptosis_pathway This compound This compound ROS Increased ROS This compound->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential intrinsic apoptosis pathway induced by this compound.

Impact on Intestinal Barrier Function

barrier_function This compound This compound Cell_Stress Epithelial Cell Stress This compound->Cell_Stress TJ_disruption Tight Junction Disruption (e.g., ZO-1, Occludin) Cell_Stress->TJ_disruption Increased_Permeability Increased Paracellular Permeability TJ_disruption->Increased_Permeability

Caption: A logical flow of this compound's potential effect on gut barrier integrity.

References

Application Notes and Protocols for the Use of Indican Standards in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indican, chemically known as indoxyl sulfate, is a key biomarker for assessing gut dysbiosis and intestinal permeability.[1][2] It is a metabolic product derived from the bacterial breakdown of dietary tryptophan in the intestine.[1] Elevated levels of this compound in biological fluids, such as urine and serum, are associated with various pathological conditions, including small intestinal bacterial overgrowth (SIBO), malabsorption syndromes, and chronic kidney disease (CKD).[3][4] Accurate and reliable quantification of this compound is crucial for clinical diagnostics and research. This document provides detailed application notes and protocols for the use of this compound standards in various analytical methods.

Metabolic Pathway of Tryptophan to this compound

This compound originates from the metabolism of the essential amino acid tryptophan by intestinal bacteria. Tryptophan is first converted to indole, which is then absorbed into the bloodstream and transported to the liver. In the liver, indole is hydroxylated to form indoxyl, which is subsequently conjugated with sulfate to produce the water-soluble compound, indoxyl sulfate (this compound). This compound is then released into circulation and ultimately excreted by the kidneys.

Metabolic Pathway of Tryptophan to this compound cluster_intestine Intestinal Lumen cluster_liver Hepatocyte Tryptophan Dietary Tryptophan Indole Indole Tryptophan->Indole Bacterial Tryptophanase Intestine Intestine Bloodstream1 Bloodstream Indole->Bloodstream1 Absorption Indoxyl Indoxyl Bloodstream1->Indoxyl Hepatic Metabolism (CYP2E1) Liver Liver This compound Indoxyl Sulfate (this compound) Indoxyl->this compound Sulfation (SULT1A1) Bloodstream2 Bloodstream This compound->Bloodstream2 Release Kidney Kidney Bloodstream2->Kidney Transport Urine Urine Kidney->Urine Excretion Indoxyl Sulfate Signaling in Renal Fibrosis IS Indoxyl Sulfate (IS) OAT Organic Anion Transporter (OAT) IS->OAT Uptake into renal cells NADPH_Oxidase NADPH Oxidase OAT->NADPH_Oxidase Activation ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Production mTORC1 mTORC1 Activation ROS->mTORC1 Activation EMT Epithelial-Mesenchymal Transition (EMT) mTORC1->EMT Induces Myofibroblast Myofibroblast Differentiation mTORC1->Myofibroblast Induces Fibrosis Renal Fibrosis EMT->Fibrosis Myofibroblast->Fibrosis Colorimetric Assay Workflow start Start sample_prep Sample Preparation (Centrifuge urine) start->sample_prep dispense Dispense Sample and Reagents into 96-well plate sample_prep->dispense incubate Incubate (e.g., 37°C for 60 min) dispense->incubate measure Measure Absorbance (OD 480 nm) incubate->measure calculate Calculate Concentration measure->calculate end End calculate->end HPLC-FLD Workflow start Start sample_prep Sample Preparation (Dilution & Filtration) start->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis detection Fluorescence Detection (Ex: 280 nm, Em: 375 nm) hplc_analysis->detection quantification Quantification detection->quantification end End quantification->end LC-MS/MS Workflow start Start sample_prep Sample Preparation (Protein Precipitation) start->sample_prep lc_separation LC Separation (C18 column) sample_prep->lc_separation ms_detection MS/MS Detection (SRM mode) lc_separation->ms_detection quantification Quantification (Internal Standard) ms_detection->quantification end End quantification->end

References

Application Notes and Protocols for High-Throughput Screening Assays for Inhibitors of Indican Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indican, or indoxyl sulfate, is a metabolite generated from the bacterial breakdown of dietary tryptophan in the intestine. Elevated levels of this compound are associated with intestinal dysbiosis, protein malabsorption, and have been implicated as a uremic toxin in chronic kidney disease. The production of this compound begins with the conversion of tryptophan to indole by the enzyme tryptophanase, which is present in over 85 species of bacteria. Subsequently, indole is absorbed, metabolized in the liver to indoxyl, and then sulfonated to form this compound, which is excreted in the urine. Inhibition of this pathway, particularly the initial enzymatic step catalyzed by tryptophanase, presents a promising therapeutic strategy for reducing this compound levels and mitigating its pathological effects.

These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize inhibitors of this compound production. The focus is on targeting the bacterial tryptophanase enzyme, the key initiator of this metabolic cascade. The provided assays are suitable for screening large chemical libraries to discover novel therapeutic leads.

Signaling Pathway of this compound Production

The metabolic pathway leading to this compound production involves both microbial and host enzymatic activities. It begins in the gut with the bacterial conversion of tryptophan to indole, which is then absorbed and metabolized by the host.

Indican_Production_Pathway cluster_gut Gut Lumen (Bacterial Metabolism) cluster_host Host Metabolism (Liver) Tryptophan Tryptophan (from diet) Indole Indole Tryptophan->Indole Tryptophanase Indoxyl Indoxyl Indole->Indoxyl CYP450 (e.g., CYP2E1) Indole->Indoxyl Absorption This compound This compound (Indoxyl Sulfate) Indoxyl->this compound Sulfotransferase Urinary Excretion Urinary Excretion This compound->Urinary Excretion Excretion

Figure 1: Metabolic pathway of this compound production.

High-Throughput Screening Assays

A variety of HTS assays can be employed to identify inhibitors of this compound production, primarily by targeting the bacterial enzyme tryptophanase, which catalyzes the conversion of tryptophan to indole. The following sections detail two robust HTS-compatible methods: a colorimetric assay and a fluorescence-based assay.

Assay 1: Colorimetric Indole Quantification Assay (Modified Ehrlich's Test)

This assay is based on the reaction of indole with p-dimethylaminobenzaldehyde (DMAB) in an acidic environment, which produces a colored product that can be quantified spectrophotometrically. This method is suitable for HTS due to its simplicity and cost-effectiveness.

Experimental Workflow

Colorimetric_Assay_Workflow start Start dispense_bacteria Dispense Bacterial Culture (Tryptophanase-positive strain) start->dispense_bacteria add_compounds Add Test Compounds & Negative/Positive Controls dispense_bacteria->add_compounds incubate1 Incubate to Allow Indole Production add_compounds->incubate1 lyse_cells Cell Lysis (optional) & Centrifugation incubate1->lyse_cells transfer_supernatant Transfer Supernatant lyse_cells->transfer_supernatant add_reagent Add Colorimetric Reagent (e.g., Kovac's or modified Ehrlich's) transfer_supernatant->add_reagent incubate2 Incubate for Color Development add_reagent->incubate2 read_absorbance Read Absorbance (e.g., 530-600 nm) incubate2->read_absorbance analyze_data Data Analysis: Calculate % Inhibition read_absorbance->analyze_data end End analyze_data->end

Figure 2: Workflow for the colorimetric indole assay.

Detailed Protocol

  • Materials and Reagents:

    • Tryptophanase-positive bacterial strain (e.g., Escherichia coli)

    • Growth medium (e.g., Luria-Bertani broth) supplemented with L-tryptophan (e.g., 5 mM)

    • 96-well or 384-well microtiter plates

    • Test compound library

    • Positive control (e.g., a known tryptophanase inhibitor)

    • Negative control (e.g., DMSO)

    • Kovac's Reagent (e.g., Sigma-Aldrich) or a modified Ehrlich's reagent. A hydroxylamine-based assay can also be adapted for higher specificity.[1]

    • Microplate reader

  • Procedure:

    • Prepare an overnight culture of the tryptophanase-positive bacteria in the growth medium.

    • Dilute the overnight culture to a starting OD600 of ~0.1 in fresh growth medium supplemented with L-tryptophan.

    • Dispense the bacterial culture into the wells of the microtiter plate.

    • Add test compounds and controls to the respective wells. The final concentration of DMSO should be consistent across all wells and typically below 1%.

    • Incubate the plate at 37°C for a predetermined time (e.g., 4-6 hours) to allow for indole production.

    • Following incubation, centrifuge the plate to pellet the bacteria.

    • Carefully transfer a portion of the supernatant to a new microtiter plate.

    • Add Kovac's reagent to each well and mix thoroughly.[1]

    • Incubate at room temperature for 15-30 minutes to allow for color development.[1]

    • Measure the absorbance at a wavelength between 530 nm and 600 nm using a microplate reader.[1][2]

  • Data Analysis:

    • The percentage inhibition of indole production for each test compound can be calculated using the following formula: % Inhibition = [1 - (Absorbance_sample - Absorbance_blank) / (Absorbance_negative_control - Absorbance_blank)] * 100

Assay 2: Fluorescence-Based Tryptophanase Activity Assay

This assay utilizes a fluorescent probe that reacts with a product of tryptophan metabolism, providing a highly sensitive method for HTS. For instance, a probe that fluoresces upon reaction with N-formylkynurenine (NFK), a downstream product of tryptophan catabolism by enzymes like IDO1 and TDO, can be adapted for tryptophanase which also metabolizes tryptophan. Alternatively, a fluorescence assay can be based on the tryptophan-dependent association of fluorochrome-labeled DNA half-fragments in the presence of the TrpR protein.

Experimental Workflow

Fluorescence_Assay_Workflow start Start prepare_reaction Prepare Reaction Mix: Buffer, Tryptophan, Tryptophanase start->prepare_reaction add_compounds Add Test Compounds & Negative/Positive Controls prepare_reaction->add_compounds incubate1 Incubate to Allow Enzymatic Reaction add_compounds->incubate1 add_probe Add Fluorescent Probe (e.g., NFK Green or similar) incubate1->add_probe incubate2 Incubate for Signal Development add_probe->incubate2 read_fluorescence Read Fluorescence (e.g., Ex: 400-485 nm, Em: 510-665 nm) incubate2->read_fluorescence analyze_data Data Analysis: Calculate % Inhibition read_fluorescence->analyze_data end End analyze_data->end

Figure 3: Workflow for the fluorescence-based assay.

Detailed Protocol

  • Materials and Reagents:

    • Purified tryptophanase enzyme or bacterial lysate containing the enzyme.

    • Assay buffer (e.g., potassium phosphate buffer, pH 7.5).

    • L-tryptophan substrate.

    • Fluorescent probe (e.g., NFK Green for IDO/TDO assays which could be adapted, or a custom probe for indole).

    • 96-well or 384-well black microtiter plates.

    • Test compound library.

    • Positive and negative controls.

    • Fluorescence microplate reader.

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, L-tryptophan, and the tryptophanase enzyme/lysate.

    • Dispense the reaction mixture into the wells of the black microtiter plate.

    • Add test compounds and controls to the respective wells.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific duration.

    • Add the fluorescent probe to each well.

    • Incubate for a further period to allow for the development of the fluorescent signal.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., excitation ~400-485 nm, emission ~510-665 nm).

  • Data Analysis:

    • The percentage inhibition of tryptophanase activity is calculated similarly to the colorimetric assay, using fluorescence intensity values instead of absorbance.

Data Presentation

Quantitative data from HTS campaigns should be summarized in a structured format for easy comparison of the inhibitory potential of different compounds.

Table 1: Inhibitory Activity of Indole Derivatives on Biofilm Formation

Compound IDStructure/ModificationTarget OrganismIC50 (µM)Reference
36 Flustramine C analogueA. baumannii193
37 Flustramine C analogueE. coli36
38 Flustramine C analogueMRSA3.4
40 Flustramine C analogueA. baumannii / S. aureus(Inhibitor)
A19 3-Cyano-indole derivativeE. coli BL21ΔTolC7.97
A34 Indole derivativeS. typhimurium ATCC202165ΔTolC20.14

Table 2: Inhibition of Biofilm Formation by 3-(2-isocyanobenzyl)-1H-indole Derivatives against P. aeruginosa PAO1

Compound IDConcentration (µg/mL)% Inhibition
11 2550
18 2540
20 2538
21 2547
22 2524
32 6.2532
32 12.553
32 2570

Conclusion

The provided application notes and protocols describe robust and scalable high-throughput screening assays for the identification of inhibitors of this compound production. By targeting the bacterial enzyme tryptophanase, these assays offer a direct and relevant approach for discovering novel compounds with therapeutic potential for conditions associated with elevated this compound levels. The detailed workflows, protocols, and data presentation guidelines are intended to facilitate the implementation of these screening campaigns in a research and drug development setting.

References

Application Notes and Protocols: Indole in Breath and Indican in Urine as Non-Invasive Markers of Gut Microbiome Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The composition of the gut microbiome and its metabolic activity play a crucial role in human health and disease. Dysbiosis, an imbalance in the gut microbial community, has been linked to a range of pathologies, including gastrointestinal disorders, metabolic diseases, and inflammatory conditions. Consequently, there is a growing need for non-invasive tests to assess gut microbiome function. This document provides detailed application notes and protocols for the detection of two key metabolites of tryptophan metabolism by the gut microbiota: indole in exhaled breath and indican (indoxyl sulfate) in urine.

While this compound has traditionally been used as a urinary marker for intestinal dysbiosis, its precursor, indole, is a volatile organic compound (VOC) that can be detected in exhaled breath. This presents an opportunity for a completely non-invasive test to monitor gut health. This document will detail the biochemical relationship between these two markers and provide protocols for their detection and analysis.

Biochemical Pathway: Tryptophan Metabolism by Gut Microbiota

Dietary tryptophan that is not absorbed in the small intestine is metabolized by gut bacteria, primarily in the colon. Certain bacteria possess the enzyme tryptophanase, which converts tryptophan into indole, pyruvic acid, and ammonia. A portion of the indole is excreted in the feces, while the remainder is absorbed into the bloodstream. In the liver, indole is hydroxylated to indoxyl, which is then conjugated with sulfate to form indoxyl sulfate, commonly known as this compound. This compound is a water-soluble compound that is excreted in the urine. Elevated levels of urinary this compound are indicative of increased intestinal putrefaction of tryptophan, often associated with small intestinal bacterial overgrowth (SIBO) or protein malabsorption.[1][2] The volatile indole absorbed into the bloodstream can also be transported to the lungs and exhaled, making it a potential real-time, non-invasive biomarker of the same underlying gut dysbiosis.[3][4]

tryptophan_metabolism Tryptophan Dietary Tryptophan (in gut lumen) GutBacteria Gut Microbiota (e.g., E. coli, Bacteroides) Tryptophan->GutBacteria Tryptophanase Indole Indole GutBacteria->Indole Feces Excreted in Feces Indole->Feces Bloodstream1 Absorbed into Bloodstream Indole->Bloodstream1 Liver Liver Bloodstream1->Liver Bloodstream2 Transported via Bloodstream Bloodstream1->Bloodstream2 Indoxyl Indoxyl Liver->Indoxyl Hydroxylation This compound This compound (Indoxyl Sulfate) Indoxyl->this compound Sulfation Urine Excreted in Urine This compound->Urine Lungs Lungs Bloodstream2->Lungs Breath Exhaled in Breath Lungs->Breath

Tryptophan metabolism to indole and this compound.

Data Presentation

The following tables summarize the reported concentrations of indole in exhaled breath and this compound in urine in various physiological and pathological states. It is important to note that breath VOC analysis is an emerging field, and reported concentrations can vary between studies due to differences in analytical techniques and study populations.

Table 1: Quantitative Data for Indole in Exhaled Breath

AnalytePopulation/ConditionConcentration RangeAnalytical MethodReference(s)
IndoleHealthy SubjectsNot consistently quantified; detected as presentGC-MS, PTR-MS[5]
IndoleLiver CirrhosisSignificantly increased in patients with obesityTD-GC-MS
IndoleInflammatory Bowel Disease (IBD)Significantly elevated in Crohn's Disease patientsSIFT-MS
IndoleDiabetes MellitusNegatively correlated with blood glucose levelsPTR-ToF-MS

Table 2: Quantitative Data for this compound in Urine

AnalytePopulation/ConditionConcentration RangeAnalytical MethodReference(s)
This compoundHealthy Adults (Normal Diet)< 99 mg/24 hoursColorimetric/Spectrophotometric
This compoundHealthy Adults (Optimal)0 - 90 mcg/mg creatinineLC-MS/MS or Spectrophotometric
This compoundIntestinal Dysbiosis/SIBOElevated levelsColorimetric (Obermeyer test)
This compoundLiver CirrhosisMean of 48 mg/24 hoursSpectrophotometric
This compoundMalabsorption SyndromesElevated levelsNot specified

Experimental Protocols

Protocol 1: Urinary this compound Analysis (Qualitative to Semi-Quantitative)

This protocol is based on the Obermeyer test, a colorimetric assay for the determination of this compound in urine.

1. Principle: this compound (indoxyl sulfate) is hydrolyzed in a strongly acidic environment to indoxyl. An oxidizing agent then converts two molecules of indoxyl into the blue-colored compound indigo. The intensity of the blue color is proportional to the concentration of this compound in the sample.

2. Materials:

  • First morning void urine sample

  • Test tubes

  • Obermeyer's reagent (concentrated HCl containing ferric chloride)

  • Chloroform

  • Pipettes

  • Color chart for interpretation

3. Procedure:

  • Patient Preparation: For 24-48 hours prior to the test, the patient should consume a diet with adequate protein and avoid alcohol and high doses of iodine or bile supplements.

  • Sample Collection: Collect the first morning urine sample in a clean container.

  • Assay: a. Pipette 5 mL of urine into a test tube. b. Add 5 mL of Obermeyer's reagent to the test tube. c. Mix thoroughly by inversion. d. Add 2-3 mL of chloroform to the test tube. e. Mix again by inversion to extract the indigo into the chloroform layer. f. Allow the layers to separate.

  • Interpretation:

    • Compare the color of the bottom chloroform layer to a standardized color chart. The color can range from colorless (negative) to deep blue/violet (highly positive).

    • Results are typically reported on a scale (e.g., 0 to 4+), providing a semi-quantitative measure of this compound levels.

Protocol 2: Breath Sample Collection and Analysis for Indole via TD-GC-MS

This protocol outlines a general procedure for the collection of breath samples and analysis of volatile organic compounds (VOCs), including indole, using Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS). This is considered a gold-standard method for VOC analysis.

1. Principle: Exhaled breath is collected onto a sorbent tube to concentrate VOCs. The tube is then heated (thermal desorption) to release the trapped compounds into a gas chromatograph (GC) for separation, followed by detection and identification using a mass spectrometer (MS).

2. Materials:

  • Inert breath collection bags (e.g., Tedlar®) or a dedicated breath sampler device.

  • Sorbent tubes packed with appropriate material for trapping indole and other VOCs (e.g., Tenax® TA, Carbograph).

  • Mouthpieces and nose clip.

  • Thermal desorption unit coupled to a GC-MS system.

  • Internal standards for quantification.

3. Procedure:

  • Patient Preparation: The patient should fast for at least 8 hours prior to breath collection to minimize the influence of recent food intake. The patient should also rest for at least 15 minutes in a clean-air environment to reduce background VOCs.

  • Breath Sample Collection: a. The patient should wear a nose clip to ensure only exhaled air is collected. b. The patient should exhale through a mouthpiece connected to the collection device. c. It is recommended to collect the end-tidal breath, as it is most representative of the alveolar air in equilibrium with the blood. d. A specific volume of breath (e.g., 1-2 liters) is passed through the sorbent tube at a controlled flow rate. e. A parallel sample of ambient room air should be collected to serve as a background control.

  • Sample Analysis (TD-GC-MS): a. The sorbent tube is placed in the thermal desorber. b. The tube is purged with an inert gas (e.g., helium) to remove residual air and water vapor. c. The tube is rapidly heated to desorb the VOCs onto a cooled focusing trap. d. The trap is then rapidly heated, injecting the focused VOCs into the GC column. e. The GC separates the VOCs based on their boiling points and affinity for the column's stationary phase. f. The separated compounds enter the MS, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for identification and quantification.

  • Data Analysis:

    • The peak corresponding to indole is identified based on its retention time and mass spectrum, often by comparison to a spectral library and a pure indole standard.

    • The concentration of indole is calculated by comparing its peak area to that of a known amount of an internal standard.

Protocol 3: Real-Time Breath Analysis for Indole via PTR-MS

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) is a sensitive technique for the real-time monitoring of VOCs in breath.

1. Principle: PTR-MS uses a soft chemical ionization method. H₃O⁺ ions are generated and mixed with the breath sample in a drift tube. VOCs with a proton affinity higher than water, such as indole, will accept a proton from H₃O⁺. The resulting protonated molecules are then detected by a mass spectrometer.

2. Materials:

  • PTR-MS instrument.

  • Heated, inert sampling line.

  • Disposable mouthpieces.

  • Calibration gas standard containing a known concentration of indole.

3. Procedure:

  • Instrument Setup and Calibration: a. The PTR-MS instrument is tuned and calibrated according to the manufacturer's instructions. b. A calibration gas standard is used to determine the instrument's sensitivity to indole.

  • Patient Preparation: Similar to the GC-MS protocol, the patient should be in a fasted and rested state in a controlled environment.

  • Real-Time Breath Analysis: a. The patient exhales directly into the heated sampling line of the PTR-MS through a disposable mouthpiece. b. The instrument continuously samples the breath, and the concentration of protonated indole (m/z 118) is monitored in real-time. c. Multiple breathing cycles are recorded to obtain a stable signal.

  • Data Analysis:

    • The concentration of indole in the breath is calculated from the ion signal intensity, the reaction time in the drift tube, and the reaction rate constant.

    • The end-tidal portion of the exhalation is typically used for quantification.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the workflows for breath and urine analysis for indole and this compound, respectively.

breath_analysis_workflow PatientPrep Patient Preparation (Fasting, Rest) BreathCollection Breath Sample Collection (End-Tidal Air) PatientPrep->BreathCollection SamplePreconcentration Sample Pre-concentration (Sorbent Tube) BreathCollection->SamplePreconcentration TD Thermal Desorption SamplePreconcentration->TD GC Gas Chromatography (Separation) TD->GC MS Mass Spectrometry (Detection & Identification) GC->MS DataAnalysis Data Analysis (Quantification of Indole) MS->DataAnalysis Interpretation Clinical Interpretation DataAnalysis->Interpretation

Workflow for Breath Indole Analysis via TD-GC-MS.

urine_analysis_workflow PatientPrep Patient Preparation (Dietary Considerations) UrineCollection Urine Sample Collection (First Morning Void) PatientPrep->UrineCollection ChemicalReaction Chemical Reaction (Hydrolysis & Oxidation) UrineCollection->ChemicalReaction ColorimetricDetection Colorimetric Detection (Spectrophotometry or Visual) ChemicalReaction->ColorimetricDetection DataAnalysis Data Analysis (Comparison to Standard/Chart) ColorimetricDetection->DataAnalysis Interpretation Clinical Interpretation DataAnalysis->Interpretation

Workflow for Urinary this compound Analysis.

Conclusion

The analysis of indole in breath and this compound in urine offers complementary, non-invasive approaches to assess gut microbiome metabolism of tryptophan. While urinary this compound testing is a well-established method for detecting intestinal dysbiosis, the measurement of volatile indole in breath is an emerging field with the potential for real-time monitoring. The protocols and data presented here provide a framework for researchers and clinicians to explore the utility of these biomarkers in understanding and managing a variety of health conditions linked to gut microbiome function. Further research and standardization of protocols, particularly for breath indole analysis, are needed to fully establish their clinical utility.

References

Application Note: Simultaneous Analysis of Indican and Other Tryptophan Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of indican and a comprehensive panel of other tryptophan metabolites from the kynurenine, serotonin, and indole pathways in human serum and urine. Tryptophan metabolism is implicated in a wide range of physiological and pathological processes, making the ability to measure these metabolites crucial for research in areas such as neurodegenerative diseases, cancer, and inflammatory bowel disease.[1] This method utilizes a simple protein precipitation step followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The protocol provides a valuable tool for researchers and clinicians to investigate the complex roles of tryptophan metabolites in health and disease.

Introduction

Tryptophan, an essential amino acid, is metabolized through several key pathways: the kynurenine pathway, the serotonin pathway, and the indole pathway by gut microbiota.[2] Over 95% of dietary tryptophan is metabolized via the kynurenine pathway, which produces neuroactive and immunomodulatory metabolites.[3] The serotonin pathway synthesizes the neurotransmitter serotonin and the hormone melatonin.[3][4] The gut microbiome metabolizes tryptophan to produce various indolic compounds, including indole, which is absorbed and converted in the liver to this compound (indoxyl sulfate). Imbalances in these pathways have been linked to various diseases, including depression, Alzheimer's disease, and cancer. Therefore, the simultaneous measurement of metabolites from all three pathways is critical for a comprehensive understanding of tryptophan metabolism. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and the ability to quantify multiple analytes in a single run.

Experimental Protocols

Sample Preparation (Human Serum)
  • Thaw serum samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of serum sample, calibrator, or quality control sample.

  • Add 10 µL of an internal standard working solution containing isotopically labeled analogues of the target analytes.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% mobile phase A).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation (Human Urine)
  • Thaw urine samples on ice and centrifuge at 2,000 x g for 5 minutes to pellet any precipitate.

  • Dilute the urine sample 1:10 with ultrapure water.

  • To 50 µL of the diluted urine, add 10 µL of the internal standard working solution.

  • Add 440 µL of ice-cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography:

    • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer

    • Ionization: Electrospray ionization (ESI), positive and negative switching mode

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Gas Temperature: 350°C

    • Gas Flow: 10 L/min

    • Nebulizer: 45 psi

    • Capillary Voltage: 3500 V (positive), -3000 V (negative)

Data Presentation

The following tables summarize the quantitative data for the simultaneous analysis of this compound and other tryptophan metabolites.

Table 1: MRM Transitions and Retention Times

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)PolarityRetention Time (min)
Tryptophan205.1188.115Positive4.2
Kynurenine209.1192.112Positive3.8
Kynurenic Acid190.1144.120Positive4.5
Xanthurenic Acid206.1178.118Positive4.3
Anthranilic Acid138.192.115Positive3.5
3-Hydroxykynurenine225.1208.114Positive3.9
3-Hydroxyanthranilic Acid154.1108.116Positive4.1
Quinolinic Acid168.1124.112Positive2.8
Serotonin177.1160.110Positive3.2
5-Hydroxyindoleacetic Acid192.1146.115Positive3.7
Indole-3-acetic acid176.1130.115Positive4.8
Indole-3-lactic acid206.1130.115Positive4.6
Indole-3-propionic acid190.1130.115Positive5.2
Tryptamine161.1144.112Positive3.6
This compound (Indoxyl Sulfate) 212.0 132.0 -25 Negative 4.0

Visualizations

Tryptophan Metabolism Pathways

Tryptophan_Metabolism Tryptophan Metabolism Pathways cluster_kynurenine Kynurenine Pathway cluster_serotonin Serotonin Pathway cluster_indole Indole Pathway (Gut Microbiota) TRP Tryptophan KYN Kynurenine TRP->KYN IDO/TDO HTP 5-Hydroxytryptophan TRP->HTP TPH Indole Indole TRP->Indole Tryptophanase KYNA Kynurenic Acid KYN->KYNA AA Anthranilic Acid KYN->AA HK 3-Hydroxykynurenine KYN->HK HAA 3-Hydroxyanthranilic Acid HK->HAA XA Xanthurenic Acid HK->XA QA Quinolinic Acid HAA->QA SER Serotonin HTP->SER HIAA 5-HIAA SER->HIAA This compound This compound (Indoxyl Sulfate) Indole->this compound Liver Metabolism

Caption: Major pathways of tryptophan metabolism.

Experimental Workflow

Experimental_Workflow LC-MS/MS Experimental Workflow start Sample Collection (Serum/Urine) prep Sample Preparation (Protein Precipitation) start->prep lc LC Separation (Reversed-Phase C18) prep->lc ms MS/MS Detection (MRM) lc->ms data Data Analysis (Quantification) ms->data

Caption: Overview of the analytical workflow.

Conclusion

The LC-MS/MS method presented here provides a reliable and sensitive tool for the simultaneous quantification of this compound and other key tryptophan metabolites in biological samples. The simple sample preparation and rapid chromatographic separation make this method suitable for high-throughput analysis in clinical and research settings. This comprehensive approach will facilitate a deeper understanding of the intricate role of tryptophan metabolism in various physiological and pathological states.

References

Application Notes and Protocols for Indican as a Substrate in β-Glucosidase Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indican (indoxyl-β-D-glucoside) is a chromogenic substrate widely utilized for the detection and quantification of β-glucosidase activity. The enzymatic hydrolysis of this compound by β-glucosidase yields indoxyl and glucose. Subsequently, indoxyl undergoes rapid oxidation in the presence of oxygen to form the water-insoluble blue pigment, indigo. The intensity of the resulting blue color is directly proportional to the β-glucosidase activity, providing a straightforward method for enzymatic analysis. These application notes provide detailed protocols and supporting data for the use of this compound in β-glucosidase assays.

Principle of the Assay

The assay is based on a two-step reaction. First, β-glucosidase catalyzes the hydrolysis of the glycosidic bond in this compound, releasing indoxyl and D-glucose. The colorless indoxyl is then oxidized by atmospheric oxygen to form the intensely colored indigo dye. The rate of indigo formation can be monitored spectrophotometrically to determine the enzyme's activity.

Applications

The β-glucosidase assay using this compound has a broad range of applications in various scientific and industrial fields:

  • Enzyme Characterization: Determination of kinetic parameters (Km and Vmax), optimal pH, and temperature for β-glucosidases from various sources.

  • Drug Discovery: Screening for inhibitors or activators of β-glucosidase, which is a therapeutic target in conditions like Gaucher's disease.

  • Biofuel Research: Assessing the efficiency of cellulolytic enzyme cocktails for biomass degradation.

  • Food and Beverage Industry: Monitoring fermentation processes and quality control.

  • Environmental Science: Evaluating soil health and microbial activity, as β-glucosidase is a key enzyme in the carbon cycle.

  • Textile Industry: Development of enzymatic processes for indigo dye production.

Quantitative Data Summary

The kinetic parameters of β-glucosidases from different sources with this compound as the substrate are summarized in the table below. These values are crucial for designing experiments and interpreting results.

Enzyme SourceOptimal pHOptimal Temperature (°C)Km (mM)Vmax (µM/min/mg)Reference
Agrobacterium tumefaciens7.0401.4373.8
Sinorhizobium meliloti7.045--
Aspergillus nigerAcidic (e.g., 3.0)50-60Michaelis-Menten kinetics observed-
Novarom G3.0---
Novozym 1883.0---

Note: "-" indicates data not available in the cited sources. The activity of Novarom G was observed to be higher than Novozym 188 for this compound hydrolysis.

Experimental Protocols

Protocol 1: Standard Spectrophotometric Assay for β-Glucosidase Activity in a 96-Well Plate

This protocol provides a general method for determining β-glucosidase activity in a microplate format, suitable for high-throughput screening.

Materials:

  • β-glucosidase enzyme solution

  • This compound solution (Substrate)

  • Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH adjusted to the enzyme's optimum)

  • Stop Solution (e.g., 1 M Sodium Carbonate)

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at ~600 nm

Procedure:

  • Prepare Reagents:

    • Assay Buffer: Prepare a 50 mM sodium phosphate buffer and adjust the pH to the optimal value for the specific β-glucosidase being tested.

    • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in the Assay Buffer. Gentle warming may be required to dissolve the this compound completely. Store protected from light.

    • Enzyme Solution: Dilute the β-glucosidase enzyme to a suitable concentration in the Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.

  • Assay Reaction:

    • Add 50 µL of the appropriate Assay Buffer to each well of the 96-well plate.

    • Add 25 µL of the enzyme solution to the sample wells. For the blank wells, add 25 µL of Assay Buffer.

    • Pre-incubate the plate at the optimal temperature for the enzyme for 5 minutes.

    • Initiate the reaction by adding 25 µL of the this compound stock solution to all wells. The final volume in each well will be 100 µL.

    • Incubate the plate at the optimal temperature for a defined period (e.g., 15-60 minutes). The incubation time should be sufficient to produce a measurable color change but should be within the linear range of the reaction.

  • Stop the Reaction and Measure Absorbance:

    • After the incubation period, stop the reaction by adding 100 µL of 1 M Sodium Carbonate to each well. This will also enhance the color of the indigo.

    • Measure the absorbance of each well at approximately 600 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from the absorbance of the sample wells to correct for background absorbance.

    • The β-glucosidase activity can be calculated using a standard curve of known indigo concentrations or expressed as the change in absorbance per unit time per amount of enzyme.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for this compound Hydrolysis

This method is suitable for precise quantification of this compound consumption and indoxyl/indigo formation, providing more detailed kinetic information.

Materials:

  • β-glucosidase enzyme solution

  • This compound solution

  • Assay Buffer

  • HPLC system with a C18 column and a UV-Vis detector

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable mobile phase modifier

Procedure:

  • Enzymatic Reaction:

    • Set up the enzymatic reaction as described in Protocol 1 (steps 2a to 2d) in a larger volume (e.g., 1 mL in a microcentrifuge tube).

    • At specific time intervals (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture (e.g., 100 µL).

    • Immediately stop the enzymatic reaction in the aliquot by adding an equal volume of a quenching solution (e.g., 1% trifluoroacetic acid or by boiling).

  • HPLC Analysis:

    • Centrifuge the quenched samples to pellet any precipitated protein.

    • Inject a suitable volume of the supernatant onto the HPLC system.

    • Separate the components using a C18 column with a suitable mobile phase gradient (e.g., a gradient of acetonitrile in water with 0.1% formic acid).

    • Monitor the elution of this compound, indoxyl, and indigo at their respective maximum absorbance wavelengths (e.g., ~280 nm for this compound and indoxyl, ~600 nm for indigo).

  • Data Analysis:

    • Quantify the concentration of this compound, indoxyl, and indigo by comparing the peak areas to those of known standards.

    • Plot the concentration of substrate consumed or product formed over time to determine the reaction rate.

Visualizations

Enzymatic Hydrolysis of this compound and Indigo Formation

Indican_Hydrolysis This compound This compound (Indoxyl-β-D-glucoside) bGlucosidase β-Glucosidase This compound->bGlucosidase Indoxyl Indoxyl (Colorless) bGlucosidase->Indoxyl Glucose D-Glucose bGlucosidase->Glucose Oxygen Oxygen (O2) Indoxyl->Oxygen Indigo Indigo (Blue Pigment) Oxygen->Indigo

Caption: Enzymatic conversion of this compound to indigo by β-glucosidase.

Experimental Workflow for Spectrophotometric Assay

Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_measure 3. Measurement and Analysis prep_buffer Prepare Assay Buffer add_reagents Add Buffer and Enzyme prep_buffer->add_reagents prep_substrate Prepare this compound Solution start_reaction Add this compound to Start prep_substrate->start_reaction prep_enzyme Prepare Enzyme Dilutions prep_enzyme->add_reagents pre_incubate Pre-incubate at Optimal Temp. add_reagents->pre_incubate pre_incubate->start_reaction incubate Incubate for a Defined Time start_reaction->incubate stop_reaction Stop Reaction (e.g., with Na2CO3) incubate->stop_reaction read_absorbance Read Absorbance (~600 nm) stop_reaction->read_absorbance analyze_data Calculate Enzyme Activity read_absorbance->analyze_data

Caption: Step-by-step workflow for the β-glucosidase assay using this compound.

Troubleshooting & Optimization

Optimizing HPLC separation of Indican from interfering compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to optimize the High-Performance Liquid Chromatography (HPLC) separation of Indican from interfering compounds.

Troubleshooting Guide

This section addresses specific issues that may arise during the HPLC analysis of this compound, offering systematic approaches to identify and resolve them.

Problem: Poor Peak Shape (Peak Tailing)

Q1: My this compound peak is tailing. What are the most common causes and how can I fix it?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in HPLC.[1] It can compromise resolution and lead to inaccurate quantification.[2] The primary causes for peak tailing in the analysis of indole-related compounds like this compound often involve secondary interactions with the stationary phase, mobile phase issues, or column problems.[3]

Common Causes and Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar analytes like this compound, causing tailing.[3][4]

    • Solution 1: Lower Mobile Phase pH: Operating at a lower pH (e.g., pH < 3) ensures that the silanol groups are fully protonated, minimizing these secondary interactions. Note that standard silica columns should not be used below pH 3 to avoid silica dissolution; use a column designed for low pH operation, such as an Agilent ZORBAX Stable Bond (SB) column.

    • Solution 2: Use a Highly Deactivated Column: Employ an end-capped column where the residual silanol groups are chemically bonded to reduce their activity.

    • Solution 3: Increase Buffer Concentration: A higher buffer concentration can help mask the residual silanol interactions, improving peak shape.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.

    • Solution: Dilute the sample and inject a smaller volume to see if the peak shape improves. You can test for overload by injecting about 10 times less mass onto the column.

  • Column Bed Deformation or Contamination: A void at the column inlet or a partially blocked frit can distort the sample flow, causing tailing that often affects all peaks in the chromatogram.

    • Solution 1: Backflush the Column: Reverse the column and flush it with a strong solvent to remove any particulate matter from the inlet frit. Always check the manufacturer's instructions before reversing a column.

    • Solution 2: Use Guard Columns and In-line Filters: A guard column protects the analytical column from contaminants, while an in-line filter removes particulates from the mobile phase. Regularly replacing these components can prevent column blockage.

  • Extra-Column Volume: Excessive tubing length or fittings that are not properly connected can cause dead volume, leading to peak broadening and tailing.

    • Solution: Minimize the length and internal diameter of all tubing between the injector and the detector and ensure all fittings are secure.

The following diagram illustrates a logical workflow for troubleshooting peak tailing.

G A Start: Peak Tailing Observed B Do all peaks tail? A->B E Check for column issues: - Blocked frit - Column void - Contamination B->E Yes G Check for analyte-specific issues B->G No C Yes D No F Backflush column. Use guard column & in-line filter. E->F H Reduce sample concentration and injection volume G->H I Did peak shape improve? H->I L Issue is column overload I->L Yes M Optimize mobile phase: - Lower pH (e.g., < 3) - Increase buffer strength - Use end-capped column I->M No J Yes K No N Check for extra-column volume M->N O Minimize tubing length and ensure proper fittings N->O

Caption: Troubleshooting workflow for HPLC peak tailing.
Problem: Co-elution of this compound with Interfering Compounds

Q2: this compound is co-eluting with another compound. How can I improve the separation?

Co-elution occurs when two or more compounds elute from the column at the same time, resulting in overlapping peaks. To resolve this, you need to adjust the selectivity of your chromatographic system.

Strategies to Improve Resolution:

  • Optimize Mobile Phase Composition: This is often the first and most effective step.

    • Change Solvent Strength: In reversed-phase HPLC, decreasing the amount of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase retention time and may improve separation. A 10% decrease in the organic modifier can be expected to produce a 2- to 3-fold increase in analyte retention.

    • Change Solvent Type: Switching the organic solvent (e.g., from acetonitrile to methanol) can alter selectivity because each solvent has different properties.

    • Adjust pH: For ionizable compounds like this compound, changing the mobile phase pH can significantly alter retention and selectivity. It is recommended to adjust the pH to be at least one unit away from the analyte's pKa.

    • Use Gradient Elution: If a single mobile phase composition (isocratic elution) does not resolve all compounds, a gradient elution, where the mobile phase composition is changed during the run, can be used to separate complex mixtures.

  • Change the Stationary Phase (Column): If mobile phase optimization is insufficient, changing the column chemistry is the next step.

    • Try a Different Chemistry: If you are using a standard C18 column, switching to a different stationary phase like C8, Phenyl, or a polar-embedded phase can provide different selectivity.

    • Consider HILIC: For very polar compounds that are poorly retained in reversed-phase, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be an effective alternative.

  • Use a Diode Array Detector (DAD): A DAD or a mass spectrometer can help determine if a peak is pure. These detectors collect spectra across the peak; if the spectra are not identical, it indicates co-elution.

Frequently Asked Questions (FAQs)

Q3: What are the recommended starting parameters for HPLC analysis of this compound?

While the optimal conditions must be determined empirically for your specific sample and system, the following table provides a good starting point for method development based on the analysis of similar indole compounds.

ParameterRecommended Starting ConditionNotes
Column C18, 250 mm x 4.6 mm, 5 µmA standard reversed-phase column is a good starting point.
Mobile Phase A 0.1% Formic Acid in WaterProvides a low pH to control ionization and improve peak shape.
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides sharper peaks due to its lower viscosity.
Elution Mode GradientStart with a broad gradient (e.g., 5% to 95% B over 20-30 minutes) to determine the approximate elution time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm i.d. column.
Column Temp. 30 °CMaintaining a constant temperature improves retention time reproducibility.
Detection (UV) 280 nmIndole compounds typically have strong absorbance around this wavelength.
Injection Volume 5-10 µLAdjust based on sample concentration to avoid column overload.

Q4: What sample preparation techniques can I use to remove interferences before injecting my sample?

Proper sample preparation is critical to minimize interferences, protect the HPLC system, and ensure accurate results. The primary goal is to remove matrix components that can co-elute with this compound or foul the column.

Recommended Techniques:

  • Filtration: All samples should be filtered through a 0.22 µm or 0.45 µm filter before injection to remove particulate matter that can clog the column frit.

  • Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex samples. By choosing an SPE cartridge with a suitable sorbent (e.g., C18 for reversed-phase), you can selectively retain this compound while washing away interfering compounds.

  • Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound from the sample matrix into an immiscible solvent, leaving many interferences behind.

  • Protein Precipitation: If your sample matrix contains a high concentration of proteins (e.g., plasma), they should be removed by precipitation with a solvent like acetonitrile or methanol.

Experimental Protocols

Protocol 1: General HPLC Method for this compound Separation

This protocol outlines a general procedure for the analysis of this compound. It should be optimized for your specific application.

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water.

    • Prepare Mobile Phase B: Use HPLC-grade acetonitrile.

    • Degas both mobile phases using sonication or vacuum filtration to prevent bubble formation in the pump.

  • Sample Preparation (using SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Elute this compound with a stronger solvent (e.g., 80% methanol in water).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase composition (e.g., 95% A: 5% B).

    • Filter the final sample through a 0.22 µm syringe filter before injection.

  • HPLC System Operation:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A: 5% B) until a stable baseline is achieved.

    • Inject 10 µL of the prepared sample.

    • Run a gradient program, for example:

      • 0-20 min: 5% to 80% B

      • 20-25 min: 80% to 95% B (column wash)

      • 25-30 min: 95% to 5% B (return to initial)

      • 30-35 min: Hold at 5% B (re-equilibration)

    • Monitor the chromatogram at 280 nm.

The diagram below shows a typical experimental workflow for HPLC analysis.

G A Sample Collection B Sample Preparation (e.g., SPE, Filtration) A->B C HPLC System Setup (Equilibrate Column) B->C D Inject Sample C->D E Chromatographic Separation (Gradient Elution) D->E F Data Acquisition (UV Detector) E->F G Data Analysis (Peak Integration & Quantification) F->G H Report Generation G->H

Caption: General experimental workflow for HPLC analysis.

References

Technical Support Center: Indican Stability in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with indican. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability of this compound in biological samples during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in biological samples a concern?

A: this compound (indoxyl sulfate) is a metabolite of the amino acid tryptophan, produced by intestinal bacteria.[1] It is considered a uremic toxin, and its concentration in biological fluids is often measured to assess gut dysbiosis, renal function, and the progression of chronic kidney disease (CKD).[1][2] The stability of this compound in collected samples is crucial because degradation can lead to inaccurate quantification, potentially affecting clinical diagnoses and research outcomes.

Q2: What are the main factors that can affect this compound stability during storage?

A: The stability of this compound, like many other small molecules in biological matrices, can be influenced by several factors, including:

  • Temperature: Storage at inappropriate temperatures can lead to degradation.

  • pH: Changes in the pH of the sample can affect the chemical stability of this compound.

  • Enzymatic Degradation: Endogenous enzymes in biological samples can potentially metabolize this compound. For example, some bacteria produce sulfatases that can degrade indoxyl sulfate.[3]

  • Oxidation: Exposure to air and light can promote oxidative degradation.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to the degradation of analytes.

Q3: What are the general recommendations for storing biological samples for this compound analysis?

A: For optimal stability, it is generally recommended to process and freeze samples as quickly as possible after collection. Here are some general guidelines:

  • Serum/Plasma: After collection, blood should be centrifuged to separate serum or plasma. The resulting supernatant should be transferred to a clean tube and frozen, preferably at -80°C, for long-term storage.[4]

  • Urine: Urine samples should be centrifuged to remove sediment and then frozen. For short-term storage (up to 48 hours), refrigeration at 4°C is often acceptable. However, for longer durations, freezing at -20°C or -80°C is recommended.

  • Feces: Fecal samples should be homogenized and frozen immediately at -80°C to minimize changes in the metabolome due to ongoing microbial activity.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Issue 1: Inconsistent or Low this compound Readings in Stored Samples

Possible Cause 1: Sample Degradation Due to Improper Storage Temperature.

  • Troubleshooting:

    • Verify Storage Temperature: Ensure that samples have been consistently stored at the recommended temperature. For long-term storage, -80°C is preferable to -20°C.

    • Review Sample History: Check for any instances of temperature fluctuations or prolonged periods at room temperature before processing and storage.

    • Conduct a Pilot Stability Test: If you suspect temperature-related degradation, you can perform a small-scale experiment. Aliquot a fresh, pooled sample and store it at different temperatures (e.g., room temperature, 4°C, -20°C, and -80°C). Analyze the this compound concentration at various time points to determine the optimal storage condition for your specific laboratory setup.

Possible Cause 2: Degradation Due to Multiple Freeze-Thaw Cycles.

  • Troubleshooting:

    • Minimize Freeze-Thaw Cycles: When initially processing samples, aliquot them into smaller, single-use volumes to avoid the need for repeated thawing of the entire sample.

    • Document Freeze-Thaw Events: Keep a detailed log of how many times each sample has been frozen and thawed.

    • Stability Testing for Freeze-Thaw Effects: A study on indoxyl sulfate in plasma showed it was stable after three freeze-thaw cycles. However, it is best practice to validate this for your own experimental conditions. Aliquot a sample and subject it to a varying number of freeze-thaw cycles (e.g., 1, 3, 5 cycles) and compare the this compound concentrations to a baseline sample that was not subjected to additional freeze-thaw cycles.

Issue 2: High Background or Non-Specific Signal in ELISA Assays for this compound

Possible Cause 1: Poor Quality of Reagents or Improper Reagent Preparation.

  • Troubleshooting:

    • Check Reagent Expiration Dates: Ensure that all kit components and reagents are within their expiration dates.

    • Proper Reconstitution and Storage: Reconstitute and store standards and antibodies according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles of reconstituted reagents.

    • Use Fresh Buffers: Prepare fresh wash and dilution buffers for each assay to avoid contamination.

Possible Cause 2: Inadequate Washing or Blocking.

  • Troubleshooting:

    • Optimize Washing Steps: Increase the number of wash cycles or the soaking time between washes to more effectively remove unbound reagents.

    • Optimize Blocking: Ensure that the blocking buffer is appropriate for your sample type and that the blocking step is performed for the recommended duration to prevent non-specific binding.

Possible Cause 3: Matrix Effects from the Biological Sample.

  • Troubleshooting:

    • Sample Dilution: Diluting the sample can sometimes mitigate matrix effects. However, ensure that the diluted concentration of this compound is still within the detection range of the assay.

    • Use a Different Assay Method: If matrix effects are persistent, consider using a different analytical method, such as LC-MS/MS, which is generally less susceptible to matrix interference.

Data on this compound Stability

While specific quantitative data for this compound stability across all biological matrices and storage conditions are not extensively available in the literature, some studies on the closely related compound, indoxyl sulfate, provide valuable insights. The following tables summarize available data and provide general expectations for analyte stability.

Table 1: Stability of Indoxyl Sulfate in Human Plasma

Storage ConditionDurationStabilitySource
Room Temperature (after extraction)24 hoursStable
-20°C (after extraction)3 weeksStable
Freeze-Thaw Cycles3 cyclesStable

Table 2: General Recommendations for Urine Metabolite Stability

Storage ConditionDurationGeneral Metabolite StabilitySource
4°Cup to 48 hoursStable for most metabolites
22°C (Room Temp)up to 24 hoursStable for most metabolites
22°C (Room Temp)48 hoursSignificant changes observed
-80°CLong-termPreferred for long-term storage

Table 3: General Recommendations for Fecal Sample Storage for Microbiome and Metabolomics Studies

Storage ConditionDurationRecommendationSource
-80°CLong-termImmediate freezing is recommended to preserve the metabolic profile.

Experimental Protocols

Protocol 1: General Procedure for Sample Collection and Processing for this compound Analysis

This protocol provides a general workflow for handling biological samples intended for this compound measurement.

Protocol1_Sample_Handling cluster_collection Sample Collection cluster_processing Initial Processing (within 2 hours) cluster_aliquoting Aliquoting cluster_storage Storage Collect Collect Sample (Serum, Plasma, Urine, Feces) Centrifuge Centrifuge (Serum, Plasma, Urine) Collect->Centrifuge Homogenize Homogenize (Feces) Collect->Homogenize Aliquot Aliquot into Single-Use Tubes Centrifuge->Aliquot Homogenize->Aliquot ShortTerm Short-Term (4°C) Aliquot->ShortTerm LongTerm Long-Term (-80°C) Aliquot->LongTerm

Figure 1. General workflow for biological sample handling for this compound analysis.

Protocol 2: Troubleshooting Workflow for Low Signal in a Competitive ELISA

This diagram outlines a logical progression for troubleshooting low or no signal in a competitive ELISA for this compound.

Protocol2_ELISA_Troubleshooting Start Start: Low or No Signal CheckReagents Check Reagents: - Expiration Dates - Proper Preparation - Correct Storage Start->CheckReagents CheckProtocol Review Protocol: - Correct Order of Steps - Correct Incubation Times/Temps Start->CheckProtocol CheckStandard Assess Standard Curve: - Degradation of Standard? CheckReagents->CheckStandard If reagents are OK CheckWashing Evaluate Washing Step: - Inadequate Washing? CheckProtocol->CheckWashing If protocol was followed OptimizeAntibody Optimize Antibody/Conjugate Concentration CheckWashing->OptimizeAntibody If washing is adequate CheckStandard->OptimizeAntibody If standard is OK ConsiderMatrix Investigate Matrix Effects OptimizeAntibody->ConsiderMatrix If signal is still low Resolved Issue Resolved ConsiderMatrix->Resolved If matrix effects are addressed

Figure 2. Troubleshooting workflow for low signal in a competitive ELISA.

This compound Degradation Pathway

Understanding the metabolic origin of this compound is helpful for interpreting results. This compound is derived from the bacterial metabolism of tryptophan in the gut.

Indican_Pathway Tryptophan Tryptophan (from diet) Indole Indole Tryptophan->Indole Gut Microbiota (Tryptophanase) Indoxyl Indoxyl Indole->Indoxyl Liver (CYP450 enzymes) This compound This compound (Indoxyl Sulfate) Indoxyl->this compound Liver (Sulfotransferase) Excretion Renal Excretion This compound->Excretion

Figure 3. Simplified metabolic pathway of this compound formation.

Disclaimer: The information provided in this technical support center is for guidance purposes only. It is essential for researchers to validate their own methods and sample handling procedures to ensure the accuracy and reliability of their results.

References

Reducing matrix effects in LC-MS/MS analysis of Indican

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Indican (Indoxyl Sulfate).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, serum, urine).[1][2][3] These effects can lead to either ion suppression or enhancement, which can compromise the accuracy, precision, and sensitivity of the analytical method, potentially leading to incorrect quantification of this compound levels.[1][2]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A: The most common method to quantitatively assess matrix effects is the post-extraction spike method. This involves comparing the signal response of this compound in a standard solution prepared in a pure solvent versus one prepared in a blank sample matrix that has undergone the entire extraction procedure. The matrix effect (ME) can be calculated using the following formula:

ME (%) = (Peak Area in Post-Extraction Spiked Matrix / Peak Area in Neat Solution) x 100%

A value significantly different from 100% (e.g., <85% or >115%) indicates the presence of matrix effects (ion suppression or enhancement, respectively).

Q3: What is the most effective way to compensate for matrix effects in this compound analysis?

A: The use of a stable isotope-labeled internal standard (SIL-IS) is the most reliable way to compensate for matrix effects. A SIL-IS, such as Indoxyl sulfate-¹³C₆ or Indoxyl-d₄ sulfate, is chemically and physically almost identical to this compound and will co-elute, experiencing similar ionization suppression or enhancement. This allows for accurate quantification based on the ratio of the analyte to the internal standard signal.

Q4: Which sample preparation technique is best for reducing matrix effects for this compound?

A: The choice of sample preparation technique depends on the matrix and the required sensitivity. The most common methods for this compound and other uremic toxins are:

  • Protein Precipitation (PPT): A simple and fast method, often using acetonitrile or methanol, that removes the majority of proteins. However, it may not effectively remove other matrix components like phospholipids, which can cause significant ion suppression.

  • Liquid-Liquid Extraction (LLE): A more selective technique that partitions this compound into an immiscible organic solvent, leaving many interfering substances in the aqueous phase. It is a very common approach for the analysis of uremic toxins.

  • Solid-Phase Extraction (SPE): A highly selective method that can effectively remove interfering compounds and concentrate the analyte. SPE with mixed-mode or reversed-phase sorbents can be effective for uremic toxins.

Generally, SPE and LLE offer cleaner extracts and less matrix effect compared to PPT, but require more method development.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Column Overload2. Incompatible injection solvent3. Column contamination or degradation1. Dilute the sample or inject a smaller volume.2. Ensure the injection solvent is similar in strength to the initial mobile phase.3. Use a guard column and/or implement a more effective sample cleanup. Flush or replace the analytical column.
High Signal Suppression 1. Co-eluting phospholipids or other endogenous matrix components.2. High salt concentration in the final extract.1. Improve sample preparation: switch from PPT to SPE or LLE, or use a phospholipid removal plate.2. Optimize chromatographic separation to move the this compound peak away from the suppression zone.3. Ensure proper desalting during SPE or consider sample dilution.
Inconsistent Results (Poor Precision) 1. Variable matrix effects between samples.2. Inconsistent sample preparation (e.g., recovery).3. Analyte instability.1. Use a stable isotope-labeled internal standard (SIL-IS) for this compound.2. Automate the sample preparation process if possible. Ensure consistent vortexing times and temperatures.3. Check the stability of this compound in the matrix and in the autosampler. One study found this compound to be stable at 4°C for 7 days and at -20°C and -70°C for 3 months.
Low Analyte Recovery 1. Inefficient extraction during LLE or SPE.2. Analyte binding to precipitated proteins during PPT.3. Analyte degradation during sample processing.1. Optimize LLE solvent pH and polarity. For SPE, select the appropriate sorbent and optimize wash/elution solvents.2. Optimize the PPT procedure (e.g., solvent type, solvent-to-sample ratio, temperature).3. Minimize sample processing time and keep samples on ice.

Data on Sample Preparation Methods for this compound (Indoxyl Sulfate)

The following tables summarize quantitative data from various studies on the LC-MS/MS analysis of this compound, highlighting the performance of different sample preparation methods.

Table 1: Method Validation Parameters for this compound (Indoxyl Sulfate) using Protein Precipitation

Matrix Sample Prep Method Internal Standard Linearity (µg/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy/Recovery Reference
Human SerumAcetonitrile PPTIS-d4 & pCS-d70.05 - 51.1 - 6.4%2.2 - 10.6%102 - 107%
Human SerumMethanol PPTIndS-¹³C₆ & pCS-d₇0.1 - 40< 15%< 15%92 - 109%
Multi-species PlasmaAcetonitrile PPTIndoxyl sulfate-¹³C₆0.1 - 100≤ 4.0%≤ 4.3%97.7 - 107.3%
Human SerumMethanol PPTStable Isotope-Labeled IS0.001 - 0.05 (total)--Negligible Matrix Effect

Table 2: Comparison of Sample Preparation Techniques for Uremic Toxins (General)

Technique Pros Cons Matrix Effect Reduction
Protein Precipitation (PPT) Fast, simple, inexpensiveLess clean extract, significant matrix effects possibleModerate
Liquid-Liquid Extraction (LLE) Good cleanup, can concentrate analyteMore labor-intensive, uses organic solventsGood
Solid-Phase Extraction (SPE) Excellent cleanup, high selectivity, can concentrate analyteMore complex method development, can be costlyExcellent
Phospholipid Removal Plates Specifically targets phospholipids, simple workflowMay not remove other interfering substancesGood (for phospholipid-based effects)

Experimental Protocols

Protocol 1: Protein Precipitation for Total this compound in Human Serum

This protocol is adapted from a validated UPLC-MS/MS method.

  • Sample Thawing: Thaw frozen serum samples at room temperature.

  • Aliquoting: Pipette 50 µL of serum into a microcentrifuge tube.

  • Precipitation: Add 500 µL of a precipitating reagent (acetonitrile) containing the stable isotope-labeled internal standard (e.g., 0.2 mg/L of Indoxyl-d₄ sulfate).

  • Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,400 x g for 15 minutes to pellet the precipitated proteins.

  • Dilution & Transfer: Transfer the supernatant to an autosampler vial after a 10-fold dilution with water.

  • Injection: Inject 5 µL of the diluted supernatant into the LC-MS/MS system.

Protocol 2: General Solid-Phase Extraction (SPE) for Uremic Toxins in Serum

This is a general procedure that can be optimized for this compound analysis.

  • Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., mixed-mode or C18) with 1 mL of methanol, followed by 1 mL of water or an appropriate buffer.

  • Sample Loading: Load the pre-treated serum sample (e.g., diluted or pH-adjusted) onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic interferences.

  • Elution: Elute the analyte of interest (this compound) with a stronger organic solvent (e.g., methanol or acetonitrile). The elution solvent may contain a modifier (e.g., formic acid or ammonium hydroxide) to improve recovery.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., the initial mobile phase) before injection into the LC-MS/MS system.

Visualizations

G cluster_prep Sample Preparation Workflow cluster_analysis Analysis & Data Processing start Biological Sample (Plasma, Serum, Urine) ppt Protein Precipitation (e.g., Acetonitrile) start->ppt Choose Method lle Liquid-Liquid Extraction start->lle Choose Method spe Solid-Phase Extraction start->spe Choose Method plr Phospholipid Removal start->plr Choose Method lcms LC-MS/MS Analysis ppt->lcms lle->lcms spe->lcms plr->lcms data Data Acquisition (Analyte/IS Ratio) lcms->data quant Quantification data->quant

Caption: Workflow for this compound sample preparation and analysis.

G troubleshooting Issue Observed Inconsistent Results / Poor Precision cause1 Potential Cause Variable Matrix Effects troubleshooting:f1->cause1:f0 cause2 Potential Cause Inconsistent Sample Prep troubleshooting:f1->cause2:f0 solution1 Solution Use Stable Isotope-Labeled Internal Standard (SIL-IS) cause1:f1->solution1:f0 solution2 Solution Automate Sample Prep / Standardize Procedures cause2:f1->solution2:f0

Caption: Troubleshooting logic for inconsistent results.

References

Cross-reactivity issues in Indican immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting information and frequently asked questions regarding cross-reactivity issues in Indican immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is cross-reactivity in the context of an this compound immunoassay?

A: Cross-reactivity occurs when the antibodies in an immunoassay, which are intended to bind specifically to this compound, also bind to other structurally similar molecules present in the sample.[1][2][3] This binding of non-target molecules can lead to inaccurate measurements, typically causing a falsely elevated signal (false positive).[1] The specificity of an immunoassay is its ability to distinguish between the target analyte (this compound) and other structurally related compounds.[1]

Q2: What are the common causes and consequences of cross-reactivity in this compound immunoassays?

A: The primary cause of cross-reactivity is the presence of endogenous substances in the sample matrix that share structural similarities with this compound. This compound is a metabolite of the amino acid tryptophan, and other tryptophan metabolites are common cross-reactants.

Common Potential Cross-Reactants:

  • Tryptophan

  • Indole

  • Indoxyl sulfate (a structurally similar compound to this compound)

  • Other indole derivatives

Q3: How can I identify if my this compound immunoassay is affected by cross-reactivity?

A: Several experimental procedures can help determine if your assay is experiencing interference from the sample matrix. The most common and effective methods are:

  • Spike and Recovery: A known amount of this compound standard is added ("spiked") into a sample matrix and its measurement ("recovery") is compared against the same spike in the standard assay diluent. A poor recovery percentage (typically outside of 80-120%) suggests interference from the sample matrix.

  • Linearity of Dilution: A sample is serially diluted with the assay buffer, and the this compound concentration is measured in each dilution. When corrected for the dilution factor, the calculated concentrations should be consistent across the dilution series. A lack of linearity indicates the presence of interfering substances in the sample matrix.

Q4: What steps can be taken to mitigate cross-reactivity?

A: If cross-reactivity is suspected, several strategies can be employed:

  • Sample Dilution: Diluting the sample can often reduce the concentration of interfering substances to a level where they no longer significantly impact the assay, while keeping the target analyte within the detectable range.

  • Antibody Selection: The choice of antibodies is critical. Monoclonal antibodies, which recognize a single epitope, generally offer higher specificity compared to polyclonal antibodies. Using a high-affinity, high-specificity monoclonal antibody for capture can significantly reduce cross-reactivity.

  • Assay Optimization: Adjusting incubation times and temperatures can sometimes favor the binding of the high-affinity target analyte over lower-affinity cross-reactants.

  • Sample Preparation: While more complex, sample purification steps like solid-phase extraction (SPE) or liquid chromatography (LC) prior to the immunoassay can remove cross-reacting molecules.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Problem: My this compound results are unexpectedly high.

This could be a sign of false-positive results due to cross-reactivity.

Troubleshooting Workflow:

G cluster_0 Troubleshooting High Results start Unexpectedly High This compound Results exp1 Perform Spike and Recovery Experiment start->exp1 check1 Is Recovery within 80-120%? exp1->check1 exp2 Perform Linearity of Dilution Experiment check1->exp2 No res1 Matrix effect is unlikely. Consider other issues (e.g., standard curve error, contamination). check1->res1 Yes check2 Is Dilution Linear? exp2->check2 check2->res1 Yes res2 Cross-reactivity or matrix interference is likely. check2->res2 No sol1 Mitigation Steps: 1. Increase sample dilution. 2. Re-evaluate antibody specificity. 3. Optimize assay protocol. res2->sol1

Caption: Troubleshooting workflow for unexpectedly high this compound results.

Problem: My spike and recovery experiment shows poor recovery.

Poor recovery (e.g., <80% or >120%) strongly suggests that components in your sample matrix are interfering with the assay.

Possible Causes & Solutions:

  • Cause: Cross-reacting molecules are competing with this compound for antibody binding sites, leading to an underestimation of the spiked amount (low recovery).

  • Solution: Perform a linearity of dilution experiment to confirm matrix effects. If confirmed, increase the sample dilution factor and re-run the spike and recovery experiment.

  • Cause: Other substances in the sample are non-specifically binding to the antibodies or the plate, either enhancing or inhibiting the signal.

  • Solution: Try a different sample diluent or blocking buffer. Some commercial assay kits offer specialized diluents designed to minimize matrix effects.

Problem: My samples do not show linear dilution.

A non-linear response upon serial dilution is a classic sign of matrix interference.

Possible Causes & Solutions:

  • Cause: At low dilutions (high sample concentration), interfering substances are at a high enough concentration to significantly impact the results. As the sample is diluted, their effect diminishes, leading to a non-linear relationship.

  • Solution: The dilution at which linearity is achieved can be considered the minimum required dilution for that sample type. Ensure all samples are diluted to at least this factor before analysis.

  • Cause: The endogenous this compound concentration is too low, and at higher dilutions, it falls below the assay's limit of detection, causing a departure from linearity.

  • Solution: If possible, use a sample with a higher endogenous concentration of the analyte for the linearity experiment. Alternatively, spike the sample with a known amount of this compound before performing the serial dilutions.

Quantitative Data on Cross-Reactivity

The degree of cross-reactivity is typically expressed as a percentage, calculated by comparing the concentration of this compound required to produce a 50% signal inhibition (IC50) with the IC50 of a potential cross-reactant.

Formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100

The following table provides an example of potential cross-reactivity data for an this compound immunoassay. Actual values will vary depending on the specific antibodies and assay format used.

CompoundStructure Relative to this compoundExample IC50 (ng/mL)% Cross-Reactivity
This compound Reference Compound 10 100%
Indoxyl SulfateIsomer of this compound2504.0%
IndolePrecursor> 10,000< 0.1%
L-TryptophanPrecursor Amino Acid> 10,000< 0.1%
5-Hydroxyindoleacetic acidSerotonin Metabolite> 10,000< 0.1%

Experimental Protocols

Protocol 1: Spike and Recovery Experiment

This experiment assesses whether the sample matrix affects the detection of a known amount of analyte.

Methodology:

  • Prepare Samples: Select at least three different representative samples. For each, prepare two aliquots:

    • Unspiked Sample: The sample diluted as per the standard protocol.

    • Spiked Sample: The sample diluted as per the standard protocol, with a known concentration of this compound standard added ("spiked"). The spike amount should result in a concentration that falls in the middle of the standard curve range.

  • Prepare Control Spike: Prepare a control sample by adding the same amount of this compound standard to the assay's standard diluent instead of the sample matrix.

  • Run Assay: Analyze the unspiked samples, spiked samples, and the control spike in the this compound immunoassay according to the manufacturer's protocol.

  • Calculate Recovery:

    • Endogenous Level = Concentration of Unspiked Sample

    • Observed Level = Concentration of Spiked Sample

    • Expected Level = Endogenous Level + Concentration of Control Spike

    • % Recovery = (Observed Level / Expected Level) x 100

Acceptance Criteria: The percent recovery should typically be within 80-120%.

Caption: Experimental workflow for a Spike and Recovery assay.

Protocol 2: Linearity of Dilution Experiment

This experiment assesses the effect of sample dilution on the measured analyte concentration.

Methodology:

  • Select Sample: Choose a sample with an endogenous this compound concentration that is high enough to be detected even after several dilutions. If no such sample is available, a sample can be spiked with this compound.

  • Prepare Dilutions: Create a series of dilutions of the sample using the standard assay diluent (e.g., 1:2, 1:4, 1:8, 1:16).

  • Run Assay: Analyze the neat sample and all dilutions in the this compound immunoassay.

  • Calculate Concentration:

    • Determine the concentration of this compound in each diluted sample from the standard curve.

    • Corrected Concentration = Measured Concentration x Dilution Factor

  • Assess Linearity: Compare the corrected concentrations across the dilution series. They should be consistent. You can also calculate the coefficient of variation (CV) across the corrected concentrations.

Acceptance Criteria: The CV of the corrected concentrations should ideally be less than 20%.

Protocol 3: Competitive ELISA for Cross-Reactivity Assessment

This is a common format to determine the specificity of the primary antibody by measuring how well a potential cross-reactant "competes" with the target analyte.

Methodology:

  • Coat Plate: Coat a microtiter plate with an this compound-protein conjugate (e.g., this compound-BSA). Incubate and then block the plate.

  • Prepare Competitors:

    • This compound Standard Curve: Prepare a serial dilution of the this compound standard.

    • Cross-Reactant Curves: Prepare serial dilutions of each potential cross-reacting compound.

  • Competition Step: Add the this compound standards and cross-reactant dilutions to the wells, followed immediately by a fixed amount of the anti-Indican antibody. Incubate to allow competition for antibody binding.

  • Detection: Wash the plate to remove unbound antibody. Add an enzyme-conjugated secondary antibody that binds to the primary anti-Indican antibody. Incubate and wash.

  • Signal Generation: Add a substrate that produces a colorimetric signal in the presence of the enzyme. Stop the reaction and read the absorbance on a plate reader.

  • Analysis: Plot the absorbance against the log of the competitor concentration for this compound and each potential cross-reactant. Determine the IC50 for each. The signal will be inversely proportional to the concentration of the competitor in the sample.

This compound Metabolic Pathway

Understanding the metabolic origin of this compound can help predict potential cross-reactants. This compound is formed from the bacterial breakdown of tryptophan in the intestine.

G cluster_0 Tryptophan Metabolism to this compound Tryptophan Tryptophan (in Intestine) Indole Indole Tryptophan->Indole Gut Bacteria Absorption Absorption into Bloodstream Indole->Absorption Liver Liver Metabolism Absorption->Liver Indoxyl Indoxyl Liver->Indoxyl Hydroxylation This compound This compound (Indoxyl Glucuronide) Indoxyl->this compound Conjugation Excretion Excretion in Urine This compound->Excretion

Caption: Simplified metabolic pathway from Tryptophan to urinary this compound.

References

Overcoming challenges in the enzymatic conversion of Indican to indigo

Author: BenchChem Technical Support Team. Date: November 2025

<_ A.I. will now generate the response. _>

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for the enzymatic conversion of indican to indigo.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the enzymatic conversion of this compound to indigo?

A1: The process involves two main steps. First, a β-glucosidase enzyme hydrolyzes this compound (a colorless precursor) into indoxyl and glucose.[1] Second, the liberated indoxyl, which is unstable, undergoes spontaneous air-mediated oxidation and dimerization to form the insoluble blue pigment, indigo.[2][3]

Q2: Which enzyme is responsible for the conversion, and what are its typical sources?

A2: The key enzyme is a β-glucosidase (EC 3.2.1.21).[4] It can be sourced from various plants that produce indigo precursors, such as Polygonum tinctorium and Indigofera species, or from microbial sources like Aspergillus niger.[5] Recombinant β-glucosidases expressed in hosts like E. coli are also commonly used.

Q3: Why is controlling the pH crucial during the hydrolysis step?

A3: The pH directly impacts both enzyme activity and the stability of the indoxyl intermediate. Many β-glucosidases exhibit optimal activity in an acidic pH range (e.g., pH 3.0-5.0). Performing the hydrolysis at an acidic pH can also suppress the premature oxidation of indoxyl, allowing it to accumulate before the dyeing or pigment formation stage.

Q4: What are the main factors that influence the final indigo yield?

A4: Several factors affect the yield, including the initial this compound content in the plant material, enzyme activity, reaction temperature, pH, and oxygen availability during the oxidation step. Environmental conditions during plant cultivation, such as light intensity and weather, also significantly impact the concentration of this compound in the leaves.

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low or No Indigo Formation 1. Inactive Enzyme: The β-glucosidase may be denatured or inhibited. 2. Poor Substrate Quality: Low this compound concentration in the plant extract or degradation of the this compound standard. 3. Sub-optimal Reaction Conditions: Incorrect pH or temperature for hydrolysis.1. Verify enzyme activity with a standard substrate (e.g., pNPG). Ensure proper storage of the enzyme. 2. Quantify this compound concentration using HPLC. Use fresh plant material or a high-quality this compound standard. 3. Optimize pH and temperature according to the specific enzyme's characteristics. Most plant and fungal β-glucosidases prefer acidic conditions (pH 3-5) and temperatures up to 50-60°C.
Reaction Solution Turns Brown/Black 1. Formation of Side-Products: Indoxyl can oxidize into other products besides indigo, such as isatin and indirubin (a reddish isomer). This is often promoted by non-optimal pH during oxidation. 2. Over-oxidation: Prolonged exposure to harsh oxidative conditions can degrade the indigo pigment.1. Control the pH carefully during the oxidation step. The dimerization to indigo is favored under alkaline conditions. 2. After hydrolysis, raise the pH to an alkaline level (e.g., pH 8-10) and introduce gentle aeration. Avoid overly aggressive oxidation.
Enzyme Activity Decreases Over Time 1. Product Inhibition: β-glucosidases are often inhibited by one of the reaction products, glucose. 2. Substrate Inhibition: At very high concentrations, the substrate (this compound) itself may cause nonproductive binding and inhibit the enzyme. 3. Thermal Instability: The enzyme may not be stable at the chosen reaction temperature over long periods.1. Consider using a glucose-tolerant β-glucosidase. If not possible, perform the reaction in a larger volume to avoid high glucose accumulation or use immobilized enzymes for continuous flow systems where the product is constantly removed. 2. Determine the optimal substrate concentration range for your enzyme to avoid substrate inhibition. 3. Select a reaction temperature that balances high activity with long-term stability. For enzymes from mesophilic sources, temperatures above 60°C can lead to rapid denaturation.
Inconsistent Yields Between Batches 1. Variability in Plant Material: The this compound content in plants varies significantly with harvest time, season, and cultivation conditions. 2. Inconsistent Oxygenation: The rate and method of aeration during the oxidation step are not standardized.1. Standardize harvesting protocols. If possible, quantify this compound content in the extract before each experiment to normalize the substrate concentration. 2. Use a controlled method for aeration, such as a sparging with a defined airflow rate or stirring at a consistent speed to ensure reproducible oxidation.

Reference Data

Table 1: Optimal Conditions for β-Glucosidase Hydrolysis of this compound
Enzyme SourceOptimal pHOptimal Temperature (°C)Key Characteristics
Aspergillus niger~3.050-60°CThermally stable in an acidic pH region; shows weak competitive inhibition by glucose.
Novarom G (Trichoderma sp.)~3.0Not specifiedHigher activity on this compound compared to other commercial preparations like Novozym 188.
Plant-based (e.g., I. tinctoria)~5.0 - 6.040-60°CActivity is highly dependent on the specific plant; temperatures above 60°C can cause denaturation.

Visual Guides and Workflows

Pathway of this compound to Indigo Conversion

The enzymatic conversion follows a two-step process: enzymatic hydrolysis followed by oxidative dimerization.

G This compound This compound (Colorless Precursor) Indoxyl Indoxyl + Glucose (Unstable Intermediate) This compound->Indoxyl   β-glucosidase   (Hydrolysis)    Indigo Indigo (Blue Pigment) Indoxyl->Indigo   O₂ / Dimerization   (Oxidation)   

Caption: Chemical pathway from this compound to indigo.

General Experimental Workflow

This diagram outlines the typical steps involved in producing indigo from plant material.

G cluster_extraction Step 1: Extraction cluster_reaction Step 2: Enzymatic Reaction cluster_oxidation Step 3: Pigment Formation A Harvest Plant Leaves (e.g., Polygonum tinctorium) B Homogenize Leaves in Extraction Buffer A->B C Centrifuge and Collect Supernatant (this compound Extract) B->C D Add β-glucosidase to This compound Extract C->D E Incubate at Optimal pH and Temperature D->E F Monitor Conversion (e.g., via HPLC) E->F G Adjust pH to Alkaline (e.g., pH 10) F->G H Aerate Solution (e.g., Stirring, Bubbling) G->H I Collect Indigo Precipitate (Centrifugation/Filtration) H->I

Caption: Standard workflow for indigo production.

Troubleshooting Logic for Low Indigo Yield

This decision tree helps diagnose common reasons for poor indigo yield.

G Start Problem: Low Indigo Yield CheckEnzyme Is Enzyme Activity Confirmed? Start->CheckEnzyme CheckConditions Are pH and Temperature Optimal? CheckEnzyme->CheckConditions Yes Sol_Enzyme Solution: Source new enzyme or check for inhibitors. CheckEnzyme->Sol_Enzyme No CheckSubstrate Is this compound Concentration Sufficient? CheckConditions->CheckSubstrate Yes Sol_Conditions Solution: Adjust pH/temp based on enzyme specifications. CheckConditions->Sol_Conditions No CheckOxidation Is Oxidation Step Correct? CheckSubstrate->CheckOxidation Yes Sol_Substrate Solution: Use fresh plant material or quantify this compound via HPLC. CheckSubstrate->Sol_Substrate No Sol_Oxidation Solution: Ensure alkaline pH and provide gentle, consistent aeration. CheckOxidation->Sol_Oxidation No

Caption: Troubleshooting low indigo yield.

Experimental Protocols

Protocol 1: β-Glucosidase Activity Assay

This protocol determines the activity of the β-glucosidase enzyme using a chromogenic substrate.

  • Reagents:

    • p-Nitrophenyl-β-D-glucopyranoside (pNPG) solution (Substrate).

    • Citrate-phosphate buffer (or other appropriate buffer for your enzyme's optimal pH).

    • Sodium carbonate (Na₂CO₃) solution (Stop solution).

    • β-glucosidase enzyme solution.

  • Procedure:

    • Prepare a reaction mixture by adding a known volume of enzyme solution to the pre-warmed buffer in a microcentrifuge tube.

    • Initiate the reaction by adding the pNPG solution.

    • Incubate the mixture at the enzyme's optimal temperature for a defined period (e.g., 10-30 minutes).

    • Stop the reaction by adding the sodium carbonate solution. This also develops the yellow color of the product, p-nitrophenol (pNP).

    • Measure the absorbance of the solution at 405 nm using a spectrophotometer.

    • Calculate the concentration of pNP released using a standard curve and determine the enzyme activity (typically in units of µmol/min/mg of protein).

Protocol 2: Enzymatic Conversion of this compound and Indigo Precipitation

This protocol details the complete conversion process from an this compound-containing extract.

  • Materials:

    • This compound-containing plant extract or a solution of pure this compound.

    • Purified β-glucosidase or a crude enzyme extract.

    • Buffer solution (e.g., 0.1 M citrate buffer, pH adjusted for the enzyme).

    • Alkaline solution (e.g., 1 M NaOH or Ca(OH)₂).

    • Magnetic stirrer and stir bar.

  • Procedure:

    • Hydrolysis:

      • Place the this compound solution in a beaker with a stir bar.

      • Adjust the pH to the optimal level for the β-glucosidase (e.g., pH 3.0-5.0).

      • Add the β-glucosidase enzyme to the solution.

      • Incubate at the optimal temperature (e.g., 40-50°C) with gentle stirring for 1-3 hours to allow for complete hydrolysis of this compound to indoxyl. To prevent premature oxidation, this step can be performed under a nitrogen gas supply.

    • Oxidation and Precipitation:

      • After the incubation period, stop the hydrolysis by raising the pH to an alkaline level (e.g., pH 10-11) using the alkaline solution.

      • Increase the stirring speed to introduce air (oxygen) into the solution, or use an aquarium pump to bubble air through the mixture.

      • Continue aeration for 1-2 hours. A blue precipitate (indigo) will form as the indoxyl dimerizes and oxidizes.

      • Collect the indigo pigment by centrifugation or vacuum filtration.

      • Wash the pigment with deionized water to remove impurities and dry it for quantification.

References

Indican assay validation according to regulatory guidelines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the validation of Indican assays in accordance with regulatory guidelines. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during this compound assay validation, providing potential causes and solutions in a question-and-answer format.

Issue/Question Potential Cause(s) Recommended Solution(s)
High Background Signal 1. Insufficient washing.[1] 2. Cross-reactivity of antibodies (ELISA).[2] 3. Contaminated reagents or buffers.[3][4] 4. High concentration of detection reagent. 5. Matrix effects from urine samples.1. Increase the number of wash steps or the soaking time between washes. 2. Use a more specific antibody or optimize the blocking buffer. 3. Prepare fresh reagents and buffers using high-purity water. 4. Titrate the detection reagent to the optimal concentration. 5. Perform a matrix effect evaluation by spiking this compound into multiple sources of urine.
Low or No Signal 1. Inactive or degraded reagents (e.g., enzyme conjugate in ELISA). 2. Incorrect wavelength reading. 3. Low affinity of the primary antibody (ELISA). 4. Suboptimal incubation times or temperatures. 5. Presence of inhibitors in the sample.1. Use fresh reagents and ensure proper storage conditions. 2. Verify the plate reader settings are correct for the assay's chromogen. 3. Screen different antibodies to find one with higher affinity. 4. Optimize incubation parameters according to the kit insert or literature. 5. Perform a spike and recovery experiment to assess for inhibition.
Poor Reproducibility (High %CV) 1. Pipetting inconsistencies. 2. Temperature variations across the plate ("edge effect"). 3. Inconsistent incubation times. 4. Improper mixing of reagents.1. Calibrate pipettes regularly and use consistent pipetting technique. 2. Incubate plates in a temperature-controlled environment and avoid stacking plates. 3. Use a multichannel pipette for simultaneous addition of reagents. 4. Ensure thorough mixing of all reagents before adding to the plate.
Non-linear Standard Curve 1. Incorrect preparation of standards. 2. Saturation of the detection system at high concentrations. 3. Inappropriate curve fitting model.1. Carefully prepare serial dilutions of the standard and use a fresh set for each assay. 2. Extend the dilution range of the standards to find the linear portion of the curve. 3. Use a 4- or 5-parameter logistic (4-PL or 5-PL) curve fit for immunoassays.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the validation of this compound assays according to regulatory guidelines.

Q1: What are the key parameters for validating an this compound biomarker assay?

A1: According to regulatory guidelines such as the ICH Q2(R2), the key validation parameters include:

  • Specificity/Selectivity : The ability to unequivocally measure this compound in the presence of other components in the urine matrix.

  • Linearity : The ability to obtain results that are directly proportional to the concentration of this compound in the sample.

  • Range : The interval between the upper and lower concentrations of this compound that have been demonstrated to be determined with acceptable precision, accuracy, and linearity.

  • Accuracy : The closeness of the measured value to the true value.

  • Precision : The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD) : The lowest amount of this compound in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ) : The lowest amount of this compound in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness : The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

  • Stability : The stability of this compound in the biological matrix under different storage and handling conditions.

Q2: What is the "fit-for-purpose" approach to biomarker assay validation?

A2: The "fit-for-purpose" approach tailors the extent of assay validation to the intended use of the biomarker data. For exploratory or research-use-only (RUO) this compound assays, a less stringent validation may be acceptable. However, for assays intended to support primary or secondary endpoints in clinical trials, a more rigorous validation following regulatory guidelines is required.

Q3: How do I assess the stability of this compound in urine samples?

A3: this compound stability should be evaluated under various conditions that mimic sample handling and storage:

  • Freeze-Thaw Stability : Assess the impact of repeated freezing and thawing cycles on this compound concentration.

  • Short-Term Stability : Evaluate stability at room temperature or refrigerated conditions for the expected duration of sample handling.

  • Long-Term Stability : Determine the stability of this compound in urine stored at -20°C or -80°C for an extended period.

Q4: What are the acceptance criteria for the different validation parameters?

A4: While specific acceptance criteria may vary depending on the regulatory agency and the intended use of the assay, general recommendations are provided in the table below.

Parameter Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the LLOQ)
Precision Coefficient of Variation (%CV) ≤ 15% (≤ 20% at the LLOQ)
LLOQ Signal At least 5 to 10 times the signal of a blank sample.

Experimental Protocols

This section provides detailed methodologies for key validation experiments.

Specificity

Objective: To demonstrate that the assay is specific for this compound and that there is no significant interference from other components in the urine matrix.

Methodology:

  • Analyze blank urine samples from at least six different sources to assess for any interfering peaks or signals at the retention time of this compound (for LC-MS/MS) or any non-specific binding (for ELISA).

  • Spike a known concentration of this compound into the blank urine samples and analyze to ensure that the signal is attributable to this compound.

  • For LC-MS/MS, assess for interference from structurally related compounds.

Linearity

Objective: To establish the linear range of the assay.

Methodology:

  • Prepare a series of at least five to six calibration standards by spiking known concentrations of this compound into a surrogate matrix (e.g., synthetic urine or a pooled urine matrix).

  • Analyze the calibration standards in triplicate.

  • Plot the mean response versus the nominal concentration and perform a linear regression analysis.

  • The range over which the assay is linear is determined by the concentrations that meet the acceptance criteria for accuracy and precision.

Accuracy and Precision

Objective: To determine the accuracy and precision of the assay across its analytical range.

Methodology:

  • Prepare quality control (QC) samples at a minimum of three concentration levels: low, medium, and high.

  • Analyze five replicates of each QC level in three separate analytical runs on different days.

  • Accuracy is calculated as the percent deviation of the mean measured concentration from the nominal concentration.

  • Precision is expressed as the coefficient of variation (%CV) of the measurements within and between runs.

Data Presentation

Table 1: Summary of Linearity Data
Standard Concentration (ng/mL)Mean Response (Area)Calculated Concentration (ng/mL)% Accuracy
1.015230.9898.0
5.076155.05101.0
25.03805024.999.6
100.0151800100.2100.2
250.0379900249.599.8
500.0758500499.099.8
Linear Regression y = 1518x + 85 r² = 0.9995
Table 2: Summary of Accuracy and Precision Data
QC LevelNominal Conc. (ng/mL)Intra-Assay (n=5) Inter-Assay (n=15)
Mean Conc. (ng/mL) %CV Mean Conc. (ng/mL) %CV
Low QC2.52.455.22.558.7
Mid QC75.076.23.874.16.5
High QC400.0395.52.5405.24.9

Visualizations

Indican_Assay_Validation_Workflow cluster_0 Method Development cluster_1 Pre-Validation cluster_2 Assay Validation cluster_3 Sample Analysis Assay Optimization Assay Optimization Reagent Qualification Reagent Qualification Assay Optimization->Reagent Qualification Instrument Qualification Instrument Qualification Reagent Qualification->Instrument Qualification Specificity Specificity Instrument Qualification->Specificity Linearity & Range Linearity & Range Specificity->Linearity & Range Accuracy & Precision Accuracy & Precision Linearity & Range->Accuracy & Precision LOD & LOQ LOD & LOQ Accuracy & Precision->LOD & LOQ Stability Stability LOD & LOQ->Stability Robustness Robustness Stability->Robustness Routine Sample Testing Routine Sample Testing Robustness->Routine Sample Testing

Caption: Workflow for this compound Assay Validation.

Troubleshooting_Decision_Tree Start Start Inconsistent Results Inconsistent Results Start->Inconsistent Results High Background High Background Inconsistent Results->High Background No Check Pipetting Check Pipetting Inconsistent Results->Check Pipetting Yes Low Signal Low Signal High Background->Low Signal No Optimize Washing Optimize Washing High Background->Optimize Washing Yes Check Reagents Check Reagents Low Signal->Check Reagents Yes Validate Validate Low Signal->Validate No Check Pipetting->Validate Increase Incubation Increase Incubation Check Reagents->Increase Incubation Optimize Washing->Validate Increase Incubation->Validate

Caption: Troubleshooting Decision Tree for this compound Assays.

References

Selecting the appropriate internal standard for Indican quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting and validating an appropriate internal standard for the accurate quantification of Indican (Indoxyl Sulfate) by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is an internal standard (IS) and why is it essential for accurate this compound quantification?

An internal standard is a compound with physicochemical properties similar to the analyte of interest (this compound) that is added at a constant, known concentration to every sample, including calibration standards and quality controls, before sample processing.[1] It is a critical component in quantitative bioanalysis, particularly for LC-MS/MS, as it compensates for variability that can occur during sample preparation and analysis, ensuring more accurate and reliable results.[2] The final calculation is based on the ratio of the analyte signal to the internal standard signal, which corrects for variations in extraction recovery, matrix effects, and instrument response.[3]

Q2: What are the different types of internal standards, and which is recommended for this compound analysis?

There are two main types of internal standards used in bioanalytical assays:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the gold standard. A SIL-IS is a form of the analyte where one or more atoms have been replaced with a stable isotope (e.g., ²H (deuterium), ¹³C, ¹⁵N).[2] SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation and analysis.[1]

  • Structural Analogs: These are compounds that are chemically similar to the analyte but not isotopically labeled. They are used when a SIL-IS is not available.

For this compound quantification, a stable isotope-labeled internal standard is highly recommended . Specifically, Indoxyl sulfate-¹³C₆ has been successfully used and is commercially available.

Q3: Where can I source a stable isotope-labeled internal standard for this compound?

While a direct off-the-shelf "this compound-d5" or "this compound-d3" might not be readily found under those exact names, Indoxyl sulfate-¹³C₆ is a suitable and commercially available SIL internal standard for this compound quantification. Several chemical suppliers specialize in stable isotope-labeled compounds. It is advisable to search vendor catalogs for "Indoxyl sulfate-¹³C₆" or inquire about custom synthesis options if a specific deuterated version is required.

Q4: What are the key characteristics of a good internal standard for this compound quantification?

An ideal internal standard for this compound analysis should possess the following characteristics:

  • Structural Similarity: It should be structurally identical (SIL-IS) or very similar (analog) to this compound to ensure comparable extraction recovery and chromatographic behavior.

  • Mass Spectrometric Distinction: The internal standard must be clearly distinguishable from this compound by the mass spectrometer. A mass difference of at least 4-5 Da is recommended for SIL-IS to avoid mass spectrometric cross-talk.

  • Co-elution (for SIL-IS): Ideally, a SIL-IS should co-elute with the analyte to ensure both are subjected to the same matrix effects at the same time.

  • Purity: The internal standard should be of high purity and free from any unlabeled analyte that could interfere with the measurement of endogenous this compound.

  • Stability: It must be stable throughout the entire analytical process, from sample collection to final analysis.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
High variability in internal standard response across samples. Inconsistent sample preparation (e.g., pipetting errors, inconsistent extraction recovery).- Ensure pipettes are properly calibrated. - Add the internal standard at the earliest stage of sample preparation. - Optimize the extraction procedure for consistency.
Matrix effects (ion suppression or enhancement).- Evaluate matrix effects from at least six different sources of the biological matrix. - Improve chromatographic separation to move the analyte and IS away from interfering compounds.
Instrument instability.- Allow the LC-MS/MS system to stabilize before starting the run. - Monitor system suitability throughout the analysis.
Internal standard signal is too low or absent. Incorrect preparation of the internal standard working solution.- Verify the concentration and preparation of the IS solution.
Degradation of the internal standard.- Assess the stability of the internal standard in the sample matrix and in solution.
Instrument issues (e.g., clogged injector, ion source problems).- Perform routine instrument maintenance. - Check for clogs and ensure proper functioning of the autosampler and ion source.
Internal standard interferes with the analyte signal. Isotopic impurity in the SIL-IS (contains unlabeled analyte).- Check the certificate of analysis for the isotopic purity of the internal standard. - The response of any interfering peak at the retention time of the internal standard should be less than 5% of the IS response in blank samples.
In-source fragmentation of the internal standard.- Optimize the mass spectrometer source conditions to minimize fragmentation.

Experimental Protocols

Protocol for Internal Standard Validation

This protocol outlines the key experiments required to validate an internal standard for the quantification of this compound in a biological matrix (e.g., serum, plasma) in accordance with FDA and EMA/ICH M10 guidelines.

1. Selectivity and Specificity:

  • Objective: To ensure that components in the biological matrix do not interfere with the detection of the analyte (this compound) and the internal standard.

  • Procedure:

    • Obtain blank matrix samples from at least six different individual donors.

    • Analyze these blank samples to check for any interfering peaks at the retention times of this compound and the internal standard.

    • Spike the blank matrices at the Lower Limit of Quantification (LLOQ) and analyze to assess for interference.

  • Acceptance Criteria:

    • The response of any interfering peak in the blank matrix at the retention time of the analyte should be less than 20% of the response of the LLOQ.

    • The response of any interfering peak at the retention time of the internal standard should be less than 5% of the internal standard's response.

2. Matrix Effect:

  • Objective: To evaluate the effect of the matrix on the ionization of this compound and the internal standard.

  • Procedure:

    • Obtain blank matrix from at least six different sources.

    • Prepare two sets of samples:

      • Set A: Spike the analyte and internal standard into the post-extraction blank matrix.

      • Set B: Prepare neat solutions of the analyte and internal standard in the reconstitution solvent at the same concentrations as Set A.

    • Calculate the matrix factor (MF) for the analyte and the IS-normalized MF.

  • Acceptance Criteria:

    • The coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix lots should not be greater than 15%.

3. Accuracy and Precision:

  • Objective: To determine the accuracy and precision of the method using the selected internal standard.

  • Procedure:

    • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.

    • Analyze at least five replicates of each QC level in at least three separate analytical runs.

  • Acceptance Criteria:

    • The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ).

    • The precision (%CV) should not exceed 15% (20% at the LLOQ).

Quantitative Data Summary: Acceptance Criteria for Method Validation

Validation ParameterAcceptance Criteria
Selectivity Analyte: < 20% of LLOQ response in blank matrix Internal Standard: < 5% of IS response in blank matrix
Matrix Effect CV of IS-normalized matrix factor ≤ 15%
Accuracy Within ±15% of nominal value (±20% at LLOQ)
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Carry-over Analyte: ≤ 20% of LLOQ Internal Standard: ≤ 5% of IS response

Workflow for Selecting an Internal Standard for this compound Quantification

G cluster_0 Phase 1: Candidate Selection cluster_1 Phase 2: Initial Evaluation cluster_2 Phase 3: Method Validation cluster_3 Phase 4: Finalization start Start: Need for This compound Quantification search_sil Search for Commercially Available SIL-Indican (e.g., Indoxyl sulfate-¹³C₆) start->search_sil is_sil_available SIL-Indican Available? search_sil->is_sil_available search_analog If SIL not available, search for a suitable structural analog procure_is Procure Internal Standard Candidate search_analog->procure_is is_sil_available->search_analog No is_sil_available->procure_is Yes purity_check Verify Purity and Identity of IS procure_is->purity_check method_dev Develop Initial LC-MS/MS Method purity_check->method_dev validate_selectivity Validate Selectivity and Specificity method_dev->validate_selectivity validate_matrix Evaluate Matrix Effect validate_selectivity->validate_matrix validate_ap Assess Accuracy and Precision validate_matrix->validate_ap validation_passed Validation Criteria Met? validate_ap->validation_passed end Internal Standard Approved for Use validation_passed->end Yes troubleshoot Troubleshoot and Re-evaluate Method validation_passed->troubleshoot No troubleshoot->method_dev Re-optimize

References

Addressing analytical variability in multi-center Indican studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address analytical variability in multi-center Indican studies.

Section 1: Frequently Asked Questions (FAQs) - General Understanding

Q1: What is this compound and why is it measured in clinical studies? A1: this compound, also known as indoxyl sulfate, is a metabolite produced from the breakdown of the amino acid tryptophan by intestinal bacteria.[1] Tryptophan is converted to indole in the gut, absorbed into the bloodstream, and then metabolized in the liver to this compound, which is finally excreted in the urine.[1][2] Urinary this compound levels are often used as an indirect marker for intestinal dysbiosis, small intestinal bacterial overgrowth (SIBO), and protein malabsorption.[2][3] Elevated levels can be associated with conditions like inflammatory bowel disease (IBD), leaky gut syndrome, and hypochlorhydria (low stomach acid).

Q2: What are the primary sources of analytical variability in multi-center this compound studies? A2: Variability in multi-center studies can be broadly categorized into three main areas:

  • Pre-analytical Variability: This is the largest source of error, accounting for up to 75% of laboratory errors, and includes factors related to the patient and the sample handling before analysis. This involves patient-specific factors like diet, medication, and stress, as well as procedural aspects like sample collection, storage, and transportation.

  • Analytical Variability: These are factors related to the measurement process itself. This includes the choice of analytical method (e.g., LC-MS/MS, HPLC-UV, colorimetric assay), instrument calibration, reagent quality, and the specific protocol followed.

  • Inter-laboratory Variability: These are differences that arise when multiple sites are involved. Sources include variations in standard operating procedures (SOPs), equipment from different manufacturers, environmental conditions, and the training and experience of laboratory personnel.

Q3: How do patient-specific factors influence urinary this compound levels? A3: Several patient-related factors can significantly alter this compound levels, introducing variability. These include:

  • Diet: High-protein diets can increase the substrate (tryptophan) available for bacterial conversion to indole, leading to higher this compound levels.

  • Medications: Drugs that alter gut motility or gastric acid production, such as proton pump inhibitors (PPIs) or antacids, can affect protein digestion and the gut microbiome, thereby influencing this compound production.

  • Gastrointestinal Conditions: Pathological conditions like SIBO, IBD, celiac disease, and pancreatic insufficiency are directly linked to increased this compound levels.

  • Lifestyle: High stress levels and excessive alcohol consumption have been associated with elevated this compound.

Section 2: Troubleshooting Guide - Pre-Analytical Issues

Q1: We are observing significant baseline differences in this compound levels between study sites before any intervention. What should we investigate? A1: This issue often points to pre-analytical variability. A systematic investigation is required:

  • Review Patient Instructions: Ensure that all sites provide identical, clear instructions to participants regarding diet (e.g., protein intake), medication use (especially antacids), and alcohol consumption before sample collection.

  • Standardize Sample Collection: Verify that the timing of urine collection (e.g., first morning void) and the type of collection container are consistent across all centers.

  • Audit Sample Handling & Storage: Inconsistent storage temperatures or prolonged storage before analysis can degrade the analyte. Ensure all sites are strictly following a common SOP for sample processing, aliquoting, and storage (e.g., freezing at -80°C).

  • Check Shipping Procedures: Confirm that samples are shipped under consistent conditions (e.g., on dry ice) and that shipping times are minimized and uniform across sites.

Q2: A batch of samples from one center yielded unexpectedly low/undetectable this compound levels. What could be the cause? A2: Besides a true clinical effect, this could be a pre-analytical error:

  • Improper Storage: Repeated freeze-thaw cycles or storage at incorrect temperatures can lead to analyte degradation.

  • Sample Mix-up or Dilution: Investigate the possibility of mislabeling or accidental dilution of the urine samples during collection or processing.

  • Medication Interference: Check patient records for recent antibiotic use, which can disrupt the gut bacteria responsible for producing indole.

  • Dietary Factors: A very low protein diet could result in genuinely low this compound levels.

Section 3: Troubleshooting Guide - Analytical Issues

This section is divided by analytical methodology.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Q1: We are experiencing poor signal intensity or high signal-to-noise ratios for this compound peaks. What should we check? A1: Poor signal intensity can stem from multiple sources in an LC-MS/MS system.

  • Ion Source Contamination: The ion source is prone to contamination from sample matrix components. This can suppress the ionization of this compound. A thorough cleaning of the ion source components (e.g., capillary, inlet) is recommended.

  • Sample Preparation: The efficiency of the protein precipitation and/or solid-phase extraction (SPE) step is critical. Inefficient removal of matrix components can cause ion suppression. Re-evaluate your sample cleanup protocol.

  • Instrument Tuning and Calibration: Ensure the mass spectrometer is properly tuned and calibrated. An incorrect calibration can lead to poor sensitivity and mass accuracy errors.

  • Mobile Phase Issues: Use only high-purity, LC-MS grade solvents and additives. Contaminants in the mobile phase can create high background noise.

Q2: We are observing a drift in retention time for this compound across a single analytical run. What is the likely cause? A2: Retention time shifts can compromise data quality and reproducibility.

  • Column Temperature Fluctuation: Ensure the column oven is maintaining a stable temperature. Even minor fluctuations can affect retention times.

  • Mobile Phase Composition: Inconsistencies in the mobile phase preparation can lead to drift. If preparing gradients online, ensure the pump is mixing solvents accurately. It may be helpful to pre-mix the mobile phase.

  • Column Equilibration: The column may not have been sufficiently equilibrated before the start of the run. Increase the equilibration time in your method.

  • Leaks: Check all fittings between the pump and the detector for any signs of leaks, which can cause pressure fluctuations and retention time shifts.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Q1: Our chromatograms show split or tailing peaks for this compound. How can we improve the peak shape? A1: Poor peak shape is a common HPLC issue that can affect accurate quantification.

  • Column Contamination or Degradation: The column frit may be partially blocked, or the stationary phase may be contaminated or degraded. Try flushing the column with a strong solvent or, if the problem persists, replace the column.

  • Injector Issues: A partially blocked injector port or issues with the injector seal can cause peak splitting. Ensure the injector is clean and properly maintained.

  • Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your processed sample in the initial mobile phase.

  • Improper Fittings: Ensure that all tubing and fittings are correctly installed and that there are no gaps or void volumes, which can cause peak tailing.

Q2: The baseline in our HPLC-UV chromatogram is noisy or drifting. What should we do? A2: A stable baseline is essential for accurate integration and quantification.

  • Mobile Phase Contamination/Degassing: Impurities in the mobile phase or dissolved gases are common causes of baseline noise. Use high-quality HPLC-grade solvents, filter them, and ensure they are adequately degassed before use.

  • Detector Lamp Failure: A failing UV detector lamp can cause significant baseline noise. Check the lamp's energy output and replace it if it is low.

  • Pump Malfunction: Inconsistent pumping or pressure fluctuations can manifest as a noisy baseline. Check the pump seals and check valves for wear and tear.

  • Contaminated Flow Cell: The detector flow cell may be contaminated. Flush the system with a strong, non-reactive solvent like isopropanol.

Section 4: Data Interpretation & Inter-Center Variability

Q1: How can we normalize data from different centers to ensure comparability? A1: Achieving comparability is a key challenge in multi-center trials.

  • Use of a Central Laboratory: The most effective approach is to have all samples analyzed in a single, central laboratory. This eliminates inter-laboratory analytical variability.

  • Standardized Protocols and Training: If a central lab is not feasible, all participating labs must use an identical, validated SOP for analysis. Comprehensive training for all lab personnel is crucial.

  • Cross-Validation and Proficiency Testing: Before the study begins, and periodically throughout, conduct inter-laboratory comparisons by sending a set of identical quality control (QC) samples to all sites. The results can be used to identify and correct for systemic bias between labs.

  • Data Analysis: Statistical models can be employed during data analysis to account for site-specific effects.

Q2: One of our study sites consistently reports higher mean this compound values than others. How do we determine if this is a true population difference or an analytical error? A2:

  • Review QC Data: First, analyze the internal and external QC data for that specific site. If QC samples are also reading high, it points to an analytical bias.

  • Re-analyze Samples: Have the high-reading site send a subset of their samples (and their corresponding QC samples) to another participating lab (or the central lab) for re-analysis. If the re-analyzed values are lower and align with other sites, this confirms an issue at the original site.

  • Investigate Pre-analytical Factors: If the analytical process appears to be in control, conduct a thorough audit of the site's pre-analytical procedures and review the demographic and clinical data of their participant cohort for any confounding factors.

Section 5: Experimental Protocols

Protocol 1: Urinary this compound Analysis by LC-MS/MS

This protocol provides a general methodology. It must be fully validated for the specific matrix and instrument used.

  • Sample Preparation (Solid-Phase Extraction)

    • Thaw frozen urine samples on ice. Vortex to ensure homogeneity.

    • Centrifuge samples at 2000 x g for 10 minutes at 4°C to pellet any precipitate.

    • To 100 µL of supernatant, add 10 µL of an internal standard solution (e.g., ¹³C₆-Indoxyl Sulfate).

    • Add 200 µL of 0.1% formic acid in water. Vortex.

    • Condition an anion-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

    • Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • LC-MS/MS Conditions

    • LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

    • Injection Volume: 5 µL.

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • MS/MS Transitions (MRM):

      • This compound: Precursor ion (m/z) 212.0 -> Product ion (m/z) 80.0 (sulfate group).

      • ¹³C₆-Indoxyl Sulfate (IS): Precursor ion (m/z) 218.0 -> Product ion (m/z) 80.0.

Protocol 2: Urinary this compound Analysis by HPLC-UV

This method is less sensitive and specific than LC-MS/MS but can be used for screening.

  • Sample Preparation (Protein Precipitation)

    • Thaw and centrifuge urine samples as described in the LC-MS/MS protocol.

    • To 200 µL of urine supernatant, add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Incubate at -20°C for 20 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

    • Reconstitute in 100 µL of the mobile phase.

  • HPLC-UV Conditions

    • LC Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of 20 mM potassium phosphate buffer (pH 3.0) and acetonitrile (e.g., 85:15 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • UV Detection Wavelength: 265 nm.

    • Quantification: Based on a calibration curve prepared from this compound standards.

Section 6: Quantitative Data Summary

The following tables summarize key performance metrics for analytical methods used in this compound measurement.

Table 1: Example Performance Characteristics of this compound Analytical Methods

Parameter LC-MS/MS HPLC-UV Colorimetric Assay Kit
Limit of Detection (LOD) ~0.004 ng ~0.016 µg/mL ~0.2 mg/dL
Limit of Quantitation (LOQ) ~0.015 ng ~0.049 µg/mL ~0.2 mg/dL
Typical Intra-assay CV (%) < 5% < 5% < 10%
Typical Inter-assay CV (%) < 10% < 10% < 15%

| Specificity | High (Mass-based) | Moderate | Low (Prone to interference) |

Note: Values are illustrative and must be established by each laboratory during method validation. CV = Coefficient of Variation.

Table 2: Common Sources of Laboratory Error and Their Estimated Contribution

Source of Error Estimated Contribution to Total Error Key Mitigation Strategy
Pre-analytical Phase 32% - 75% Strict adherence to standardized patient instruction, sample collection, and handling protocols.
Analytical Phase 13% - 32% Robust method validation, regular instrument maintenance and calibration, use of internal quality controls.

| Post-analytical Phase | 9% - 31% | Automated data transfer, independent verification of results, standardized reporting formats. |

Section 7: Visualizations

This compound Biosynthesis and Excretion Pathway

Indican_Pathway cluster_gut Intestinal Lumen cluster_liver Liver cluster_excretion Excretion Tryptophan Tryptophan (from dietary protein) Indole Indole Tryptophan->Indole Bacterial Tryptophanase Absorbed Absorption into Bloodstream Indole->Absorbed Indoxyl Indoxyl This compound This compound (Indoxyl Sulfate) Indoxyl->this compound Sulfotransferase Transport Transport to Kidneys This compound->Transport Urine Excreted in Urine Absorbed->Indoxyl Transport->Urine

Caption: Metabolic pathway from dietary Tryptophan to urinary this compound.

General Analytical Workflow for Multi-Center Studies

Analytical_Workflow SiteA Site A Sample Collection Processing Standardized Sample Processing & Aliquoting (at each site) SiteA->Processing SiteB Site B Sample Collection SiteB->Processing SiteC Site C Sample Collection SiteC->Processing Shipping Cryogenic Shipping Processing->Shipping CentralLab Central Laboratory Receipt & Storage (-80°C) Shipping->CentralLab Analysis Batch Analysis (e.g., LC-MS/MS) CentralLab->Analysis QC Data QC Review Analysis->QC Data Statistical Analysis & Reporting QC->Data

Caption: Recommended workflow using a central laboratory to minimize variability.

Troubleshooting Logic for High Inter-Site Variability

Troubleshooting_Logic Start High Variability Detected Between Sites CheckQC Review External QC & Proficiency Test Data Start->CheckQC QCOK QC Data Acceptable? CheckQC->QCOK AuditPre Audit Pre-analytical SOPs (Collection, Storage, Shipping) QCOK->AuditPre Yes AnalyticalError Analytical Error at Site (Recalibrate, Retrain) QCOK->AnalyticalError No PreOK Pre-analytical SOPs Consistent? AuditPre->PreOK Reanalyze Re-analyze Subset of Samples at a Reference Lab PreOK->Reanalyze Yes PreError Pre-analytical Error (Retrain Site Staff) PreOK->PreError No ReanalyzeOK Results Correlate? Reanalyze->ReanalyzeOK TrueDiff Consider True Population Difference ReanalyzeOK->TrueDiff Yes ReanalyzeOK->AnalyticalError No

Caption: A logical workflow for diagnosing the cause of inter-site data variability.

References

Enhancing the efficiency of Indican extraction from plant material

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction of indican from plant material.

Frequently Asked Questions (FAQs)

Q1: What is the optimal plant material for high-yield this compound extraction?

A1: The highest concentration of this compound, a precursor to indigo, is found in the green leaves of indigo-producing plants.[1][2] Younger leaves generally contain a higher concentration of this compound than older ones.[1][2] For optimal yield, it is recommended to harvest fresh, vibrant green leaves. The yield of indigo dye can vary significantly between different species, with some studies showing Strobilanthes cusia to have a particularly high indigotin yield per kilogram of plant material.[3]

Q2: My extraction is complete, but the final indigo yield is very low. What could be the cause?

A2: Low indigo yield can be attributed to several factors:

  • Incomplete Fermentation: If the fermentation process is stopped too soon, the this compound will not be fully extracted from the plant material.

  • Over-fermentation: Conversely, if the fermentation process is too long, it can lead to the degradation of the desired compounds.

  • Improper pH: The conversion of indoxyl to indigo is pH-dependent. An incorrect pH during the oxidation step can significantly reduce the yield. The addition of lime (calcium hydroxide) is often used to raise the pH to an alkaline level, which facilitates the precipitation of indigo.

  • Insufficient Aeration: The conversion of indoxyl to indigotin is an oxidation process. Insufficient aeration of the fermented liquid will result in a poor yield.

  • Plant Material Quality: The use of dried or semi-dried plant material can result in significantly lower yields, as the enzymatic activity required for this compound hydrolysis is reduced.

Q3: The color of my final product is not the expected deep blue. Why is this, and how can I improve it?

A3: The final color of the extracted pigment can be influenced by the presence of other compounds, such as indirubin, which has a reddish-pink hue. The ratio of indigotin (blue) to indirubin (red) can be affected by the extraction conditions. To obtain a purer blue pigment, purification steps such as column chromatography or high-speed counter-current chromatography may be necessary.

Q4: What is the role of lime (calcium hydroxide) in the extraction process?

A4: Lime is added to the fermented liquid to raise the pH, creating an alkaline environment. This alkaline condition is crucial for the subsequent oxidation of indoxyl to the insoluble blue pigment, indigotin, and facilitates its precipitation. However, it's important to note that while the addition of lime can increase the overall yield of indigo, it may result in a lower indigotin content compared to extractions performed without lime.

Troubleshooting Guides

Problem 1: Low or No Indigo Precipitate After Aeration
Possible Cause Troubleshooting Steps
Incomplete Fermentation 1. Ensure the fermentation was allowed to proceed for a sufficient duration (typically 1-5 days, depending on temperature). 2. Check for signs of successful fermentation, such as a characteristic smell and a change in the liquid's color to a fluorescent greenish-yellow. 3. If fermentation appears incomplete, the plant material can sometimes be re-fermented.
Incorrect pH 1. Measure the pH of the fermented liquid before aeration. 2. If the pH is not alkaline (ideally around 9-11), gradually add a calcium hydroxide solution while stirring until the target pH is reached.
Insufficient Aeration 1. Ensure vigorous and prolonged aeration of the fermented liquid. This can be achieved by pouring the liquid between two containers or using a mechanical agitator. 2. The liquid should turn a deep, dark blue during aeration. Continue aeration for at least 10-20 minutes.
Problem 2: Final Product is a Mix of Colors (Blue and Red/Pink)
Possible Cause Troubleshooting Steps
Presence of Indirubin 1. This is a common occurrence as indirubin is a natural byproduct. 2. To isolate the blue indigotin, a purification step is required. 3. Solvent Extraction: Utilize the differential solubility of the pigments. Indirubin is soluble in methanol, while indigotin is not. The crude extract can be washed with methanol to remove the red pigment. 4. Chromatography: For higher purity, employ techniques like column chromatography or high-speed counter-current chromatography.

Quantitative Data

Table 1: Comparison of Indigotin Yield from Different Plant Species

Plant SpeciesExtraction MethodIndigotin Yield (g/kg of plant material)Reference
Strobilanthes cusiaNot specified2.6
Persicaria tinctoriaMME (hot extraction without lime)0.6 - 0.8
Indigofera arrectaMME (hot extraction without lime)0.6 - 0.8
Indigofera tinctoriaNot specified0.5 - 0.7
Indigofera suffruticosaNot specified0.5 - 0.7
Wrightia laevisOptimized methodsSimilar to Indigofera species

Table 2: Effect of Extraction Parameters on Indigo Yield

ParameterConditionEffect on YieldReference
Plant Material State Fresh vs. DriedFresh material gives a significantly higher yield.
Extraction Temperature 45°C (hot extraction) vs. AmbientHotter extraction can influence yield and indigotin content.
Lime (Calcium Hydroxide) With vs. WithoutThe addition of lime generally increases the total indigo yield but may lower the indigotin purity.
Microwave-Assisted Extraction Optimized (60°C, 50 mins, 0.02 g/ml feed/solvent ratio)Achieved an actual yield of 4.976%.

Experimental Protocols

Protocol 1: Standard Aqueous Fermentation and Extraction
  • Harvesting: Collect fresh, young leaves from the indigo-bearing plant.

  • Preparation: Chop the leaves into smaller pieces to increase the surface area for extraction.

  • Fermentation: Submerge the leaves in water in a sealed container. Use weights to ensure the plant material remains submerged. Allow the mixture to ferment for 1-5 days at room temperature, away from direct sunlight. The fermentation is complete when the liquid develops a fluorescent greenish-yellow color and a characteristic odor.

  • Filtration: Remove and discard the plant material, retaining the fermented liquid.

  • Alkalinization: Gradually add a calcium hydroxide solution to the liquid, stirring continuously, until the pH reaches approximately 9-11.

  • Aeration: Vigorously aerate the alkaline liquid by pouring it from one container to another or using a mechanical stirrer for 10-20 minutes. The liquid will turn a deep blue as the indoxyl oxidizes to indigotin.

  • Precipitation and Settling: Allow the aerated mixture to stand undisturbed for several hours or overnight. The insoluble indigo pigment will precipitate and settle at the bottom.

  • Collection: Carefully decant the supernatant liquid. The remaining slurry at the bottom is the crude indigo pigment.

  • Drying: The collected slurry can be filtered and dried to obtain a solid indigo cake or powder.

Protocol 2: Microwave-Assisted Extraction (MAE)
  • Preparation: Dry and grind the plant leaves into a fine powder.

  • Solvent Mixture: Prepare a suitable solvent system. For example, a specific ratio of feed (plant material) to solvent (e.g., 0.02 g/ml).

  • Microwave Irradiation: Place the mixture in a microwave extraction vessel. Set the parameters for temperature (e.g., 60°C) and time (e.g., 50 minutes).

  • Extraction: Run the microwave extraction program.

  • Filtration and Concentration: After extraction, filter the mixture to remove the solid plant residue. The resulting extract can be concentrated to obtain the crude this compound.

Visualizations

Indican_Extraction_Workflow A Fresh Plant Material (Leaves) B Fermentation (in water) This compound -> Indoxyl + Glucose A->B C Filtration (Removal of plant solids) B->C D Alkalinization (Addition of Ca(OH)2, pH 9-11) C->D E Aeration (Oxidation) Indoxyl -> Indigotin (insoluble) D->E F Precipitation & Settling E->F G Collection & Drying F->G H Crude Indigo Pigment G->H

Caption: Workflow of this compound to Indigo Conversion and Extraction.

Troubleshooting_Low_Yield Start Low Indigo Yield Q1 Was fermentation complete? (Color, Smell) Start->Q1 A1_No Re-ferment or restart with fresh material Q1->A1_No No Q2 Was pH alkaline (9-11) before aeration? Q1->Q2 Yes A2_No Adjust pH with Ca(OH)2 Q2->A2_No No Q3 Was aeration vigorous and prolonged? Q2->Q3 Yes A3_No Increase aeration time and intensity Q3->A3_No No End Review plant material quality and species Q3->End Yes Factors_Affecting_Yield Yield This compound/Indigo Yield Plant Plant Factors Yield->Plant Process Process Parameters Yield->Process Species Species (e.g., S. cusia) Plant->Species LeafAge Leaf Age (Younger is better) Plant->LeafAge Freshness Freshness (Fresh vs. Dried) Plant->Freshness Temp Temperature Process->Temp Time Duration Process->Time pH pH Process->pH Aeration Aeration Process->Aeration Additives Additives (e.g., Lime) Process->Additives

References

Validation & Comparative

A Comparative Analysis of HPLC and Colorimetric Methods for Indican Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of High-Performance Liquid Chromatography (HPLC) and colorimetric methods for the quantification of Indican (indoxyl sulfate), a key biomarker for intestinal dysbiosis and protein malabsorption. This report outlines the experimental protocols for both methods, presents a quantitative comparison of their performance, and includes visualizations to aid in understanding the methodologies and their relative merits.

Introduction

This compound is a product of tryptophan metabolism by intestinal bacteria. Elevated levels in urine are associated with various gastrointestinal disorders, making its accurate quantification crucial in research and clinical settings. The two most common analytical techniques for measuring urinary this compound are HPLC and colorimetric assays. This guide aims to provide a comprehensive comparison to assist researchers in selecting the most appropriate method for their specific needs.

Data Presentation: Quantitative Comparison

The performance of HPLC and colorimetric methods for this compound quantification is summarized in the table below. The data for the HPLC method is derived from a validated study on urinary 3-indoxyl sulfate.[1] The data for the colorimetric method is based on commercially available assay kits.[2]

Performance MetricHPLC MethodColorimetric Method
Principle Chromatographic separation followed by detection (e.g., fluorescence, electrochemical)Chemical reaction with a chromogen (e.g., p-dimethylaminobenzaldehyde) to produce a colored product
Linearity Range 0.10 to 10.00 mg/L[1]0.2 to 20 mg/dL (2 to 200 mg/L)[2]
Accuracy (Recovery) Intra-day: 100.1% to 112.6%; Inter-day: 100.5% to 108.4%Data not explicitly provided in peer-reviewed literature, but kits are QC tested for performance.
Precision (%RSD) Intra-day: 0.2% to 1.5%; Inter-day: 1.7% to 3.7%Data not explicitly provided in peer-reviewed literature, but kits are QC tested for performance.
Limit of Detection (LOD) Not explicitly stated, but LLOQ is 0.1 mg/L0.2 mg/dL (2 mg/L)
Limit of Quantification (LOQ) 0.10 mg/L0.2 mg/dL (2 mg/L)
Specificity High (separates this compound from other urine components)Potentially lower (risk of interference from other substances in urine)
Throughput Lower (longer run times per sample)Higher (suitable for 96-well plate format)
Cost & Complexity Higher (requires specialized equipment and expertise)Lower (simpler procedure, less expensive instrumentation)

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on a validated method for the quantification of 3-indoxyl sulfate in human urine.

1. Sample Preparation:

  • Centrifuge urine samples to remove particulate matter.

  • Dilute the supernatant with a suitable buffer (e.g., phosphate buffer).

  • Filter the diluted sample through a 0.22 µm filter before injection.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an acidic buffer (e.g., pH 4.0 acetic acid-triethylamine buffer) and an organic solvent (e.g., acetonitrile) in an isocratic elution.

  • Flow Rate: Typically 1 mL/min.

  • Injection Volume: 10-20 µL.

  • Detector: Fluorescence detector with excitation at 280 nm and emission at 375 nm, or an electrochemical detector.

3. Calibration:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Colorimetric Method

This protocol is based on commercially available this compound assay kits that utilize the Curzon and Walsh method.

1. Sample Preparation:

  • Urine samples can often be used directly or after dilution with deionized water.

2. Assay Procedure (96-well plate format):

  • Pipette a specific volume of urine sample and standards into the wells of a 96-well plate.

  • Add the assay reagent containing p-dimethylaminobenzaldehyde to each well.

  • Incubate the plate at a specified temperature for a defined period to allow for color development.

  • Measure the absorbance of the resulting colored product at a specific wavelength (typically around 480 nm) using a microplate reader.

3. Calculation:

  • Subtract the absorbance of the blank from the absorbance of the standards and samples.

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the this compound concentration in the samples from the standard curve.

Mandatory Visualization

experimental_workflows cluster_hplc HPLC Workflow cluster_colorimetric Colorimetric Workflow hplc_start Urine Sample hplc_prep Sample Preparation (Centrifugation, Dilution, Filtration) hplc_start->hplc_prep hplc_inject HPLC Injection hplc_prep->hplc_inject hplc_sep Chromatographic Separation (C18 Column) hplc_inject->hplc_sep hplc_detect Detection (Fluorescence/Electrochemical) hplc_sep->hplc_detect hplc_quant Quantification (Peak Area vs. Calibration Curve) hplc_detect->hplc_quant hplc_end This compound Concentration hplc_quant->hplc_end color_start Urine Sample color_prep Sample Preparation (Direct Use or Dilution) color_start->color_prep color_react Reaction with Chromogen (p-dimethylaminobenzaldehyde) color_prep->color_react color_measure Absorbance Measurement (e.g., 480 nm) color_react->color_measure color_quant Quantification (Absorbance vs. Standard Curve) color_measure->color_quant color_end This compound Concentration color_quant->color_end

Caption: Experimental workflows for HPLC and colorimetric this compound analysis.

logical_comparison cluster_hplc HPLC Method cluster_colorimetric Colorimetric Method hplc HPLC hplc_spec High Specificity hplc->hplc_spec hplc_sens High Sensitivity (Low LOQ) hplc->hplc_sens hplc_prec High Precision & Accuracy hplc->hplc_prec hplc_cost Higher Cost & Complexity hplc->hplc_cost hplc_thru Lower Throughput hplc->hplc_thru color Colorimetric color_spec Potential for Interference color->color_spec color_sens Lower Sensitivity (Higher LOQ) color->color_sens color_prec Good Precision (Kit Dependent) color->color_prec color_cost Lower Cost & Simplicity color->color_cost color_thru Higher Throughput color->color_thru

Caption: Logical comparison of HPLC and colorimetric method characteristics.

Conclusion

The choice between HPLC and colorimetric methods for this compound quantification depends on the specific requirements of the study. HPLC offers superior specificity, sensitivity, and precision, making it the gold standard for research applications where accurate and reliable quantification of this compound is paramount. However, it is a more complex and costly technique, requiring specialized equipment and skilled personnel.

On the other hand, colorimetric assays are simpler, more cost-effective, and have a higher throughput, making them suitable for large-scale screening studies or in settings with limited resources. Researchers should be aware of the potential for interference with colorimetric methods and the higher limits of detection and quantification compared to HPLC. The validation data for commercially available colorimetric kits should be carefully considered to ensure they meet the analytical requirements of the intended application.

References

The Correlation of Urinary Indican Levels with Gut Microbiome Composition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of urinary indican levels as a biomarker for gut microbiome composition, supported by experimental data. It is intended to inform researchers, scientists, and drug development professionals on the interplay between host metabolic signals and the gut microbial ecosystem. The guide summarizes quantitative data, details experimental methodologies, and visualizes key pathways and workflows.

Introduction

Urinary this compound, the potassium salt of indoxyl sulfate, is a product of tryptophan metabolism by the gut microbiota.[1][2] Inefficient digestion of dietary protein, particularly tryptophan, leads to its availability for microbial fermentation in the colon.[3] Certain gut bacteria possess the enzyme tryptophanase, which converts tryptophan to indole.[4] This indole is then absorbed into the bloodstream, metabolized in the liver to indoxyl, and subsequently conjugated to form this compound, which is excreted in the urine.[3] Elevated urinary this compound levels are widely considered an indicator of intestinal dysbiosis, particularly an overgrowth of proteolytic bacteria, and are associated with conditions such as Small Intestinal Bacterial Overgrowth (SIBO). This guide explores the quantitative relationship between urinary this compound concentrations and the composition of the gut microbiome.

Quantitative Correlation of Urinary this compound with Gut Microbiome Composition

The following table summarizes findings from studies that have quantitatively assessed the correlation between urinary this compound (or its precursor, indoxyl sulfate) levels and the abundance of specific gut microbial taxa or diversity metrics.

Microbial Taxon / Diversity MetricCorrelation with Urinary this compound/Indoxyl SulfateStudy PopulationMethod of AnalysisReference
Class: Clostridia Positive correlation between relative abundance and urinary 3-indoxyl sulfate levels.Hospitalized patients receiving antibiotics16S rRNA sequencing & LC-MS
Genus: Lactobacillus Negative correlation (r = -0.532, p < 0.01) between fecal counts and urinary this compound.Healthy adultsFecal culture & chemical analysis
Genus: Lactobacillus Decreased abundance associated with lower urinary this compound levels during the diarrheal phase.Patients with mixed-type Irritable Bowel Syndrome (IBS-M)Not specified
Genus: Bifidobacterium Decreased abundance associated with lower urinary this compound levels during the diarrheal phase.Patients with mixed-type Irritable Bowel Syndrome (IBS-M)Not specified
Alpha Diversity (Shannon Index) Lower alpha diversity observed in individuals with medium urinary 3-indoxyl sulfate levels compared to those with high levels.Hospitalized patients receiving antibiotics16S rRNA sequencing & LC-MS

Signaling Pathways and Experimental Workflows

To understand the relationship between urinary this compound and the gut microbiome, it is essential to visualize the underlying biochemical pathway and the experimental workflow used to study this correlation.

Tryptophan Metabolism to this compound

The following diagram illustrates the conversion of dietary tryptophan to urinary this compound through the action of gut microbiota and subsequent host metabolism.

Tryptophan_Metabolism cluster_gut Gut cluster_host Host Tryptophan Dietary Tryptophan Gut_Microbiota Gut Microbiota (Tryptophanase-producing bacteria) Tryptophan->Gut_Microbiota Inefficient Digestion Gut_Lumen Gut Lumen Portal_Vein Portal Vein Indole Indole Gut_Microbiota->Indole Tryptophanase Liver Liver Indole->Liver Absorption Bloodstream Bloodstream Indoxyl Indoxyl Liver->Indoxyl Hydroxylation This compound This compound (Indoxyl Sulfate) Indoxyl->this compound Sulfation Kidney Kidney This compound->Kidney Transport Urine Urine Kidney->Urine Excretion

Caption: Biochemical pathway of tryptophan conversion to this compound.

Experimental Workflow

The diagram below outlines the typical experimental workflow for correlating urinary this compound levels with gut microbiome composition.

Experimental_Workflow Sample_Collection Sample Collection Urine_Sample Urine Sample Sample_Collection->Urine_Sample Fecal_Sample Fecal Sample Sample_Collection->Fecal_Sample Indican_Measurement Urinary this compound Measurement Urine_Sample->Indican_Measurement DNA_Extraction Microbial DNA Extraction Fecal_Sample->DNA_Extraction Data_Analysis Statistical Correlation Analysis Indican_Measurement->Data_Analysis Microbiome_Analysis Gut Microbiome Analysis DNA_Extraction->Microbiome_Analysis Microbiome_Analysis->Data_Analysis Results Results Data_Analysis->Results

Caption: Experimental workflow for correlation analysis.

Experimental Protocols

Measurement of Urinary this compound (Obermeyer Test)

The Obermeyer test is a qualitative or semi-quantitative colorimetric method for detecting this compound in urine.

Principle: The test relies on the oxidation of indoxyl sulfate to indigo blue and isatin red in the presence of a strong oxidizing agent in an acidic environment. The resulting colored compounds are then extracted into an organic solvent, and the intensity of the color is proportional to the concentration of this compound.

Reagents:

  • Obermeyer's Reagent: 2 g of ferric chloride (FeCl₃) dissolved in 1 L of concentrated hydrochloric acid (HCl).

  • Chloroform

Procedure:

  • To 5 mL of a first-morning mid-stream urine sample in a test tube, add an equal volume of Obermeyer's reagent.

  • Mix the contents thoroughly by inversion.

  • Add 2-3 mL of chloroform to the tube and mix gently by inverting the tube several times to extract the pigment.

  • Allow the chloroform to settle at the bottom of the tube.

  • Observe the color of the chloroform layer. A blue or violet color indicates the presence of this compound. The intensity of the color can be graded on a scale (e.g., 0 to 4+) to provide a semi-quantitative measure.

Note: For precise quantification, methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.

Gut Microbiome Analysis

Two primary methods are used for analyzing the gut microbiome composition: 16S rRNA gene sequencing and shotgun metagenomic sequencing.

1. 16S rRNA Gene Sequencing

This method targets the hypervariable regions of the 16S ribosomal RNA gene, which is present in all bacteria and archaea. It provides information on the taxonomic composition of the microbiome.

Experimental Protocol Outline:

  • Fecal Sample Collection: Collect fecal samples and store them immediately at -80°C to preserve microbial DNA.

  • DNA Extraction: Extract microbial DNA from the fecal samples using a commercially available kit that includes a bead-beating step for efficient lysis of bacterial cells.

  • PCR Amplification: Amplify a specific hypervariable region (e.g., V3-V4) of the 16S rRNA gene using universal primers.

  • Library Preparation: Prepare sequencing libraries from the PCR amplicons. This involves adding adapters and barcodes for multiplexing samples.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina MiSeq).

  • Bioinformatic Analysis:

    • Quality Control: Trim and filter raw sequencing reads to remove low-quality sequences.

    • OTU Clustering/ASV Inference: Group sequences into Operational Taxonomic Units (OTUs) based on sequence similarity or infer Amplicon Sequence Variants (ASVs).

    • Taxonomic Assignment: Assign taxonomy to each OTU/ASV by comparing the sequences to a reference database (e.g., Greengenes, SILVA).

    • Diversity Analysis: Calculate alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) metrics.

2. Shotgun Metagenomic Sequencing

This method involves sequencing all the genomic DNA present in a sample, providing a comprehensive view of the microbiome's taxonomic composition and functional potential.

Experimental Protocol Outline:

  • Fecal Sample Collection and DNA Extraction: Follow the same procedures as for 16S rRNA sequencing.

  • Library Preparation: Fragment the extracted DNA and ligate sequencing adapters to the fragments to create a sequencing library.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Bioinformatic Analysis:

    • Quality Control: Trim and filter raw sequencing reads.

    • Host DNA Removal: Remove any host DNA sequences by mapping the reads to the human genome.

    • Taxonomic Profiling: Align the microbial reads to a reference database of microbial genomes to determine the taxonomic composition.

    • Functional Profiling: Annotate the genes present in the metagenome to infer the functional potential of the microbiome.

Conclusion

Urinary this compound serves as a valuable, non-invasive biomarker that reflects alterations in the gut microbiome, particularly an increase in proteolytic bacteria and a potential state of dysbiosis. Quantitative studies have begun to establish specific correlations between this compound levels and the abundance of key microbial taxa such as Clostridia and Lactobacillus. While the semi-quantitative Obermeyer test offers a simple screening tool, more precise methods like LC-MS are necessary for robust correlational studies. The choice between 16S rRNA and shotgun metagenomic sequencing for microbiome analysis depends on the desired level of taxonomic resolution and the need for functional insights. The integration of urinary this compound measurements with comprehensive microbiome analysis provides a powerful approach for researchers and clinicians to investigate gut health and the impact of therapeutic interventions.

References

A Comparative Analysis of Indican Content in Indigofera Species for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of raw botanical materials with optimal concentrations of bioactive compounds is a critical starting point. In the context of sourcing indican, a precursor to the medicinally valuable indigo and indirubin, various species of the Indigofera genus present a range of potential yields. This guide provides a comparative overview of this compound content across different Indigofera species, supported by experimental data and detailed methodologies to aid in the selection of promising candidates for further investigation.

The genus Indigofera, encompassing over 750 species, is widely recognized as a primary source of indigo dye.[1] The key precursor to this dye is this compound, a colorless glucoside found in the leaves of these plants.[2][3] Upon enzymatic hydrolysis and subsequent oxidation, this compound is converted to indigotin, the blue pigment.[4][5] However, the concentration of this compound can vary significantly among different Indigofera species, influencing their suitability for both dyeing and pharmaceutical applications where indigo and its isomer indirubin have shown anti-inflammatory, anti-tumor, and antiviral properties.

Comparative this compound and Indigotin Content

While direct comparative studies on this compound content across a wide array of Indigofera species are limited, data on indigotin content, which is directly derived from this compound, can serve as a strong proxy for initial species selection. The following table summarizes findings from studies that have quantified indigotin or this compound in various Indigofera species.

SpeciesCompound MeasuredContentReference
Indigofera arrectaIndigotin55% of extracted indigo
Indigofera tinctoriaIndigotin23% of extracted indigo
Indigofera tinctoriaThis compound0.2% to 0.76% of leaf weight
Indigofera suffruticosaIndigotin10% of extracted indigo
Indigofera suffruticosaIndigo~0.01 g per g of leaf

Based on the available data, Indigofera arrecta demonstrates a significantly higher indigotin yield from its extracted indigo compared to Indigofera tinctoria and Indigofera suffruticosa. This suggests a potentially higher initial this compound content in the leaves of I. arrecta. It is important to note that environmental factors, cultivation practices, and harvest time can significantly influence the this compound concentration within the same species. For instance, the highest this compound production in Indigofera tinctoria was observed under shaded conditions.

Experimental Protocols for this compound Quantification

Accurate quantification of this compound is crucial for the comparative assessment of different Indigofera species. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a commonly employed method.

Method 1: HPLC with Diode Array Detector (HPLC-DAD)

This method has been utilized for the analysis of this compound in Indigofera tinctoria.

Extraction and Sample Preparation:

  • 0.5 g of Indigofera tinctoria leaves are placed in a glass tube with 2 ml of a 75:25 water/acetonitrile (H₂O/CH₃CN) solution.

  • The tube is sealed and heated at 90°C for 2 minutes.

  • The leaf material is separated from the solvent mixture.

  • The mixture is cooled to 25°C and centrifuged at 6,000 rpm for 10 minutes.

  • The resulting supernatant is transferred to a microtube and centrifuged again at 13,000 rpm for 10 minutes.

  • 200 µL of the final supernatant is transferred to an HPLC vial for analysis.

Chromatographic Conditions:

  • Instrument: Alliance HPLC 2695 (Waters) with a 2996 photodiode array detector (Waters).

  • Column: Symmetry C18, 5 µm, 150 × 4.6 mm.

  • Injection Volume: 10 µL.

Method 2: HPLC with Evaporative Light Scattering Detector (HPLC-ELSD)

This technique has been successfully applied for the quantification of this compound in Polygonum tinctorium and is adaptable for Indigofera species.

Extraction and Sample Preparation:

  • Plant material is extracted in deionized water.

Chromatographic Conditions:

  • Column: X-Terra RP18, 3.5 µm (Waters).

  • Mobile Phase: Isocratic solution of 68% water, 32% acetonitrile, and 0.1% formic acid.

  • Flow Rate: 0.8 mL/min.

  • Detector: Evaporative Light Scattering Detector (ELSD) with the drift tube temperature set to 107°C and gas flow at 2.7 SLPM.

Method 3: Liquid Chromatography/Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS)

A highly sensitive and selective method developed for the determination of this compound and other related compounds in Isatis indigotica, which can be applied to Indigofera species for precise quantification.

Experimental Workflow for this compound Quantification

The following diagram illustrates a generalized workflow for the extraction and quantification of this compound from Indigofera leaves.

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis leaf_sample Leaf Sample extraction_solvent Add H₂O/Acetonitrile leaf_sample->extraction_solvent heating Heat at 90°C extraction_solvent->heating separation Separate Leaf Material heating->separation cooling Cool to 25°C separation->cooling centrifuge1 Centrifuge at 6,000 rpm cooling->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 Centrifuge at 13,000 rpm supernatant1->centrifuge2 supernatant2 Collect Final Supernatant centrifuge2->supernatant2 hplc_vial Transfer to HPLC Vial supernatant2->hplc_vial hplc_analysis HPLC Analysis hplc_vial->hplc_analysis data_quantification Data Quantification hplc_analysis->data_quantification

Caption: Generalized workflow for this compound extraction and quantification.

Signaling Pathway of Indigo Formation from this compound

The biosynthesis of indigo from this compound is a two-step process that is initiated by the hydrolysis of the this compound molecule.

References

A Comparative Analysis of a Novel LC-MS/MS Assay and a Reference Colorimetric Method for Urinary Indican Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of urinary indican, a key biomarker for dysbiosis and small intestinal bacterial overgrowth (SIBO), is crucial for both clinical diagnostics and research. This guide provides a detailed cross-validation of a new, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay against the established QuantiChrom™ this compound Assay Kit, a colorimetric reference method.

This comparison outlines the performance characteristics of both methods, supported by experimental data, to aid researchers in selecting the most appropriate assay for their needs.

Performance Characteristics

A head-to-head comparison of the novel LC-MS/MS assay and the reference colorimetric method reveals distinct performance profiles. The LC-MS/MS method demonstrates superior precision, a key advantage for longitudinal studies and clinical trials requiring high reproducibility.

Performance CharacteristicNew this compound Assay (LC-MS/MS)Reference Method (QuantiChrom™ this compound Assay Kit)
Method Principle Liquid Chromatography-Tandem Mass SpectrometryColorimetric (Improved Curzon and Walsh Method)
Intraday Precision (CV%) ≤3.92%[1]Data not publicly available
Interday Precision (CV%) ≤7.31%[1]Data not publicly available
Linear Detection Range 5.95 to 238.46 µ g/mg-creatinine [1]0.2 – 20 mg/dL[2][3]
Limit of Detection (LOD) Not explicitly stated0.2 mg/dL
Correlation (r) \multicolumn{2}{c}{0.897}

A study comparing 122 urine samples showed result ranges for the ELISA (QuantiChrom™) method from 9.94 to 209.53 µ g/mg-creatinine and for the LC-MS/MS method from 5.95 to 238.46 µ g/mg-creatinine .

Signaling Pathway of this compound Formation

This compound, or indoxyl sulfate, is a product of tryptophan metabolism by intestinal bacteria. The following diagram illustrates the pathway from dietary tryptophan to the urinary excretion of this compound.

Tryptophan Dietary Tryptophan Indole Indole Tryptophan->Indole Bacterial Tryptophanase (in gut) Liver Liver Indole->Liver Indoxyl Indoxyl Liver->Indoxyl Hydroxylation IndoxylSulfate Indoxyl Sulfate (this compound) Indoxyl->IndoxylSulfate Sulfation Kidney Kidney IndoxylSulfate->Kidney Urine Urine Excretion Kidney->Urine

Figure 1: Metabolic pathway of this compound formation.

Experimental Protocols

New this compound Assay (LC-MS/MS)

The LC-MS/MS method for the quantification of urine this compound was developed and clinically evaluated with retrospective analysis of urine samples.

Sample Preparation:

  • Urine samples are centrifuged to remove any particulate matter.

  • An aliquot of the supernatant is diluted with an internal standard solution.

  • Proteins are precipitated from the sample.

  • The sample is further clarified by centrifugation before injection into the LC-MS/MS system.

Instrumentation and Analysis:

  • Chromatography: Liquid chromatography is performed to separate this compound from other urinary components.

  • Mass Spectrometry: Tandem mass spectrometry is used for the detection and quantification of this compound and its internal standard. The transition of the parent ion to a specific daughter ion is monitored for both analytes to ensure specificity and accuracy.

Reference Method (QuantiChrom™ this compound Assay Kit)

This assay is based on an improved Curzon and Walsh method where this compound reacts with a chromogen to produce a colored product. The intensity of the color at 480nm is directly proportional to the this compound concentration in the sample.

Assay Procedure (96-well plate format):

  • Transfer 50 µL of urine samples into separate wells of a 96-well plate.

  • Add 140 µL of Reagent A to each well and mix gently.

  • Measure the absorbance at 480 nm (this serves as the blank reading).

  • Add 10 µL of Reagent B to each well and mix.

  • Incubate for 5 minutes at room temperature.

  • Measure the absorbance at 480 nm again.

  • The this compound concentration is calculated based on the change in absorbance.

Experimental Workflow for Cross-Validation

The cross-validation of the new LC-MS/MS assay with the reference colorimetric method involves analyzing the same set of urine samples with both assays and comparing the results.

cluster_prep Sample Preparation cluster_lcms New LC-MS/MS Assay cluster_colorimetric Reference Colorimetric Assay cluster_analysis Data Analysis Urine_Sample Urine Sample Collection (n=122) Centrifugation Centrifugation Urine_Sample->Centrifugation LCMS_Prep Sample Dilution & Protein Precipitation Centrifugation->LCMS_Prep Color_Prep Direct Sample Aliquoting Centrifugation->Color_Prep LCMS_Analysis LC-MS/MS Analysis LCMS_Prep->LCMS_Analysis LCMS_Data LC-MS/MS Results LCMS_Analysis->LCMS_Data Comparison Method Comparison (Correlation & Bland-Altman Plot) LCMS_Data->Comparison Color_Analysis Colorimetric Reaction & Absorbance Reading (480nm) Color_Prep->Color_Analysis Color_Data Colorimetric Results Color_Analysis->Color_Data Color_Data->Comparison

Figure 2: Cross-validation experimental workflow.

Conclusion

The new LC-MS/MS assay for urinary this compound offers a highly precise and specific method for quantification, making it a strong candidate for clinical research and drug development applications where accuracy and reproducibility are paramount. The reference colorimetric method, while potentially less precise, provides a more accessible, high-throughput, and cost-effective solution for routine screening. The choice of assay will ultimately depend on the specific requirements of the study, balancing the need for precision with considerations of cost and throughput. The strong correlation between the two methods indicates that they provide comparable results across a wide range of concentrations.

References

Indican as a Predictive Biomarker for Dietary Interventions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urinary indican, a product of intestinal microbial metabolism of the amino acid tryptophan, is emerging as a promising biomarker for assessing gut health and predicting the response to various dietary interventions. Elevated levels of this compound are associated with intestinal dysbiosis, small intestinal bacterial overgrowth (SIBO), and inefficient protein digestion. This guide provides a comparative analysis of different dietary strategies and their potential to modulate urinary this compound levels, supported by experimental data and detailed protocols.

This compound and Tryptophan Metabolism Signaling Pathway

The production of urinary this compound is intricately linked to the microbial metabolism of dietary tryptophan in the gut. The following pathway illustrates the conversion of tryptophan to indole by gut bacteria, its subsequent absorption and metabolism in the liver to indoxyl sulfate (this compound), and its final excretion in the urine.

Tryptophan_Metabolism cluster_gut Gut Lumen cluster_circulation Portal Circulation cluster_liver Liver cluster_excretion Excretion Tryptophan Dietary Tryptophan Indole Indole Tryptophan->Indole Bacterial Tryptophanase Indole_Absorbed Absorbed Indole Indole->Indole_Absorbed Intestinal Absorption Indoxyl Indoxyl Indole_Absorbed->Indoxyl Hydroxylation This compound Indoxyl Sulfate (this compound) Indoxyl->this compound Sulfotransferase Urine Urine This compound->Urine Renal Excretion

Caption: Tryptophan metabolism pathway to urinary this compound.

Comparison of Dietary Interventions on this compound and Related Metabolites

While direct comparative studies on urinary this compound for all dietary interventions are limited, the following table summarizes available data on the effects of various dietary strategies on this compound and related tryptophan metabolites. It is important to note that indoxyl sulfate is the chemical name for this compound.

Dietary InterventionKey Study PopulationDurationEffect on this compound/Related MetabolitesReference
High-Fiber Diet Healthy Adults2 weeksIn an in vitro model, a high-fiber diet favored the production of beneficial tryptophan metabolites like indole-3-acetic acid over indole.[1][2][1][2]
Low-FODMAP Diet Patients with IBS-D8 weeksA low-FODMAP diet with limited tryptophan intake showed a trend towards altered urinary tryptophan metabolite profiles, though this compound was not directly measured.[3]
Prebiotic Supplementation End-Stage Renal Disease PatientsMultiple studiesA network meta-analysis showed that prebiotics were effective in reducing indoxyl sulfate levels.
Probiotic Supplementation Chronic Kidney Disease Patients6 monthsA clinical trial is underway to evaluate the effect of Lactobacillus plantarum on reducing uremic toxins, including indoxyl sulfate.
Vegetarian/Vegan Diet General PopulationObservationalObservational studies suggest different urinary metabolite profiles between vegans and omnivores, though specific this compound data is sparse.

Experimental Protocols

Measurement of Urinary this compound

A common method for quantifying urinary this compound is through colorimetric assays available as commercial kits. The general workflow for such an assay is outlined below.

Indican_Assay_Workflow start Urine Sample Collection centrifuge Centrifugation to remove particulates start->centrifuge supernatant Collect Supernatant centrifuge->supernatant reaction_setup Prepare reaction mix with sample and reagents supernatant->reaction_setup incubation Incubate at specified temperature and time reaction_setup->incubation measurement Measure absorbance at ~480 nm incubation->measurement calculation Calculate this compound Concentration measurement->calculation

Caption: General workflow for a colorimetric urinary this compound assay.

Detailed Protocol for a Representative Colorimetric Assay:

  • Sample Preparation: Collect a first-morning urine sample in a sterile container. Centrifuge the sample at 1,000 x g for 10 minutes to pellet any insoluble material. Collect the supernatant for analysis.

  • Standard Curve Preparation: Prepare a series of this compound standards of known concentrations according to the manufacturer's instructions.

  • Assay Procedure:

    • Add a specific volume of the urine supernatant and standards to separate wells of a 96-well microplate.

    • Add the assay reagent(s) to each well. This typically includes a reagent containing p-dimethylaminobenzaldehyde (DMAB).

    • Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 60 minutes), protected from light.

  • Measurement: Measure the optical density (OD) of each well at a wavelength of approximately 480 nm using a microplate reader.

  • Calculation: Subtract the OD of the blank from the OD of the samples and standards. Plot the standard curve and determine the this compound concentration in the urine samples from this curve.

High-Fiber Dietary Intervention Protocol (Adapted from Clinical Trial NCT04645680)

Objective: To assess the impact of a high-fiber diet on the gut microbiome and systemic health markers.

Participant Profile: Adults with a BMI between 18.5 and 40 kg/m ², willing to consume only the provided diet. Exclusion criteria include diabetes, inflammatory bowel disease, and recent antibiotic use.

Dietary Intervention:

  • Control Group: Healthy control diet with 15-20g of fiber per day.

  • Intervention Group: High-fiber diet targeting 50g of fiber per day. The fiber intake is gradually increased from a baseline of 30g/day, with increments every two weeks based on tolerance.

  • All meals are isocaloric and have the same macronutrient composition, differing only in fiber content.

  • Duration: Up to 11 weeks.

Data Collection:

  • Collection of blood and stool samples at baseline and at multiple time points throughout the intervention.

  • Urinary this compound levels can be measured from urine samples collected at these time points to assess changes in response to the dietary intervention.

Low-FODMAP Dietary Intervention Protocol (Adapted from a study on IBS-D)

Objective: To evaluate the efficacy of a low-FODMAP diet, with and without tryptophan restriction, on gastrointestinal symptoms and tryptophan metabolism in patients with diarrhea-predominant Irritable Bowel Syndrome (IBS-D).

Participant Profile: Patients diagnosed with IBS-D according to Rome IV criteria.

Dietary Intervention:

  • Group 1 (Low-FODMAP): Patients receive education and a list of allowed and disallowed foods based on their fermentable oligo-, di-, monosaccharides, and polyols (FODMAP) content.

  • Group 2 (Low-FODMAP with Tryptophan Restriction): In addition to the low-FODMAP diet, participants are instructed to limit the intake of tryptophan-rich foods.

  • Duration: 8 weeks.

Data Collection:

  • 24-hour urine collection for the analysis of tryptophan and its metabolites at baseline and after the intervention.

  • Assessment of gastrointestinal symptoms using validated questionnaires.

  • Analysis of urinary this compound would be a valuable addition to this protocol to directly assess the impact on this specific metabolite.

Conclusion

Urinary this compound holds significant potential as a non-invasive, predictive biomarker for monitoring the response to dietary interventions aimed at improving gut health. While direct comparative data is still emerging, existing evidence suggests that diets rich in fiber and prebiotics may favorably modulate tryptophan metabolism, leading to a reduction in this compound production. Conversely, dietary patterns that promote gut dysbiosis are likely to increase urinary this compound levels. The provided experimental protocols offer a framework for designing clinical trials to further elucidate the relationship between specific dietary interventions and urinary this compound, ultimately paving the way for more personalized and effective nutritional strategies. Further research with standardized protocols and direct head-to-head comparisons of different dietary interventions is crucial to fully validate this compound as a predictive biomarker in clinical practice.

References

A Comparative Guide to Indican Detection Methods: Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of current methodologies for the detection of Indican, a key biomarker for intestinal dysbiosis and protein malabsorption. We will delve into the reproducibility and robustness of a novel quantitative spectrophotometric assay, comparing it with the traditional qualitative Obermeyer test and the highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This objective analysis is supported by available experimental data to aid in the selection of the most appropriate method for your research and clinical needs.

This compound: A Biomarker of Intestinal Health

This compound, or indoxyl sulfate, is a product of tryptophan metabolism by intestinal bacteria.[1] Under normal physiological conditions, tryptophan is metabolized through several pathways. However, in cases of intestinal dysbiosis, small intestinal bacterial overgrowth (SIBO), or inefficient protein digestion, gut microbiota can convert tryptophan to indole.[2][3] Indole is then absorbed into the bloodstream, metabolized in the liver to this compound, and subsequently excreted in the urine.[4][5] Therefore, urinary this compound levels serve as a valuable indicator of gut health.

The Metabolic Pathway of Tryptophan to this compound

The conversion of dietary tryptophan to urinary this compound involves a multi-step process mediated by both gut microbiota and host enzymes. The following diagram illustrates this key metabolic pathway.

Dietary Tryptophan Dietary Tryptophan Gut Microbiota Gut Microbiota Dietary Tryptophan->Gut Microbiota Metabolism Indole Indole Gut Microbiota->Indole Produces Liver Liver Indole->Liver Absorbed into bloodstream This compound (Indoxyl Sulfate) This compound (Indoxyl Sulfate) Liver->this compound (Indoxyl Sulfate) Metabolized Urine Urine This compound (Indoxyl Sulfate)->Urine Excreted

Caption: Metabolic pathway from dietary tryptophan to urinary this compound.

Comparison of this compound Detection Methods

The selection of an appropriate this compound detection method depends on the specific requirements of the study, including the need for quantitative data, sensitivity, and sample throughput. Below is a comparative summary of the key performance characteristics of the traditional Obermeyer test, a novel quantitative spectrophotometric assay, and the LC-MS/MS method.

FeatureObermeyer TestQuantitative Spectrophotometric AssayLC-MS/MS
Principle Visual colorimetric reactionSpectrophotometric measurement of a colored productSeparation by liquid chromatography and detection by mass spectrometry
Result Type Qualitative (color change)Quantitative (concentration)Quantitative (concentration)
Sensitivity LowModerateHigh
Specificity Prone to interferenceImproved specificity over ObermeyerHigh
Linear Detection Range Not applicable0.2 – 20 mg/dLWide, typically with high precision
Reproducibility Poor, subjective interpretationGood, quantitative measurementExcellent, high precision
Throughput LowHigh (suitable for automation)Moderate to High
Cost per Sample LowModerateHigh
Expertise Required MinimalBasic laboratory skillsSpecialized training and equipment

Reproducibility and Robustness

Reproducibility refers to the consistency of results obtained from the same sample under different conditions (e.g., different operators, different days). It is often expressed as the coefficient of variation (%CV) for intra-assay (within the same run) and inter-assay (between different runs) measurements.

Robustness is the ability of an assay to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

MethodIntra-Assay Precision (%CV)Inter-Assay Precision (%CV)Robustness Data
Obermeyer Test Not applicable (qualitative)Not applicable (qualitative)Not available. Results can be influenced by diet and medications.
Quantitative Spectrophotometric Assay Data not provided by manufacturer. Typically expected to be <10%.Data not provided by manufacturer. Typically expected to be <15%.Not available. Performance may be affected by interfering substances in urine.
LC-MS/MS ≤3.92%≤7.31%High. Less susceptible to matrix effects compared to other methods. Specific robustness testing data for this compound is not readily available but the technique is inherently robust.

Experimental Protocols

Traditional Method: Obermeyer Test

The Obermeyer test is a qualitative method that relies on the visual detection of a color change.

cluster_0 Sample Preparation cluster_1 Reaction cluster_2 Extraction & Observation Urine Sample Urine Sample Add Obermeyer Reagent Add Obermeyer Reagent Urine Sample->Add Obermeyer Reagent Mix Mix Add Obermeyer Reagent->Mix Incubate Incubate at room temperature Mix->Incubate Add Chloroform Add Chloroform Incubate->Add Chloroform Mix Gently Mix Gently Add Chloroform->Mix Gently Observe Color Observe color of chloroform layer Mix Gently->Observe Color

Caption: Workflow for the traditional Obermeyer test.

Detailed Methodology:

  • To 5 mL of urine in a test tube, add an equal volume of Obermeyer's reagent (0.2% ferric chloride in concentrated hydrochloric acid).

  • Mix the contents thoroughly.

  • Add 2-3 mL of chloroform to the tube and gently invert several times to extract the indigo pigment.

  • Allow the layers to separate. A blue or violet color in the bottom chloroform layer indicates the presence of this compound. The intensity of the color is subjectively graded.

Novel Method: Quantitative Spectrophotometric Assay

This method offers a quantitative and more objective measurement of this compound levels. The following workflow is based on commercially available kits, such as the QuantiChrom™ this compound Assay Kit from BioAssay Systems.

cluster_0 Sample & Reagent Preparation cluster_1 Assay Procedure cluster_2 Data Analysis Urine Sample Urine Sample Pipette Sample to Plate Pipette sample into 96-well plate Urine Sample->Pipette Sample to Plate Prepare Reagents Prepare Reagents Add Reagent A Add Reagent A Prepare Reagents->Add Reagent A Pipette Sample to Plate->Add Reagent A Read Absorbance (Blank) Read Absorbance (Blank) Add Reagent A->Read Absorbance (Blank) Add Reagent B Add Reagent B Read Absorbance (Blank)->Add Reagent B Incubate Incubate Add Reagent B->Incubate Read Absorbance (Sample) Read Absorbance (Sample) Incubate->Read Absorbance (Sample) Calculate this compound Concentration Calculate this compound Concentration Read Absorbance (Sample)->Calculate this compound Concentration

Caption: Workflow for a quantitative spectrophotometric this compound assay.

Detailed Methodology (based on a typical kit protocol):

  • Sample Preparation: Centrifuge urine samples to remove any precipitate.

  • Assay Procedure:

    • Add 50 µL of urine sample to each well of a 96-well plate.

    • Add 140 µL of Reagent A to each well and mix.

    • Read the absorbance at 480 nm (this serves as the sample blank).

    • Add 10 µL of Reagent B to each well, mix, and incubate for 5 minutes.

    • Read the absorbance at 480 nm again.

  • Calculation: The this compound concentration is calculated based on the change in absorbance and a standard curve.

High-Sensitivity Method: LC-MS/MS

LC-MS/MS provides the highest sensitivity and specificity for this compound quantification.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Urine Sample Urine Sample Protein Precipitation Protein Precipitation Urine Sample->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Inject into LC System Inject sample into LC system Supernatant Collection->Inject into LC System Chromatographic Separation Chromatographic Separation Inject into LC System->Chromatographic Separation Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Quantification Quantification using standard curve Mass Spectrometric Detection->Quantification

Caption: Workflow for this compound detection by LC-MS/MS.

Detailed Methodology (General Protocol):

  • Sample Preparation:

    • To 200 µL of urine, add 400 µL of acetonitrile to precipitate proteins.

    • Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

    • Collect the supernatant and dry it under a vacuum.

    • Reconstitute the dried extract in a suitable solvent (e.g., 2% acetonitrile in water).

  • LC-MS/MS Analysis:

    • Inject the prepared sample into an LC system equipped with a suitable column (e.g., C18).

    • Separate the analytes using a gradient elution program.

    • Detect and quantify this compound using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Quantification: Determine the concentration of this compound by comparing the peak area to a standard curve prepared with known concentrations of an this compound standard.

Conclusion

The choice of an this compound detection method should be guided by the specific research or clinical question. The traditional Obermeyer test is a simple, low-cost screening tool, but its qualitative nature and susceptibility to interference limit its utility for rigorous scientific investigation.

The novel quantitative spectrophotometric assay represents a significant improvement, offering objective, quantitative results with high throughput. While specific data on its reproducibility and robustness are not extensively published, its performance is expected to be suitable for many research applications where a quantitative measure is needed.

For studies requiring the highest level of sensitivity, specificity, and accuracy, LC-MS/MS is the gold standard. Its excellent precision and robustness make it the preferred method for clinical validation studies and for research that demands precise quantification of this compound. The higher cost and requirement for specialized expertise are the main considerations for its implementation.

By understanding the principles, performance characteristics, and protocols of each method, researchers can make an informed decision to select the most appropriate tool for their investigation into the role of this compound in health and disease.

References

A Comparative Analysis of Indican Levels: A Biomarker for Health and Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of scientific literature reveals significant variations in Indican levels between healthy individuals and populations with a range of diseases, underscoring its potential as a valuable biomarker for gut dysbiosis and systemic health. This guide provides a comparative analysis of this compound concentrations across different health statuses, details the experimental protocols for its measurement, and illustrates the metabolic pathway of its formation.

This compound: A Window into Gut Health and Systemic Disease

This compound, a product of tryptophan metabolism by intestinal bacteria, is normally present in low concentrations in healthy individuals. However, elevated levels can indicate an imbalance in the gut microbiome, impaired intestinal permeability, and have been associated with a variety of pathological conditions. This comparison guide synthesizes data from multiple studies to provide researchers, scientists, and drug development professionals with a concise overview of this compound levels in various populations.

Comparative Analysis of this compound Levels

The following table summarizes quantitative data on this compound and its related compound, Indoxyl Sulfate (IS), in healthy individuals and patients with several diseases. It is important to note that measurement methods and units may vary between studies, and direct comparisons should be made with caution.

PopulationAnalyteMatrixMean/Median Concentration (± SD or Range)Reference Population Concentration (± SD or Range)
Healthy Individuals Urinary this compoundUrine0 - 90 mcg/mg creatinineN/A
Serum IS (Total)Serum≤0.05–1.15 mg/LN/A
Serum IS (Free)Serum≤0.05 mg/LN/A
Chronic Kidney Disease (CKD) Serum ISSerumProgressively increases with CKD stage (Stage 1: 1.03 mg/L to Stage 5: 12.21 mg/L)0.113 ± 0.06 mg/100 ml
Coronary Artery Disease (CAD) Serum IS (Total)Serum0.55 mg/L (IQR: 0.23 to 1.53)0.50 mg/L (IQR: 0.23 to 0.83) (in patients without CAD)
Parkinson's Disease (PD) Urinary this compoundUrineSignificantly higher in PD and De Novo PD patients than in controls (P < 0.001 and P < 0.01, respectively)Specific mean values not provided in abstract.
Inflammatory Bowel Disease (IBD) Urinary ISUrineIncreased in IBD patients compared to healthy controls (P=0.030)Specific mean values not provided in abstract.
Crohn's Disease (CD) vs. Ulcerative Colitis (UC) Urinary ISUrineHigher in CD patients compared to UC patients.N/A
Celiac Disease N/AN/AData on specific this compound/Indoxyl Sulfate levels are not readily available. Studies focus on altered tryptophan metabolism and other markers of gut dysbiosis.N/A

Data presented as mean ± standard deviation (SD), median [interquartile range (IQR)], or range. P-values indicate the statistical significance of the difference between patient and control groups.

Experimental Protocols for this compound Measurement

Accurate quantification of this compound is crucial for its clinical and research applications. The two primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Urinary this compound

LC-MS/MS is a highly sensitive and specific method for quantifying this compound.[1][2]

Sample Preparation:

  • Urine samples are diluted with a formic acid solution.

  • A deuterated internal standard is added to the diluted sample for accurate quantification.

Chromatographic Separation:

  • The prepared sample is injected into a liquid chromatography system.

  • A C18 analytical column is commonly used to separate this compound from other urinary components.

  • A gradient elution with a mobile phase consisting of formic acid in water and acetonitrile is employed.

Mass Spectrometric Detection:

  • The eluent from the LC system is introduced into a tandem mass spectrometer.

  • This compound is ionized, typically using electrospray ionization (ESI) in negative mode.

  • Specific precursor and product ion transitions are monitored for quantification, ensuring high selectivity.

Enzyme-Linked Immunosorbent Assay (ELISA) for Serum Indoxyl Sulfate

ELISA is a plate-based immunoassay that can be used for the quantification of Indoxyl Sulfate in serum.[3]

Assay Procedure:

  • Coating: A microplate is pre-coated with antibodies specific for Indoxyl Sulfate.

  • Sample Addition: Standards and diluted serum samples are added to the wells.

  • Incubation: The plate is incubated to allow the Indoxyl Sulfate in the samples to bind to the immobilized antibodies.

  • Detection Antibody: A biotinylated detection antibody specific for Indoxyl Sulfate is added, followed by incubation.

  • Enzyme Conjugate: Streptavidin-Horseradish Peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

  • Substrate Reaction: A substrate solution (e.g., TMB) is added, which is converted by the HRP enzyme into a colored product.

  • Signal Measurement: The absorbance of the colored product is measured using a microplate reader. The concentration of Indoxyl Sulfate in the samples is determined by comparing their absorbance to a standard curve.

Metabolic Pathway and Clinical Significance of this compound

The following diagram illustrates the generation of this compound from dietary tryptophan and its subsequent involvement in pathological processes.

Indican_Pathway cluster_gut Gut Lumen cluster_liver Liver cluster_circulation Systemic Circulation cluster_kidney Kidney cluster_pathology Pathological Effects Dietary Tryptophan Dietary Tryptophan Gut Microbiota Gut Microbiota Dietary Tryptophan->Gut Microbiota Metabolism Indole Indole Gut Microbiota->Indole Indoxyl Indoxyl Indole->Indoxyl Hydroxylation Marker of Gut Dysbiosis Marker of Gut Dysbiosis Indole->Marker of Gut Dysbiosis Indicates This compound (Indoxyl Sulfate) This compound (Indoxyl Sulfate) Indoxyl->this compound (Indoxyl Sulfate) Sulfation Circulating this compound Circulating this compound This compound (Indoxyl Sulfate)->Circulating this compound Urinary Excretion Urinary Excretion Circulating this compound->Urinary Excretion Uremic Toxin Uremic Toxin Circulating this compound->Uremic Toxin In CKD

Caption: Metabolic pathway of this compound formation and its clinical relevance.

Conclusion

The measurement of this compound levels provides a valuable tool for assessing gut health and may serve as a biomarker for various systemic diseases. The data presented in this guide highlight the significant elevation of this compound in several pathological conditions, emphasizing the intricate connection between the gut microbiome and overall health. Standardized and quantitative measurement techniques, such as LC-MS/MS and ELISA, are essential for the reliable clinical application of this biomarker. Further research is warranted to explore the full diagnostic and prognostic potential of this compound across a wider spectrum of diseases.

References

A Comparative Guide to a Novel Indican-Based Diagnostic Test for Gut Dysbiosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of a new Indican-based diagnostic test, offering a comparison with existing alternatives for the detection of gut dysbiosis and small intestinal bacterial overgrowth (SIBO). The following sections detail the experimental data, protocols, and underlying biological pathways to support an objective evaluation of this novel diagnostic tool.

Introduction to this compound as a Biomarker

This compound, a derivative of the amino acid tryptophan, serves as a key biomarker for intestinal dysbiosis.[1][2] Under normal physiological conditions, tryptophan is metabolized by the host. However, in cases of intestinal overgrowth of anaerobic bacteria or inefficient protein digestion, gut microbes convert tryptophan into indole.[3][4] This indole is then absorbed into the bloodstream, metabolized by the liver into this compound (indoxyl sulfate), and subsequently excreted in the urine.[5] Elevated urinary this compound levels are therefore indicative of an imbalance in the gut microbiota, a condition broadly termed gut dysbiosis, and are often associated with Small Intestinal Bacterial Overgrowth (SIBO). The new this compound-based test aims to provide a quantitative measure of urinary this compound to aid in the diagnosis and monitoring of these conditions.

Comparative Diagnostic Accuracy

A critical aspect of any new diagnostic test is its accuracy in comparison to established methods. The primary alternatives for diagnosing SIBO and gut dysbiosis include the Glucose Breath Test (GBT) and the Lactulose Breath Test (LBT). While jejunal aspirate culture is considered the "gold standard" for SIBO diagnosis, its invasive nature limits its routine clinical use.

A meta-analysis of breath tests for SIBO diagnosis revealed the following pooled performance characteristics:

TestSensitivitySpecificity
Glucose Breath Test (GBT) 54.5%83.2%
Lactulose Breath Test (LBT) 42.0%70.6%

Table 1: Comparative Diagnostic Accuracy of Breath Tests for SIBO.

Data from a study on urinary 3-indoxyl sulfate (this compound) as a marker for gut microbiota diversity showed the following predictive values at a specific cutoff:

TestNegative Predictive Value (NPV)Positive Predictive Value (PPV)Overall Accuracy
Urinary this compound (3-IS) 87%67%82%

Table 2: Predictive Value of Urinary this compound for Gut Microbiota Composition.

It is important to note that direct comparative studies providing sensitivity, specificity, PPV, and NPV for a new this compound-based test against GBT and LBT are needed for a complete performance assessment. The data presented here are from separate studies on existing tests.

Signaling Pathway and Biological Mechanism

The production of urinary this compound is a direct consequence of the metabolic activity of the gut microbiota on dietary tryptophan. The following diagram illustrates this pathway.

This compound Biosynthesis Pathway cluster_gut Small Intestine cluster_blood Bloodstream cluster_liver Liver cluster_kidney Kidney Dietary Tryptophan Dietary Tryptophan Gut Microbiota Gut Microbiota Dietary Tryptophan->Gut Microbiota Metabolism by anaerobic bacteria Indole Indole Gut Microbiota->Indole Absorbed Indole Absorbed Indole Indole->Absorbed Indole Absorption This compound (Indoxyl Sulfate) This compound (Indoxyl Sulfate) Absorbed Indole->this compound (Indoxyl Sulfate) Metabolism Urinary Excretion Urinary Excretion This compound (Indoxyl Sulfate)->Urinary Excretion Clinical Validation Workflow Study_Design Phase 1: Study Design - Define patient population - Establish inclusion/exclusion criteria - Determine sample size Patient_Recruitment Phase 2: Patient Recruitment - Recruit symptomatic patients - Recruit healthy control group Study_Design->Patient_Recruitment Sample_Collection Phase 3: Sample Collection - Collect urine samples - Perform reference standard tests (e.g., GBT, LBT) Patient_Recruitment->Sample_Collection Lab_Analysis Phase 4: Laboratory Analysis - Analyze urine with new this compound test - Process reference standard tests Sample_Collection->Lab_Analysis Data_Analysis Phase 5: Data Analysis - Calculate Sensitivity, Specificity, PPV, NPV - Compare results with reference standards - ROC curve analysis Lab_Analysis->Data_Analysis Reporting Phase 6: Reporting - Summarize findings - Publish results Data_Analysis->Reporting Comparison of Diagnostic Methods cluster_this compound New this compound Test cluster_breath Breath Tests cluster_culture Gold Standard Diagnostic_Need Need to Diagnose Gut Dysbiosis / SIBO Indican_Test Urinary this compound Test Diagnostic_Need->Indican_Test Breath_Tests Glucose/Lactulose Breath Tests Diagnostic_Need->Breath_Tests Jejunal_Aspirate Jejunal Aspirate Culture Diagnostic_Need->Jejunal_Aspirate Indican_Pros Pros: - Non-invasive (urine sample) - Simple and fast procedure - Inexpensive Indican_Test->Indican_Pros Indican_Cons Cons: - Indirect measure of SIBO - Lacks extensive comparative accuracy data Indican_Test->Indican_Cons Breath_Pros Pros: - Non-invasive - Widely used and studied Breath_Tests->Breath_Pros Breath_Cons Cons: - Variable sensitivity and specificity - Can be affected by gut transit time Breath_Tests->Breath_Cons Culture_Pros Pros: - Direct measurement of bacteria - High specificity Jejunal_Aspirate->Culture_Pros Culture_Cons Cons: - Invasive and expensive - Not suitable for routine screening Jejunal_Aspirate->Culture_Cons

References

A Guide to Inter-Laboratory Comparison of Indican Measurement Results

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common methods for the quantification of Indican (indoxyl sulfate), a key biomarker for intestinal dysbiosis and protein malabsorption. The information presented is designed to assist researchers and clinicians in selecting the appropriate analytical method for their needs and to provide a framework for interpreting inter-laboratory data.

Introduction

This compound is a product of tryptophan metabolism by intestinal bacteria.[1] Elevated levels in urine are associated with small intestinal bacterial overgrowth (SIBO), malabsorption, and constipation.[2] Accurate and reproducible measurement of this compound is crucial for clinical diagnostics and research. This guide compares the performance of two common analytical methods: High-Performance Liquid Chromatography (HPLC) and Colorimetric Assays, based on typical performance characteristics observed in inter-laboratory comparisons.

Data Presentation: Comparison of Analytical Methods

The following tables summarize the typical performance characteristics of HPLC and colorimetric methods for this compound quantification. The data presented is a synthesis of expected performance based on the principles of analytical method validation.

Table 1: Accuracy and Precision

ParameterHPLCColorimetric Assay
Accuracy (Bias, %) ± 5%± 15%
Precision (Repeatability, RSD%) < 5%< 10%
Precision (Reproducibility, RSD%) < 10%< 15%

RSD: Relative Standard Deviation

Table 2: Linearity and Sensitivity

ParameterHPLCColorimetric Assay
Linearity (R²) > 0.99> 0.98
Limit of Quantification (LOQ) 0.1 mg/dL0.2 mg/dL
Linear Range 0.1 - 50 mg/dL0.2 - 20 mg/dL[3]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[4] For this compound analysis, a reversed-phase HPLC system coupled with a UV or fluorescence detector is commonly used.

Methodology:

  • Sample Preparation: Urine samples are centrifuged to remove particulate matter. A subsample is then diluted with the mobile phase.

  • Chromatographic Separation: The prepared sample is injected into the HPLC system. A C18 column is typically used with a mobile phase consisting of an acetonitrile and water gradient.

  • Detection: this compound is detected by its UV absorbance, typically at 280 nm.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.

Colorimetric Assay

Colorimetric assays provide a simpler and more high-throughput method for this compound measurement. These assays are based on the reaction of this compound with a chromogen to produce a colored product.

Methodology:

  • Sample Preparation: Urine samples are centrifuged, and the supernatant is used for the assay.

  • Colorimetric Reaction: The urine sample is mixed with a reagent containing p-dimethylaminobenzaldehyde. In the presence of a strong acid, this compound reacts to form a colored complex.

  • Measurement: The absorbance of the colored product is measured using a spectrophotometer or plate reader at a specific wavelength, typically 480 nm.

  • Quantification: The this compound concentration is calculated by comparing the absorbance of the sample to a standard curve.

Visualizations

Metabolic Pathway of this compound

The following diagram illustrates the formation of this compound from the dietary amino acid tryptophan.

Indican_Pathway Tryptophan Tryptophan (from diet) Indole Indole Tryptophan->Indole Gut Microbiota Indoxyl Indoxyl Indole->Indoxyl Liver This compound This compound (Indoxyl Sulfate) Indoxyl->this compound Liver (Sulfation) Excretion Urine Excretion This compound->Excretion

Caption: Metabolic pathway of this compound formation.

Inter-Laboratory Comparison Workflow

This diagram outlines the typical workflow for an inter-laboratory comparison study, also known as a round-robin test.

Interlab_Comparison cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories Prep Sample Preparation (Homogeneous Aliquots) Dist Sample Distribution Prep->Dist Collect Data Collection Dist->Collect LabA Lab A (Measurement) Dist->LabA LabB Lab B (Measurement) Dist->LabB LabC Lab C (Measurement) Dist->LabC Analyze Statistical Analysis Collect->Analyze Report Final Report Analyze->Report LabA->Collect LabB->Collect LabC->Collect

Caption: Workflow of an inter-laboratory comparison.

References

Safety Operating Guide

Navigating the Disposal of Indican: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, proper chemical handling and disposal are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of Indican, a colorless organic compound used in various research applications. Adherence to these procedures will help safeguard laboratory personnel and the environment.

This compound: Chemical and Physical Properties

A thorough understanding of a chemical's properties is the first step toward safe handling and disposal. Below is a summary of key quantitative data for this compound.

PropertyValue
CAS Number 487-60-5
Molecular Formula C₁₄H₁₇NO₆
Molecular Weight 295.29 g/mol
Appearance Colorless to yellowish solid
Solubility Soluble in water
Hazard Classification Not classified as hazardous according to some Safety Data Sheets (SDS), but should be handled with care as a laboratory chemical. May be combustible at high temperatures.

Experimental Protocol: this compound Disposal Procedure

While some safety data sheets (SDS) may classify this compound as non-hazardous, it is best practice to treat all laboratory chemicals with a degree of caution. The recommended and most prudent method for the disposal of this compound is through a licensed hazardous waste disposal service. On-site treatment or disposal down the sanitary sewer is not recommended.

Step 1: Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound waste, ensure you are wearing appropriate PPE:

  • Eye Protection: Chemical safety goggles or safety glasses with side shields.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Work in a well-ventilated area, such as a fume hood, to minimize the potential for inhalation.

Step 2: Waste Collection and Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Dedicated Waste Container: Collect all this compound waste, including any contaminated materials such as pipette tips or weighing boats, in a clearly labeled, dedicated waste container. The container should be compatible with the chemical and have a secure lid.

  • Labeling: The waste container must be clearly and accurately labeled with the following information:

    • "Hazardous Waste"

    • "this compound"

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

  • Segregation: Do not mix this compound waste with other waste streams, particularly strong acids, bases, or oxidizing agents.

Step 3: Storage of this compound Waste

Proper storage of chemical waste pending disposal is a key aspect of laboratory safety.

  • Designated Storage Area: Store the sealed this compound waste container in a designated, well-ventilated, and secure area away from general laboratory traffic. This area should be clearly marked as a hazardous waste accumulation point.

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate any potential leaks or spills.

  • Incompatible Materials: Ensure the storage area does not contain incompatible chemicals.

Step 4: Professional Disposal

  • Licensed Waste Contractor: Arrange for the collection and disposal of the this compound waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Regulatory Compliance: Ensure that the disposal process complies with all local, state, and federal regulations. Never dispose of this compound or any other laboratory chemical in the general trash or down the drain.[1]

This compound Disposal Workflow

The following diagram illustrates the step-by-step procedure for the proper disposal of this compound in a laboratory setting.

Indican_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage cluster_disposal Disposal A Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat B Collect this compound Waste in a Dedicated Container A->B C Label Container Clearly: - 'Hazardous Waste' - 'this compound' - Date and Quantity B->C D Store in a Designated and Secure Area C->D E Use Secondary Containment D->E F Arrange for Pickup by a Licensed Waste Contractor E->F G Ensure Regulatory Compliance F->G

Caption: A workflow diagram illustrating the key steps for the proper disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Navigating the Safe Handling of Indican: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive, procedural information for the safe handling and disposal of Indican (CAS No. 487-60-5) in a laboratory setting. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), observing standard precautionary measures is crucial for maintaining a safe research environment.[1] Adherence to these protocols helps ensure personnel safety and responsible environmental stewardship.

Hazard Assessment and Safety Data

This compound is a colorless, water-soluble organic compound.[2] Safety Data Sheets (SDS) indicate that it is not a classified hazardous substance, with NFPA and HMIS ratings of zero for health, fire, and reactivity.[1] However, some sources suggest that exposure may cause mild irritation to the skin, eyes, and respiratory system, and it could be harmful if ingested or inhaled. Therefore, treating this compound with the care afforded to all laboratory chemicals is the most prudent approach.

Quantitative Safety and Physical Data
GHS Classification Not Classified[1]
NFPA 704 Ratings (Scale 0-4) Health: 0, Fire: 0, Reactivity: 0
HMIS Ratings (Scale 0-4) Health: 0, Fire: 0, Reactivity: 0
Molecular Formula C₁₄H₁₇NO₆
Molecular Weight 295.29 g/mol
Appearance Colorless to white solid powder
Melting Point 178 to 180 °C (decomposes)
Solubility Soluble in water and DMSO

Personal Protective Equipment (PPE) and Handling Protocol

Following standard laboratory hygiene and safety practices is essential when working with this compound.

Recommended Personal Protective Equipment (PPE)

Even without a formal hazard classification, a baseline of PPE should be worn to protect against potential irritation and unforeseen reactions.

  • Eye Protection : Wear safety glasses with side shields or goggles to prevent eye contact.

  • Hand Protection : Use standard laboratory gloves (e.g., nitrile). While specific compatibility tests for this compound are not cited, nitrile gloves offer a good baseline of protection for handling non-hazardous or low-hazard chemicals. Change gloves immediately if they become contaminated.

  • Body Protection : A standard laboratory coat should be worn to protect skin and clothing.

Step-by-Step Handling and Storage Protocol
  • Preparation : Before handling, ensure the work area is clean and uncluttered. Locate the nearest safety shower and eyewash station.

  • Weighing and Transfer : Handle the solid powder in a well-ventilated area. Avoid actions that generate dust.

  • Storage : Keep the this compound container tightly sealed when not in use. Store in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents. Recommended long-term storage is at -20°C, with short-term storage at 0-4°C.

  • Hygiene : Wash hands thoroughly with soap and water after handling is complete.

Operational and Disposal Plan

A clear plan for accidental spills and routine disposal is critical.

Spill Management
  • Isolate the Area : Alert others in the vicinity and restrict access to the spill area.

  • Wear Appropriate PPE : Before cleaning, don the recommended PPE (lab coat, gloves, eye protection).

  • Contain and Clean : For a solid spill, carefully sweep or shovel the material into a designated waste container, avoiding dust generation. For a solution, absorb with an inert material (e.g., vermiculite, sand).

  • Decontaminate : Clean the spill surface with copious amounts of water and collect the cleaning materials for disposal as chemical waste.

Waste Disposal Protocol

All chemical waste must be disposed of in accordance with institutional policies and local, state, and federal regulations.

  • Waste Collection : Collect all this compound waste, including contaminated consumables (e.g., gloves, wipes), in a clearly labeled, sealed, and compatible waste container.

  • Labeling : Label the container "Hazardous Waste" (or as per your institution's guidelines) with the full chemical name ("this compound") and any known hazards.

  • Segregation : Do not mix this compound waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.

  • Disposal : Arrange for pickup and disposal through your institution's licensed hazardous waste management service.

Visual Workflow for Handling this compound

The following diagram illustrates the procedural flow for safely managing this compound in the laboratory, from initial preparation through final disposal.

G prep 1. Preparation - Confirm availability of SDS - Put on PPE (Lab Coat, Gloves, Goggles) - Prepare clean work area handling 2. Handling - Weigh and transfer in ventilated area - Avoid dust generation - Keep container closed when not in use prep->handling storage 3. Storage - Tightly sealed container - Cool, dry, dark location - Store at 0-4°C (short-term) or -20°C (long-term) handling->storage If not using all material spill Spill Management - Isolate area - Use inert absorbent for liquids - Sweep solids carefully - Decontaminate area handling->spill In case of spill complete 5. Completion - Clean work area - Remove PPE - Wash hands thoroughly handling->complete storage->handling For subsequent use disposal 4. Waste Disposal - Collect waste in a labeled container - Segregate from other waste - Dispose via certified hazardous waste service spill->disposal Collect contaminated materials complete->disposal Dispose of waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indican
Reactant of Route 2
Indican

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.